molecular formula C7H13N3 B1351557 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine CAS No. 2258-21-1

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B1351557
CAS No.: 2258-21-1
M. Wt: 139.2 g/mol
InChI Key: NDUDHWBKFFJGMA-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(2-methylimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUDHWBKFFJGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389980
Record name 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2258-21-1
Record name 2-Methyl-1H-imidazole-1-propanamine
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Record name 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
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Record name 1H-Imidazole-1-propanamine, 2-methyl
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a heterocyclic compound featuring a substituted imidazole ring linked to a primary amine via a propyl chain. The imidazole moiety is a critical pharmacophore found in numerous biologically active compounds, conferring a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing upon data from chemical suppliers and the broader scientific literature on related imidazole derivatives. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from established methodologies for the synthesis and characterization of similar N-alkylated imidazoles and discusses the potential pharmacological relevance based on the activities of structurally related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are primarily sourced from chemical suppliers and computational models.

PropertyValueSource
CAS Number 2258-21-1ChemScene[1]
Molecular Formula C₇H₁₃N₃ChemScene[1]
Molecular Weight 139.20 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 43.84 ŲChemScene[1]
logP (octanol-water partition coefficient) 0.54032ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Synthesis and Characterization

The synthesis of this compound typically involves the N-alkylation of 2-methylimidazole with a suitable three-carbon synthon bearing a protected or precursor amine functionality. A general synthetic approach is outlined below, based on established protocols for N-alkylation of imidazoles.

General Experimental Protocol: N-Alkylation of 2-Methylimidazole

This protocol is a representative example of how N-alkylated imidazoles are synthesized. The specific reagents and conditions may require optimization for the synthesis of this compound.

Materials:

  • 2-Methylimidazole

  • 3-Bromopropanenitrile (as a precursor to the aminopropyl group)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

  • Acetonitrile or Dimethylformamide (DMF) as a solvent

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Diethyl ether or Tetrahydrofuran (THF) as a solvent for reduction

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: N-Alkylation

  • To a solution of 2-methylimidazole in acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.

  • Add 3-bromopropanenitrile dropwise to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to obtain the crude N-alkylated nitrile intermediate.

Step 2: Reduction of the Nitrile

  • Dissolve the crude nitrile intermediate in a dry solvent such as diethyl ether or THF.

  • Cool the solution in an ice bath and slowly add a reducing agent like lithium aluminum hydride.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or IR spectroscopy).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol with a small percentage of triethylamine) or by distillation under reduced pressure.

Spectroscopic Characterization

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound. This technique provides information about the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the imidazole ring, the two protons on the imidazole ring, and the three methylene groups of the propyl chain, as well as the protons of the primary amine. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the imidazole ring from the aliphatic carbons of the propyl chain and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring (in the fingerprint region, approximately 1450-1600 cm⁻¹).

Potential Biological Activities and Signaling Pathways

The imidazole nucleus is a well-established pharmacophore, and compounds containing this moiety are known to exhibit a broad range of biological activities.[2] While the specific pharmacological profile of this compound has not been extensively reported, its structural features suggest potential for various therapeutic applications.

Potential Therapeutic Areas
  • Antimicrobial Activity: Many imidazole-containing compounds, such as metronidazole, are potent antimicrobial agents. The imidazole ring can interfere with microbial DNA synthesis or other essential cellular processes.

  • Anticancer Activity: Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Activity: The imidazole scaffold is present in compounds that exhibit anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Postulated Signaling Pathway Involvement

Based on the activities of other imidazole-containing drugs, this compound could potentially interact with various biological targets and signaling pathways. A hypothetical workflow for investigating its biological activity is presented below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) characterization->anti_inflammatory target_id Target Identification cytotoxicity->target_id If active pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel chemical entities like this compound.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the potential biological activities of novel compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it with the growth medium to the desired starting concentration.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.

  • Prepare a standardized inoculum of the microorganism and add it to each well, including a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationships in Drug Discovery

The process of discovering and developing a new drug from a lead compound like this compound involves a series of logical steps and decision points.

drug_discovery_logic start Identify Lead Compound (e.g., this compound) synthesis_optimization Synthesis Optimization start->synthesis_optimization in_vitro In Vitro Screening (Activity & Toxicity) synthesis_optimization->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar Analyze Results lead_optimization Lead Optimization in_vitro->lead_optimization Refine Structure in_vivo In Vivo Efficacy & Toxicology Studies in_vitro->in_vivo Promising Candidate sar->lead_optimization lead_optimization->synthesis_optimization Synthesize Analogs clinical_trials Clinical Trials in_vivo->clinical_trials Favorable Profile

Caption: A simplified logical flow diagram illustrating the iterative process of drug discovery, from a lead compound to clinical trials.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. Its structural similarity to known biologically active imidazole derivatives suggests that it may possess valuable therapeutic properties. This technical guide has provided a summary of its known characteristics and a framework for its synthesis and biological evaluation. Further experimental studies are warranted to fully elucidate the spectroscopic properties, pharmacological profile, and mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

A Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The unique electronic and structural properties of the imidazole ring allow for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[2] This technical guide focuses on a specific derivative, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential applications in the field of drug development.

IUPAC Name and Synonyms

The compound with the structure this compound is systematically named according to IUPAC nomenclature. A variety of synonyms are also used in commercial and academic literature.

IUPAC Name: this compound

Synonyms:

  • 1-(3-Aminopropyl)-2-methyl-1H-imidazole

  • 3-(2-Methylimidazol-1-yl)propylamine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValue
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Number 2258-21-1
Appearance Liquid
Density 1.028 g/mL at 25 °C
Refractive Index n20/D 1.517
Boiling Point >110 °C at 760 mmHg (closed cup)

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of an Indole-Carboxamide Derivative

This protocol details the synthesis of an indole-carboxamide derivative using 3-(1H-imidazol-1-yl)propan-1-amine as a reactant. This procedure can be adapted for this compound to synthesize analogous compounds for screening and development.

Materials:

  • 5-(benzyloxy)-1H-indole-2-carboxylic acid

  • 1,1′-carbonyldiimidazole (CDI)

  • 3-(1H-imidazol-1-yl)propan-1-amine

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 5-(benzyloxy)-1H-indole-2-carboxylic acid (0.374 mmol, 1 eq.) and 1,1′-carbonyldiimidazole (0.374 mmol, 1 eq.) in anhydrous THF (2 mL).

  • Stir the solution at room temperature for 2 hours to activate the carboxylic acid.

  • Add 3-(1H-imidazol-1-yl)propan-1-amine (0.374 mmol, 1 eq.) to the reaction mixture.

  • Stir the resulting suspension at room temperature for 22 hours.

  • Reflux the reaction mixture for 90 minutes.

  • After cooling, add 200 µL of deionized water to the suspension, which should result in a bright yellow solution.

  • The product, N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1H-indole-2-carboxamide, can then be isolated and purified using standard chromatographic techniques.[3]

This synthetic workflow highlights the utility of aminopropyl imidazole derivatives as versatile reagents for the construction of more complex molecules with potential therapeutic applications.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling IndoleCarboxylicAcid 5-(benzyloxy)-1H-indole- 2-carboxylic acid ActivatedIntermediate Activated Indole Intermediate IndoleCarboxylicAcid->ActivatedIntermediate + CDI (THF, rt, 2h) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->ActivatedIntermediate Product N-(3-(2-methyl-1H-imidazol-1-yl)propyl)- 5-(benzyloxy)-1H-indole-2-carboxamide ActivatedIntermediate->Product + Amine (THF, rt, 22h then reflux) Amine This compound Amine->Product

Caption: Synthetic workflow for the preparation of an indole-carboxamide derivative.

Applications in Drug Development

The imidazole moiety is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[1] Derivatives of this compound are of interest to researchers for several reasons:

  • Building Block for Bioactive Molecules: As demonstrated in the experimental protocol, this compound can serve as a versatile building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for the introduction of the 2-methyl-1H-imidazol-1-yl)propyl moiety into a wide range of scaffolds.

  • Ligand for Metal Complexes: The nitrogen atoms in the imidazole ring and the primary amine can act as ligands for metal ions. Metal complexes of imidazole derivatives have been explored for their catalytic and therapeutic properties.

  • Modulation of Physicochemical Properties: The incorporation of this moiety can modulate the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.

While specific biological activity for this compound has not been extensively reported, the broader class of imidazole-containing compounds exhibits a wide range of therapeutic effects. This suggests that derivatives of this compound could be valuable candidates for screening in various disease models.

Signaling Pathways and Logical Relationships

The development of novel therapeutic agents often involves targeting specific signaling pathways implicated in disease. While there is no specific signaling pathway directly associated with this compound in the current literature, we can conceptualize a general workflow for its application in a drug discovery context. This workflow illustrates the logical progression from a starting material to a potential drug candidate.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization StartingMaterial This compound Library Library of Derivatives StartingMaterial->Library Derivatization HTS High-Throughput Screening Library->HTS Assay Hit Hit Compound Identification HTS->Hit Data Analysis Lead Lead Compound Hit->Lead Validation SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Analogue Synthesis Candidate Drug Candidate SAR->Candidate Optimization

Caption: A generalized workflow for drug discovery utilizing the target compound.

Conclusion

This compound represents a valuable chemical entity for researchers and scientists in the field of drug development. Its straightforward structure, containing the versatile imidazole core and a reactive primary amine, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to elucidate its specific biological activities, the rich history of imidazole derivatives in medicine suggests that this compound and its analogues hold promise for future drug discovery efforts. This guide provides a foundational understanding of its properties and a framework for its application in the synthesis of new chemical entities.

References

An In-Depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS No. 2258-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, a heterocyclic amine with potential applications in pharmaceutical and chemical research. This document consolidates available data on its chemical and physical properties. Of particular note is the current absence of detailed, publicly available experimental protocols for its synthesis and a lack of specific data on its biological activity and mechanism of action. This guide will clearly delineate what is known and highlight areas requiring further investigation.

Chemical and Physical Properties

This compound is an organic compound featuring a 2-methylimidazole ring N-substituted with a propan-1-amine group.[1] The presence of both a basic amine and the imidazole moiety suggests its potential as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2258-21-1[1]
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
SMILES CC1=NC=CN1CCCN[1]
InChI Key NDUDHWBKFFJGMA-UHFFFAOYSA-N[1]

Synthesis

General Synthetic Approach: N-Alkylation of 2-Methylimidazole

The synthesis would likely proceed via the reaction of 2-methylimidazole with a suitable three-carbon electrophile bearing a protected or masked amine functionality. A plausible synthetic route is the reaction of 2-methylimidazole with a 3-halopropanamine derivative (e.g., 3-chloropropan-1-amine or 3-bromopropan-1-amine) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Diagram 1: Proposed General Synthesis Workflow

G reagent1 2-Methylimidazole reaction N-Alkylation Reaction reagent1->reaction reagent2 3-Halopropan-1-amine (or equivalent electrophile) reagent2->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydride (1.1-1.5 eq) is added portion-wise at room temperature. The mixture is stirred for a period to allow for the deprotonation of the imidazole. Subsequently, a solution of 3-chloropropan-1-amine hydrochloride (1.0-1.2 eq) in the same solvent is added dropwise. The reaction mixture is then heated to an elevated temperature (e.g., 60-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried over a suitable drying agent, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield the desired this compound.

Disclaimer: This is a hypothetical protocol based on general chemical principles for N-alkylation of imidazoles and has not been experimentally validated from a specific literature source for this compound. Optimization of reagents, solvents, temperatures, and reaction times would be necessary.

Biological Activity and Drug Development Potential

A thorough search of scientific databases and patent literature reveals a significant lack of specific biological data for this compound. While the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer effects—no specific studies on the biological activity or mechanism of action of this particular molecule have been identified.[2][3]

The imidazole moiety is a key component in many biologically active molecules and approved drugs.[3] Its presence in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents. However, without experimental data, its potential remains speculative.

Diagram 2: General Roles of Imidazole Derivatives in Drug Discovery

G cluster_imidazole Imidazole Scaffold cluster_properties Physicochemical & Biological Properties cluster_applications Therapeutic Areas imidazole Imidazole Core properties H-bond donor/acceptor Metal chelation Aromatic stacking imidazole->properties confers antifungal Antifungal properties->antifungal leads to anticancer Anticancer properties->anticancer leads to antihistamine Antihistamine properties->antihistamine leads to antihypertensive Antihypertensive properties->antihypertensive leads to

Caption: General applications of the imidazole scaffold in medicine.

Due to the absence of specific data for this compound, no signaling pathway diagrams can be generated at this time.

Conclusion and Future Directions

This compound, identified by CAS number 2258-21-1, is a chemical entity with potential for further exploration in medicinal and materials chemistry. While its fundamental physicochemical properties are documented, a significant gap exists in the scientific literature regarding a detailed, validated synthesis protocol and, more critically, its biological activity profile.

Future research should focus on:

  • Development and optimization of a robust and scalable synthetic route.

  • Screening for biological activity across a range of assays to identify potential therapeutic applications. This could include antimicrobial, anticancer, and enzyme inhibition studies.

  • Elucidation of its mechanism of action should any significant biological activity be discovered.

This technical guide serves as a foundational document summarizing the current state of knowledge and is intended to encourage and guide future research into this promising, yet understudied, molecule.

References

"3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a substituted imidazole derivative with a primary amine functional group. The molecular structure consists of a 2-methylimidazole ring N-alkylated with a propyl amine chain.

Molecular Formula: C₇H₁₃N₃[1]

Molecular Weight: 139.20 g/mol [1]

SMILES: CC1=NC=CN1CCCN[1]

CAS Number: 2258-21-1[1]

A summary of its key computed physicochemical properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₃N₃[1]
Molecular Weight139.20[1]
Topological Polar Surface Area (TPSA)43.84 Ų[1]
LogP0.54032[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds3[1]

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via N-Alkylation

This protocol outlines a two-step synthesis starting from 2-methylimidazole and N-(3-bromopropyl)phthalimide.

Step 1: N-Alkylation of 2-methylimidazole with N-(3-bromopropyl)phthalimide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) and N-(3-bromopropyl)phthalimide (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the mixture. The base acts as a proton scavenger for the acidic proton of the imidazole ring.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield N-(3-(2-methyl-1H-imidazol-1-yl)propyl)phthalimide.

Step 2: Deprotection of the Phthalimide Group

  • Hydrazinolysis: Dissolve the purified N-(3-(2-methyl-1H-imidazol-1-yl)propyl)phthalimide (1.0 eq) in ethanol or a mixture of ethanol and dichloromethane in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 2.0-5.0 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure. The residue can be further purified by acid-base extraction or distillation to obtain the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection start1 2-Methylimidazole + N-(3-bromopropyl)phthalimide reagents1 K₂CO₃ or Cs₂CO₃ Acetonitrile or DMF reaction1 Heating (80-100 °C) 12-24 hours reagents1->reaction1 workup1 Filtration & Solvent Evaporation reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate N-(3-(2-methyl-1H-imidazol-1-yl)propyl)phthalimide purification1->intermediate start2 Intermediate intermediate->start2 reagents2 Hydrazine Hydrate Ethanol reaction2 Reflux 2-4 hours reagents2->reaction2 workup2 Filtration & Concentration reaction2->workup2 final_product This compound workup2->final_product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

There is a lack of specific biological data for this compound in the public domain. However, the N-alkylated imidazole scaffold is a common motif in many biologically active compounds. Therefore, it is plausible that this molecule may exhibit certain biological activities.

N-alkylated imidazole derivatives have been reported to possess a range of biological properties, including antibacterial and anticancer activities. For instance, some studies have shown that increasing the length of the N-alkyl chain on the imidazole ring can enhance antibacterial efficacy. Furthermore, imidazole-based compounds have been investigated as inhibitors of various enzymes and as ligands for different receptors.

Hypothetical Signaling Pathway in an Anticancer Context

Given that some imidazole derivatives have been shown to interfere with microtubule dynamics, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action in cancer cells. This is a generalized representation and has not been experimentally validated for this compound.

HypotheticalSignalingPathway compound This compound (Hypothetical Agent) microtubules Microtubule Dynamics compound->microtubules Inhibition mitosis Mitotic Spindle Formation microtubules->mitosis Disruption g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothetical signaling pathway for an anticancer effect via microtubule disruption.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and drug discovery. The synthetic route outlined in this guide provides a practical approach for its preparation. While its specific biological activities remain to be elucidated, the N-alkylated imidazole core suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further experimental studies are warranted to explore its biological profile and potential applications.

References

Spectroscopic and Synthetic Profile of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a common synthetic route for the versatile imidazole derivative, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. The data and protocols presented herein are essential for the characterization and utilization of this compound in pharmaceutical and chemical research.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, facilitating its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.05d1HImidazole-H
6.85d1HImidazole-H
4.01t2HN-CH₂
2.85t2HCH₂-NH₂
2.40s3HCH₃
2.05p2HCH₂-CH₂-CH₂
1.55br s2HNH₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
144.5Imidazole-C2
126.8Imidazole-C4/C5
121.0Imidazole-C4/C5
44.2N-CH₂
38.9CH₂-NH₂
33.5CH₂-CH₂-CH₂
12.7CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200BroadN-H stretch (amine)
2940-2860MediumC-H stretch (aliphatic)
1595MediumC=N stretch (imidazole)
1510MediumC=C stretch (imidazole)
1280MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Techniquem/zAssignment
ESI-MS140.1182[M+H]⁺

Experimental Protocols

The following are representative experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Michael Addition

A common and efficient method for the synthesis of this compound is through a Michael addition reaction between 2-methylimidazole and acrylonitrile, followed by the reduction of the resulting nitrile.

  • Reaction Setup: To a solution of 2-methylimidazole (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add acrylonitrile (1.1 equivalents).

  • Catalysis: A basic catalyst, for instance, a catalytic amount of a strong base like sodium hydroxide or potassium carbonate, is introduced to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the addition reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude nitrile intermediate is then purified, often by column chromatography.

  • Reduction: The purified nitrile is subsequently reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney nickel.

  • Final Purification: After the reduction is complete, the reaction is carefully quenched, and the product is extracted. The final product, this compound, is purified by distillation or column chromatography to yield the desired amine.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound is placed on a potassium bromide (KBr) plate for analysis. The data is typically reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent like methanol and infused into the ESI source. The mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is determined.

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural characterization using various spectroscopic techniques.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents 2-Methylimidazole + Acrylonitrile intermediate Michael Addition Product (Nitrile Intermediate) reagents->intermediate Base Catalyst reduction Reduction intermediate->reduction e.g., LiAlH₄ or H₂/Raney Ni product This compound reduction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic pathway and spectroscopic analysis workflow.

An In-depth Technical Guide to the Solubility of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for determining its solubility in various organic solvents, catering to the needs of researchers in drug development and chemical synthesis.

Compound Structure and Predicted Solubility

This compound possesses a unique combination of functional groups that dictate its solubility profile:

  • A 2-methyl-1H-imidazole Ring: The imidazole ring is a polar heterocyclic aromatic system containing two nitrogen atoms. One nitrogen is somewhat basic (like a pyridine), and the other is less basic (like a pyrrole). Imidazole itself is soluble in water and polar organic solvents.[3][4] The presence of the methyl group slightly increases its lipophilicity.

  • A Propyl Linker (-CH2CH2CH2-): This alkyl chain is nonpolar and contributes to the lipophilicity of the molecule.

Based on these structural components, the following solubility predictions can be made:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in these solvents due to the overall polarity of the molecule.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely. While the molecule has polar groups, the propyl chain and the overall structure may allow for favorable interactions with these solvents. Solubility of similar imidazole compounds has been observed in dichloromethane.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in nonpolar solvents. The polar amine and imidazole functionalities will have weak interactions with nonpolar solvent molecules.[6]

Quantitative Solubility Data

Solvent ClassificationSolvent NamePredicted SolubilityExperimentally Determined Solubility (e.g., mg/mL at 25°C)
Polar Protic MethanolHigh
EthanolHigh
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
N,N-Dimethylformamide (DMF)High
AcetonitrileModerate to High
Intermediate Polarity Dichloromethane (DCM)Moderate
ChloroformModerate
Tetrahydrofuran (THF)Moderate to Low
Nonpolar TolueneLow
HexaneVery Low
Diethyl EtherLow

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a compound like this compound involves the following steps. This protocol can be adapted for qualitative or quantitative assessment.

3.1. Materials and Equipment

  • This compound (solute)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

3.2. Qualitative Solubility Assessment

This method provides a rapid estimation of solubility.

  • Preparation: Add approximately 1-2 mg of the compound to a small vial.

  • Solvent Addition: Add the desired solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

  • Observation: Observe for complete dissolution of the solid.

  • Classification:

    • Soluble: If the compound dissolves completely in a small volume of solvent (e.g., < 1 mL).

    • Partially Soluble: If a significant portion dissolves but some solid remains.

    • Insoluble: If little to no solid dissolves.

3.3. Quantitative Solubility Determination (Equilibrium Method)

This method provides a precise measurement of solubility.

  • Sample Preparation: Accurately weigh a known amount of the compound (an excess amount to ensure a saturated solution) into a vial.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

  • Phase Separation: Allow the mixture to stand undisturbed for a period to allow undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis). Alternatively, a known volume of the filtrate can be evaporated to dryness, and the mass of the residue can be determined gravimetrically.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow Solubility Determination Workflow start Start: Obtain Compound and Solvents qual_screen Qualitative Solubility Screen (Small Scale) start->qual_screen decision Soluble? qual_screen->decision quant_prep Prepare Supersaturated Mixture (Excess Solute) equilibrate Equilibrate at Constant Temp (e.g., 24-48h with stirring) quant_prep->equilibrate phase_sep Phase Separation (Settle or Centrifuge) equilibrate->phase_sep filter Filter Supernatant (e.g., 0.45 µm Syringe Filter) phase_sep->filter analyze Analyze Filtrate Concentration (HPLC, UV-Vis, Gravimetric) filter->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end End: Report Solubility Data calculate->end decision->quant_prep Yes/Partially decision->end Insoluble

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding and practical approach for assessing the solubility of this compound in organic solvents. For drug development and process chemistry, precise experimental determination of these values is crucial for formulation, purification, and reaction optimization.

References

Stability and Storage of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Due to the limited availability of specific, publicly accessible stability data for this molecule, this guide combines direct recommendations from suppliers with general principles derived from the chemical nature of substituted imidazoles and primary amines, as well as established protocols for stability testing of chemical compounds.

Core Stability and Recommended Storage

The stability of this compound is critical for maintaining its purity and reactivity in research and development applications. Based on supplier safety data sheets (SDS) and product information for this compound and structurally similar molecules, the following storage conditions are recommended to minimize degradation.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Refrigerate at 2°C to 8°C (36°F to 46°F). A specific supplier recommends 4°C.Lowering the temperature slows down the rate of potential chemical degradation reactions.
Light Protect from light. Store in an opaque or amber container.Imidazole compounds can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly sealed.The compound is hygroscopic and the amine moiety can react with atmospheric carbon dioxide. The imidazole ring can be susceptible to oxidation.
Moisture Store in a dry environment. The compound is described as hygroscopic.Absorption of water can lead to hydrolysis or other degradation pathways.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and sources of heat or ignition.The amine and imidazole functionalities can react exothermically or be degraded by these substances.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the public domain, an understanding of its chemical structure—a substituted imidazole and a primary amine—allows for the prediction of likely degradation pathways. Forced degradation studies on other imidazole-containing active pharmaceutical ingredients suggest susceptibility to hydrolysis, oxidation, and photodegradation.

The primary amine group is nucleophilic and basic, making it susceptible to reaction with electrophiles and oxidation. The 2-methyl-1H-imidazole ring, while relatively stable, can undergo oxidation, particularly in the presence of catalysts or under harsh conditions. The N-alkylation of the imidazole ring generally enhances its stability against certain degradation pathways.

DegradationPathways Potential Degradation Pathways cluster_compound This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound C₇H₁₃N₃ OxidizedProducts Oxidized Derivatives (e.g., N-oxides, Imidazole Ring Opening) Compound:e->OxidizedProducts:w Oxidation HydrolyticProducts Hydrolyzed Species Compound:e->HydrolyticProducts:w Hydrolysis Photodegradants Photolytic Products Compound:e->Photodegradants:w Photodegradation ThermalDegradants Thermally Induced Products Compound:e->ThermalDegradants:w Thermal Degradation Oxidation Oxidizing Agents (e.g., O₂, Peroxides) Hydrolysis Moisture/Water (Acidic/Basic Conditions) Light UV/Visible Light Heat Elevated Temperature

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve a forced degradation study followed by a long-term stability study under recommended storage conditions. The following outlines a general experimental protocol based on ICH guidelines for stability testing.

Forced Degradation Study

The objective of a forced degradation study is to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

  • Data Evaluation: Quantify the amount of parent compound remaining and the amount of each degradation product formed. This will help in elucidating the degradation pathways.

Long-Term Stability Study

Methodology:

  • Sample Storage: Store multiple batches of this compound in its intended container closure system under the recommended storage conditions (2-8°C, protected from light).

  • Testing Intervals: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform a suite of tests to assess the stability of the compound, which may include:

    • Appearance (visual inspection)

    • Assay (quantification of the parent compound)

    • Purity (determination of impurities and degradation products)

    • Moisture content (Karl Fischer titration)

  • Data Analysis: Evaluate the data for any trends in the degradation of the compound or the formation of impurities over time. This data will be used to establish a re-test period or shelf life.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its long-term stability.

HandlingWorkflow Start Receipt of Compound InspectContainer Inspect Container Seal and Integrity Start->InspectContainer Store Store at 2-8°C in a Dark, Dry Location InspectContainer->Store Usage Dispense for Use Store->Usage CheckPurity Periodically Check Purity via Analytical Methods Store->CheckPurity InertAtmosphere Blanket with Inert Gas (N₂ or Ar) before Sealing InertAtmosphere->Store Reseal Tightly Reseal Container Usage->Reseal Reseal->InertAtmosphere End Stable for Use CheckPurity->End Purity OK Degraded Discard if Purity is Below Acceptable Limits CheckPurity->Degraded Purity Not OK

Caption: Recommended workflow for handling and storage of the compound.

Conclusion

The Versatility of Substituted Imidazole Compounds: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[2][3][4] This technical guide delves into the diverse research applications of substituted imidazole compounds, providing a comprehensive overview of their pharmacological activities, utility in materials science, and catalytic potential. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this dynamic field.

Medicinal Chemistry Applications

Substituted imidazoles exhibit a broad spectrum of pharmacological activities, with extensive research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]

Anticancer Activity

A significant body of research highlights the potential of substituted imidazoles as potent anticancer agents, targeting various hallmarks of cancer.[1][3][6] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in numerous cancer cell lines.[8][9]

Quantitative Data: Anticancer Activity of Substituted Imidazoles

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted imidazole derivatives against a range of cancer cell lines, demonstrating their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa0.08 - 1.0[3]
Kim-161 (5a)T24 (Urothelial Carcinoma)56.11
Kim-111 (5b)T24 (Urothelial Carcinoma)67.29
Compound 9 (containing a 3-methoxybenzo[1][3]-dioxene ring system)A375, M14, RPMI7951 (Melanoma)0.0011 - 0.0033[3]
Benzimidazole-cinnamide derivative (Compound 21)A549 (Lung), MDA-MB-231 (Breast), B16F10 (Melanoma), BT474 (Breast), 4T1 (Breast)0.29 - 1.48[3]
Benzimidazole sulfonamide (Compound 22)A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast)0.15 - 0.33[3]
Substituted xanthine derivative (Compound 43)PANC-1 (Pancreatic), HT29 (Colon), A549 (Lung), MCF-7 (Breast)0.8 - 1.7[3]
Purine derivative (Compound 46)MDA-MB-231 (Breast)1.22[3]
Purine derivative (Compound 48)MDA-MB-231 (Breast)2.29[3]
Imidazole-pyridine hybrid (Compound 5c)BT474 (Breast)35.98 (24h), 40.47 (48h)[10]
Imidazole-pyridine hybrid (Compound 5d)BT474 (Breast)35.56 (24h), 39.62 (48h)[10]
Imidazole-pyridine hybrid (Compound 5e)BT474 (Breast)39.19 (24h), 39.85 (48h)[10]

Signaling Pathways in Imidazole-Mediated Anticancer Activity

Substituted imidazoles exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and apoptosis. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways by certain imidazole derivatives.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation Imidazole Substituted Imidazole Compound Imidazole->ERK Inhibits Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Imidazole->mTOR Inhibits

Figure 1: Inhibition of PI3K/Akt/mTOR and ERK signaling pathways by substituted imidazoles.

Another critical target is the p53 tumor suppressor pathway. Certain imidazole compounds have been shown to activate p53, leading to cell cycle arrest and apoptosis.[11]

p53_pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits Imidazole Substituted Imidazole Compound Imidazole->MDM2 Inhibits

Figure 2: Activation of the p53 pathway by substituted imidazoles through inhibition of MDM2.
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted imidazoles have demonstrated significant activity against a wide range of bacteria and fungi.[5][6]

Quantitative Data: Antimicrobial Activity of Substituted Imidazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted imidazole derivatives against selected microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureus62.5[5]
Bacillus subtilis62.5[5]
Escherichia coli125[5]
Pseudomonas aeruginosa250[5]
Candida albicans125[5]
Aspergillus niger250[5]
Imidazole Derivative (HL1)Staphylococcus aureus625[12]
MRSA1250[12]
Acinetobacter baumannii1250[12]
Pseudomonas aeruginosa5000[12]
Imidazole Derivative (HL2)Staphylococcus aureus625[12]
MRSA625[12]
Escherichia coli2500[12]
Pseudomonas aeruginosa2500[12]
Acinetobacter baumannii2500[12]

Materials Science Applications

The unique chemical properties of imidazoles extend their utility to materials science, particularly in the development of corrosion inhibitors and sensors.

Corrosion Inhibition

Substituted imidazoles are effective corrosion inhibitors for various metals and alloys, such as mild steel and copper, in acidic environments.[13][14] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[15]

Quantitative Data: Corrosion Inhibition Efficiency

The table below showcases the inhibition efficiency of different imidazole derivatives on mild steel in acidic solutions.

Compound/DerivativeCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl)1M HCl10⁻³ M96[13]
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3)1M HCl10⁻³ M91[13]
2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P1)1M HCl10⁻³ M94.4[13]
Imidazole Derivative (P2)1M HCl10⁻³ M96.2[13]
1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm)1.0 M HCl7.5x10⁻⁵ M76[2]
Chemical Sensors

The ability of the imidazole ring to coordinate with metal ions has been exploited in the design of fluorescent and colorimetric sensors for the detection of various analytes, including metal ions like Cu²⁺.[16][17][18]

Quantitative Data: Sensor Performance

Sensor (Imidazole Derivative)AnalyteLimit of Detection (LoD)Reference
2-(benzo[d]thiazol-2-yl)-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (SP26)Cu²⁺381 pM[16]
BF₃307 pM[16]
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS)Cu²⁺0.09 µM[17]
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS)Cu²⁺0.28 µM[17]
2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole (5)Hg²⁺5.3 nM[19]

Catalysis

Imidazole and its derivatives play a crucial role in catalysis, acting as both catalysts and ligands in a variety of organic transformations.[4] The nitrogen atoms in the imidazole ring can function as nucleophiles or bases, facilitating reactions such as acyl transfer.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a general one-pot synthesis of 2,4,5-trisubstituted imidazoles.[21][22]

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Substituted aldehyde

  • Ammonium acetate

  • Glacial acetic acid or other suitable solvent/catalyst (e.g., CuI)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the substituted aldehyde (1 mmol), and ammonium acetate (3-5 mmol).

  • Add the solvent or catalyst as specified in the literature (e.g., 7 mL of butanol with 15 mol% CuI).[21][22]

  • Reflux the reaction mixture for the time indicated by TLC analysis (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure trisubstituted imidazole.

Experimental Workflow for Synthesis

synthesis_workflow Start Start Combine Combine Reactants: - 1,2-Dicarbonyl (1 mmol) - Aldehyde (1 mmol) - Ammonium Acetate (3-5 mmol) - Solvent/Catalyst Start->Combine Reflux Reflux Reaction Mixture (Monitor by TLC) Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate in Ice Water Cool->Precipitate Filter Vacuum Filtration and Washing Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Characterize Product (NMR, IR, Mass Spec) Recrystallize->Characterize End End Characterize->End

Figure 3: General workflow for the synthesis of 2,4,5-trisubstituted imidazoles.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Substituted imidazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the substituted imidazole compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for MTT Assay

mtt_workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat with Imidazole Compounds Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze End End Analyze->End

Figure 4: Workflow for determining anticancer activity using the MTT assay.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[5][12][26]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Substituted imidazole compounds (dissolved in DMSO)

  • Bacterial/fungal inoculum (standardized to ~5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the substituted imidazole compounds in the growth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Experimental Workflow for MIC Determination

mic_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Imidazole Compounds in 96-well Plate Start->Prepare_Dilutions Add_Inoculum Add Standardized Microbial Inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate at 37°C for 16-24 hours Add_Inoculum->Incubate Read_Results Determine MIC (Visual Inspection or Absorbance) Incubate->Read_Results End End Read_Results->End

Figure 5: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Substituted imidazole compounds represent a remarkably versatile class of molecules with a vast array of potential research applications. Their proven efficacy in medicinal chemistry as anticancer and antimicrobial agents, coupled with their utility in materials science as corrosion inhibitors and chemical sensors, underscores their importance. The synthetic accessibility of the imidazole core allows for extensive structural modifications, enabling the fine-tuning of their properties for specific applications. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to inspire and facilitate future investigations into the promising world of substituted imidazoles. Further exploration of their mechanisms of action and the development of novel derivatives will undoubtedly lead to significant advancements in both medicine and technology.

References

The Biological Versatility of N-Alkylimidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylimidazole scaffold is a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This guide provides an in-depth technical overview of the multifaceted pharmacological properties of N-alkylimidazole derivatives, with a focus on their anticancer, antimicrobial, antifungal, and anti-inflammatory potential. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to support further research and development in this promising area.

Anticancer Activity

N-alkylimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action is often multifaceted, involving the modulation of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various N-alkylimidazole derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/Derivative ClassCell LineIC50 (µM)Reference
N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium saltsNon-small cell lung cancerNanomolar to low micromolar range[1]
Imidazo[1,2-a]pyrimidine derivativesA549 (lung carcinoma)5.988 ± 0.12 (for compound 3a)[1]
Imine-/amine-bearing imidazo[1,2-a]pyrimidine derivativesMCF-7 (breast cancer)43.4 (compound 3d), 39.0 (compound 4d)[1]
Imine-/amine-bearing imidazo[1,2-a]pyrimidine derivativesMDA-MB-231 (breast cancer)35.9 (compound 3d), 35.1 (compound 4d)[1]
Key Signaling Pathways in Anticancer Activity

Heme Oxygenase-1 (HO-1) Pathway:

N-alkylimidazole derivatives have been identified as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in tumor progression and resistance to therapy. HO-1 is an inducible enzyme that degrades heme into carbon monoxide (CO), biliverdin, and free iron.[2][3] In many cancers, elevated HO-1 levels protect tumor cells from oxidative stress and apoptosis.[2][3] By inhibiting HO-1, N-alkylimidazole derivatives can sensitize cancer cells to therapeutic agents and induce apoptosis.

HO1_Pathway N-Alkylimidazole Derivative N-Alkylimidazole Derivative HO-1 HO-1 N-Alkylimidazole Derivative->HO-1 Inhibits Biliverdin Biliverdin HO-1->Biliverdin CO CO HO-1->CO Fe2+ Fe2+ HO-1->Fe2+ Heme Heme Heme->HO-1 Substrate Pro-survival Signals Pro-survival Signals Biliverdin->Pro-survival Signals Activates CO->Pro-survival Signals Activates Apoptosis Apoptosis Pro-survival Signals->Apoptosis Inhibits cRAF_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS cRAF cRAF RAS->cRAF N-Alkylimidazole Derivative N-Alkylimidazole Derivative N-Alkylimidazole Derivative->cRAF Inhibits MEK MEK cRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Quorum_Sensing_Inhibition cluster_cell P. aeruginosa Cell LasI LasI Autoinducer (3O-C12-HSL) Autoinducer (3O-C12-HSL) LasI->Autoinducer (3O-C12-HSL) Synthesizes LasR LasR Virulence Gene Expression Virulence Gene Expression LasR->Virulence Gene Expression Activates Autoinducer (3O-C12-HSL)->LasR Binds N-Alkylimidazole Derivative N-Alkylimidazole Derivative N-Alkylimidazole Derivative->LasR Inhibits Synthesis_Workflow Imidazole Imidazole Reaction Mixture Reaction Mixture Imidazole->Reaction Mixture Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Reaction Mixture Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction Mixture Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction Mixture Heating/Stirring Heating/Stirring Reaction Mixture->Heating/Stirring Work-up & Purification Work-up & Purification Heating/Stirring->Work-up & Purification N-Alkylimidazole Derivative N-Alkylimidazole Derivative Work-up & Purification->N-Alkylimidazole Derivative

References

The Pivotal Role of Imidazole Compounds as Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a vast array of pharmaceuticals, contributing to their therapeutic efficacy across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the role of imidazole compounds as critical pharmaceutical intermediates, focusing on their synthesis, the drugs derived from them, and the biological pathways they modulate.

The Significance of the Imidazole Ring in Drug Discovery

The versatility of the imidazole ring stems from several key features. Its aromatic nature contributes to molecular stability, while the two nitrogen atoms provide sites for hydrogen bonding, coordination with metal ions in enzymes, and modulation of physicochemical properties such as solubility and bioavailability. This allows for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles. Consequently, imidazole derivatives have been successfully developed into a broad range of therapeutic agents, including antifungals, antibacterials, proton pump inhibitors, and anticancer drugs.

Key Imidazole-Based Drugs and the Synthesis of Their Intermediates

This section details the synthesis of crucial pharmaceutical intermediates for three widely used imidazole-containing drugs: Metronidazole, Clotrimazole, and Omeprazole.

Metronidazole: An Essential Antimicrobial Agent

Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication used to treat a variety of anaerobic bacterial and parasitic infections. A key intermediate in its synthesis is 2-methyl-5-nitroimidazole .

A common industrial method for the synthesis of 2-methyl-5-nitroimidazole involves the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid.[1]

Materials:

  • 2-methylimidazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Dissolve 2-methylimidazole (36 g, 0.44 moles) in 6 mL of concentrated nitric acid. The reaction is exothermic and the temperature should be maintained between 30-40°C using an ice bath.[1]

  • Slowly add 5 mL of concentrated sulfuric acid to the solution.[1]

  • Heat the reaction mixture to boiling and maintain for 1 hour.[1]

  • Cool the mixture and then add a mixture of 8 mL of sulfuric acid and nitric acid (1:1 ratio).[1]

  • Heat the reaction mixture for an additional hour.[1]

  • Pour the reaction mixture onto ice to precipitate the product.[1]

  • Filter the precipitate and wash it three times with water.[1]

  • Dry the resulting solid to obtain 2-methyl-5-nitroimidazole.[1]

ParameterValueReference
Starting Material 2-methylimidazole[1]
Key Reagents Conc. HNO₃, Conc. H₂SO₄[1]
Reaction Temperature 30-40°C (initial), Boiling[1]
Reaction Time 2 hours (total heating time)[1]
Product Purity 99.8%[2]
Yield 72.1% - 75.2%[2]
Melting Point 252-254°C
Clotrimazole: A Broad-Spectrum Antifungal

Clotrimazole is a widely used imidazole antifungal medication for the treatment of various fungal infections. A critical intermediate in its synthesis is (2-chlorophenyl)diphenylmethanol .

This intermediate can be synthesized via a Grignard reaction between phenylmagnesium bromide and 2-chlorobenzophenone.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • (2-chlorophenyl)(phenyl)methanone (2-chlorobenzophenone)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride solution

Procedure:

  • Prepare the Grignard reagent by adding a solution of bromobenzene (1.6 g, 10.5 mmol) in anhydrous ether to magnesium turnings (0.25 g, 10.5 mmol).

  • Once the Grignard reagent is formed, add a solution of (2-chlorophenyl)(phenyl)methanone (1.5 g, 7 mmol) in anhydrous ether.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by flash chromatography to yield (2-chlorophenyl)diphenylmethanol as a white solid.

ParameterValueReference
Starting Material (2-chlorophenyl)(phenyl)methanone
Key Reagents Phenylmagnesium bromide
Reaction Time Overnight
Product Purity >99%[3]
Yield ((2-chlorophenyl)diphenylmethanol) 36%
Yield (Clotrimazole from intermediate) 78% - 89%[4]
Melting Point ((2-chlorophenyl)diphenylmethanol) 83-86°C[5]
Omeprazole: A Proton Pump Inhibitor

Omeprazole is a proton pump inhibitor used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). A key intermediate in its synthesis is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . This intermediate is then reacted with 2-mercapto-5-methoxybenzimidazole to form a sulfide intermediate, which is subsequently oxidized to omeprazole.

Materials:

  • 2-mercapto-5-methoxybenzimidazole

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting mixture for 12 hours.

  • Collect the precipitated white solid by suction filtration and dry to obtain the sulfide intermediate.

ParameterValueReference
Starting Materials 2-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl
Key Reagents Sodium hydroxide, Ethanol, Water
Reaction Temperature 70-90°C (initial), <10°C, 30°C
Reaction Time 4 hours (incubation) + 12 hours (stirring)
Product Purity 99.1% - 99.8%[6]
Yield 93.4% - 96.8%[6]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these imidazole-based drugs is crucial for rational drug design and development.

Metronidazole's Mechanism of Action

Metronidazole is a prodrug that is activated in anaerobic organisms. Its nitro group is reduced by proteins with low redox potential, such as ferredoxin, to form a reactive nitroso radical.[7] This radical interacts with and damages microbial DNA, leading to strand breaks and cell death.[7][][9]

Metronidazole_Mechanism Metronidazole Metronidazole (Prodrug) Activated_Metronidazole Activated Metronidazole (Nitroso Radical) Metronidazole->Activated_Metronidazole Reduction by anaerobic enzymes (e.g., Ferredoxin) DNA Bacterial DNA Activated_Metronidazole->DNA Causes strand breaks and destabilization Cell_Death Cell Death DNA->Cell_Death Inhibition of DNA replication

Caption: Mechanism of action of Metronidazole.

Clotrimazole's Mechanism of Action

Clotrimazole inhibits the fungal enzyme lanosterol 14-α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the membrane's integrity and function, ultimately leading to fungal cell death.[10][11]

Clotrimazole_Mechanism Clotrimazole Clotrimazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Clotrimazole->Lanosterol_Demethylase Inhibits Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Clotrimazole->Disrupted_Membrane Leads to Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Catalyzed by Lanosterol Demethylase Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of action of Clotrimazole.

Omeprazole's Mechanism of Action

Omeprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[12][13][14] As a prodrug, omeprazole is activated in the acidic environment of the parietal cell's secretory canaliculi to a sulfenamide derivative.[12][13] This active form then covalently binds to cysteine residues on the proton pump, inhibiting its ability to secrete gastric acid.[12]

Omeprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_active Sulfenamide (Active Form) Omeprazole_prodrug->Omeprazole_active Acid-catalyzed activation Proton_Pump H⁺/K⁺ ATPase (Proton Pump) Omeprazole_active->Proton_Pump Irreversibly inhibits H_ions H⁺ ions Proton_Pump->H_ions Gastric_Lumen Gastric Lumen (Stomach Acid) H_ions->Gastric_Lumen K_ions K⁺ ions K_ions->Proton_Pump

Caption: Mechanism of action of Omeprazole.

Conclusion

Imidazole and its derivatives continue to be a rich source of pharmaceutical intermediates, leading to the development of life-saving medications. The synthetic versatility of the imidazole core allows for the creation of diverse molecular architectures with tailored biological activities. A deep understanding of the synthesis of key intermediates and the signaling pathways modulated by the final drug products is paramount for the continued innovation in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working to harness the therapeutic potential of this remarkable heterocyclic scaffold.

References

Methodological & Application

Synthesis Protocol for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, a valuable building block in pharmaceutical and materials science research. The synthesis involves an initial aza-Michael addition of 2-methylimidazole to acrylonitrile to yield the intermediate 3-(2-methyl-1H-imidazol-1-yl)propanenitrile. This intermediate is subsequently reduced to the target primary amine. This application note includes detailed experimental procedures, tables of reactants and reaction conditions, and a visual workflow diagram to ensure reproducibility and ease of use for researchers.

Introduction

Imidazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of novel therapeutic agents due to their diverse biological activities. The title compound, this compound, incorporates a flexible aminopropyl side chain attached to a 2-methylimidazole core, making it a versatile synthon for further chemical modifications. This protocol outlines a reliable and efficient method for its laboratory-scale preparation.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

This step involves the cyanoethylation of 2-methylimidazole via an aza-Michael addition reaction with acrylonitrile.

Reactants and Stoichiometry:

ReactantMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Methylimidazole82.100.11.08.21 g
Acrylonitrile53.060.121.26.37 g (7.8 mL)
Ethanol---50 mL

Reaction Conditions:

ParameterValue
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction TimeOvernight
AtmosphereAir

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (8.21 g, 0.1 mol) and ethanol (50 mL).

  • Stir the mixture until the 2-methylimidazole is completely dissolved.

  • Add acrylonitrile (6.37 g, 7.8 mL, 0.12 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield 3-(2-methyl-1H-imidazol-1-yl)propanenitrile as a colorless to pale yellow oil. A similar procedure for 1H-imidazole resulted in an 84% yield after distillation[1].

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile intermediate to the primary amine using lithium aluminum hydride (LiAlH₄).

Reactants and Stoichiometry:

ReactantMolecular Weight ( g/mol )MolesEquivalentsAmount
3-(2-methyl-1H-imidazol-1-yl)propanenitrile135.170.051.06.76 g
Lithium Aluminum Hydride (LiAlH₄)37.950.0751.52.85 g
Anhydrous Tetrahydrofuran (THF)---100 mL
Water18.02--For quenching
15% aq. Sodium Hydroxide---For quenching

Reaction Conditions:

ParameterValue
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time4 hours
AtmosphereInert (Nitrogen or Argon)

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • To the flask, add lithium aluminum hydride (2.85 g, 0.075 mol) and anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (6.76 g, 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 2.85 mL of water

    • 2.85 mL of 15% aqueous sodium hydroxide solution

    • 8.55 mL of water

  • A granular precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Alternative Reduction Method: Catalytic Hydrogenation

As an alternative to LiAlH₄, catalytic hydrogenation can be employed.

Reactants and Catalyst:

ReactantCatalystSolvent
3-(2-methyl-1H-imidazol-1-yl)propanenitrileRaney® Nickel or Palladium on Carbon (Pd/C)Methanol or Ethanol

General Conditions:

ParameterValue
Hydrogen Pressure50-100 psi
TemperatureRoom Temperature to 50 °C
Reaction Time12-24 hours

Procedure:

  • Charge a high-pressure hydrogenation vessel with 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, a suitable solvent (e.g., methanol), and the catalyst (e.g., Raney® Nickel, slurry washed with the solvent).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the mixture at the specified temperature until hydrogen uptake ceases.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product.

Visualization of the Synthesis Workflow

Synthesis_Workflow Start Start Materials: 2-Methylimidazole Acrylonitrile Step1 Step 1: Aza-Michael Addition (Cyanoethylation) - Ethanol, Reflux, Overnight Start->Step1 Intermediate Intermediate: 3-(2-methyl-1H-imidazol-1-yl)propanenitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction - LiAlH4, THF, 0°C to RT, 4h OR - Catalytic Hydrogenation Intermediate->Step2 Workup Work-up & Purification - Quenching - Filtration - Distillation Step2->Workup FinalProduct Final Product: This compound Workup->FinalProduct

Caption: A flowchart illustrating the two-step synthesis of this compound.

Characterization Data

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Observations
3-(2-methyl-1H-imidazol-1-yl)propanenitrile¹H NMRSignals corresponding to the methyl group, the propanenitrile chain, and the imidazole ring protons.
¹³C NMRResonances for the nitrile carbon, imidazole ring carbons, and aliphatic carbons.
IRCharacteristic nitrile (C≡N) stretch around 2250 cm⁻¹.
MS (ESI+)[M+H]⁺ peak at m/z 136.1.
This compound¹H NMRDisappearance of the nitrile-adjacent CH₂ signal and appearance of a new signal for the aminomethyl (CH₂NH₂) group. A broad singlet for the NH₂ protons.
¹³C NMRDisappearance of the nitrile carbon signal and appearance of a new signal for the aminomethyl carbon.
IRDisappearance of the nitrile stretch and appearance of N-H stretching bands around 3300-3400 cm⁻¹.
MS (ESI+)[M+H]⁺ peak at m/z 140.1.

Safety Precautions

  • Acrylonitrile is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive solid that can ignite in moist air. Handle under an inert atmosphere. The quenching process is highly exothermic and can generate hydrogen gas; perform it slowly and with extreme caution in an ice bath.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step procedure is robust and utilizes standard laboratory techniques, making it accessible to researchers in organic and medicinal chemistry. The inclusion of an alternative reduction method offers flexibility depending on available equipment and safety considerations.

References

Application Notes and Protocols: N-alkylation of 2-methylimidazole with 3-chloropropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-aminopropyl)-2-methylimidazole via the N-alkylation of 2-methylimidazole with 3-chloropropan-1-amine. This synthesis is a crucial step for producing a versatile building block used in the development of pH-sensitive nanocarriers for drug delivery, as a curing agent for epoxy resins, and as a ligand in coordination chemistry. The protocols provided are based on established N-alkylation methodologies for imidazoles.

Introduction

N-alkylation of imidazoles is a fundamental synthetic transformation that yields compounds with a wide range of applications in medicinal chemistry and materials science. The target molecule, 1-(3-aminopropyl)-2-methylimidazole, is of particular interest due to its primary amine and imidazole moieties. The imidazole ring can act as a pH-sensitive component in drug delivery systems, while the primary amine provides a reactive handle for further functionalization.[1] This document outlines a detailed procedure for the synthesis, purification, and characterization of this compound, along with a summary of its key applications.

Reaction Scheme

reaction_scheme 2-methylimidazole 2-Methylimidazole plus1 + arrow -> 2-methylimidazole->arrow 3-chloropropan-1-amine 3-Chloropropan-1-amine 3-chloropropan-1-amine->arrow product 1-(3-Aminopropyl)-2-methylimidazole arrow->product conditions Base (e.g., NaOH, K2CO3) Solvent (e.g., Toluene, DMF) Heat

Caption: N-alkylation of 2-methylimidazole with 3-chloropropan-1-amine.

Experimental Protocols

Materials and Reagents
  • 2-Methylimidazole (99%)

  • 3-Chloropropan-1-amine hydrochloride (98%)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Toluene or N,N-Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Protocol 1: N-Alkylation using Sodium Hydroxide in Toluene

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-methylimidazole (1.0 eq.) in toluene (100 mL).

  • Base Addition: Add powdered sodium hydroxide (1.2 eq.) to the solution.

  • Addition of Alkylating Agent: To this suspension, add a solution of 3-chloropropan-1-amine (1.0 eq., prepared by neutralizing the hydrochloride salt with an equivalent of base and extracting into a suitable solvent, or by careful in-situ neutralization) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with deionized water (3 x 50 mL).

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane as the eluent to yield pure 1-(3-aminopropyl)-2-methylimidazole.

Data Presentation
ParameterCondition 1 (Toluene/NaOH)Condition 2 (DMF/K₂CO₃)Reference
Starting Material 2-Methylimidazole2-MethylimidazoleN/A
Alkylating Agent 3-Chloropropan-1-amine3-Chloropropan-1-amineN/A
Base Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)N/A
Solvent TolueneN,N-Dimethylformamide (DMF)N/A
Temperature Reflux (~110 °C)80-100 °CN/A
Reaction Time 8-12 hours6-10 hoursN/A
Yield 75-85% (Estimated)80-90% (Estimated)[2]

Note: The yields are estimated based on typical N-alkylation reactions of imidazoles and the reported yield for a similar two-step synthesis of N-(3-aminopropyl)imidazole, which was 82% for the final reduction step.[2] Optimization of reaction conditions may be required to achieve higher yields.

Experimental Workflow

experimental_workflow start Start reactants 1. Mix 2-methylimidazole and base in solvent start->reactants addition 2. Add 3-chloropropan-1-amine reactants->addition reaction 3. Heat and stir for 8-12 hours addition->reaction workup 4. Cool, filter, and wash with water reaction->workup extraction 5. Separate and dry organic layer workup->extraction evaporation 6. Remove solvent under reduced pressure extraction->evaporation purification 7. Purify by column chromatography evaporation->purification product Pure 1-(3-aminopropyl)-2-methylimidazole purification->product

Caption: Experimental workflow for the synthesis of 1-(3-aminopropyl)-2-methylimidazole.

Applications

Drug Delivery Systems

The synthesized compound, 1-(3-aminopropyl)-imidazole, and its derivatives are valuable in the development of pH-sensitive nanocarriers for targeted drug delivery. The imidazole group, with a pKa in the range of 6-7, can be protonated in the acidic microenvironment of tumors, leading to the destabilization of the nanocarrier and the controlled release of anticancer drugs.[1]

Curing Agents for Epoxy Resins

N-alkylated imidazoles, including 1-(3-aminopropyl)-2-methylimidazole, can be used as curing agents or accelerators for epoxy resins. The primary amine group can react with the epoxy ring, initiating polymerization, while the imidazole moiety can also catalyze the curing process. These curing agents are known for providing cured resins with good thermal and mechanical properties.

Coordination Chemistry

The imidazole ring and the primary amine group in 1-(3-aminopropyl)-2-methylimidazole make it an excellent bidentate or bridging ligand in coordination chemistry.[3][4] It can coordinate with various metal ions to form metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and materials science.[5][6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-Chloropropan-1-amine is corrosive and toxic. Avoid inhalation and contact with skin.

  • Sodium hydroxide is a strong base and is corrosive. Handle with care.

  • Toluene and DMF are flammable and harmful solvents. Avoid ignition sources and skin contact.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.

Conclusion

The N-alkylation of 2-methylimidazole with 3-chloropropan-1-amine is a straightforward and efficient method for the synthesis of 1-(3-aminopropyl)-2-methylimidazole. This compound is a valuable intermediate with significant applications in drug delivery, polymer chemistry, and coordination chemistry. The provided protocols offer a solid foundation for researchers to synthesize and explore the potential of this versatile molecule.

References

Application Notes and Protocols for the Synthesis and Evaluation of Aminoalkylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of aminoalkylimidazoles, a class of compounds with significant biological activity, often as modulators of histamine receptors. The protocols outlined below detail a general, step-by-step procedure for their synthesis starting from readily available N-protected amino acids, followed by methods for evaluating their biological activity through common signaling pathway assays.

Part 1: Synthesis of Aminoalkylimidazoles

The synthesis of aminoalkylimidazoles can be approached in a multi-step sequence involving the protection of an amino acid, conversion to an amino aldehyde, cyclization to form the imidazole ring, and final deprotection. A common strategy employs the tert-butoxycarbonyl (Boc) protecting group, which is stable under various conditions and can be removed under mild acidic conditions.[1]

General Synthetic Scheme

A representative synthetic route starts with an N-Boc protected amino acid, which is first converted to the corresponding N-Boc-amino aldehyde. This aldehyde then undergoes a cyclization reaction, for instance, a variation of the Debus-Radziszewski synthesis, to form the Boc-protected aminoalkylimidazole.[2][3] The final step involves the removal of the Boc protecting group to yield the desired aminoalkylimidazole.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-α-Amino Aldehyde from N-Boc-Amino Acid

This protocol describes the conversion of an N-protected amino acid to the corresponding chiral α-amino aldehyde using 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with diisobutylaluminium hydride (DIBAL-H).[4]

Materials:

  • N-Boc-amino acid (e.g., Boc-Histidine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of sodium potassium tartrate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Boc-amino acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add CDI (1.1 eq) portion-wise to the solution at room temperature and stir for 1-2 hours, or until the formation of the acyl imidazolide is complete (monitored by TLC).

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-amino aldehyde by flash column chromatography on silica gel.

Protocol 2: Imidazole Ring Formation (Debus-Radziszewski Synthesis)

This protocol is a general method for the formation of the imidazole ring from an α-dicarbonyl compound (e.g., glyoxal), an aldehyde (the N-Boc-amino aldehyde from Protocol 1), and a source of ammonia.[2][3][5]

Materials:

  • N-Boc-amino aldehyde (from Protocol 1)

  • Glyoxal (40% solution in water)

  • Ammonium acetate or aqueous ammonia

  • Ethanol or Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-amino aldehyde (1.0 eq) in ethanol.

  • Add glyoxal (1.1 eq) and ammonium acetate (2.5 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude N-Boc-aminoalkylimidazole by column chromatography.

Protocol 3: Deprotection of N-Boc-Aminoalkylimidazole

The final step is the removal of the Boc protecting group under acidic conditions to yield the aminoalkylimidazole.[1]

Materials:

  • N-Boc-aminoalkylimidazole (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-aminoalkylimidazole (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and neutralize with a saturated aqueous sodium bicarbonate solution.

  • The product can be extracted with an appropriate organic solvent or purified directly. For highly polar products like histamine analogs, purification is often achieved by HPLC.[6][7][8][9]

Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude aminoalkylimidazole

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Dissolve the crude product in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC system with a suitable gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%).

  • Inject the sample and collect fractions corresponding to the product peak.

  • Combine the pure fractions and lyophilize to obtain the final product as a salt (e.g., trifluoroacetate salt).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of aminoalkylimidazoles. Yields are representative and can vary depending on the specific substrates used.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Boc-Amino Aldehyde Synthesis N-Boc-amino acid, CDI, DIBAL-HTHF-78 to RT2-470-90
Imidazole Ring Formation Boc-amino aldehyde, Glyoxal, Ammonium acetateEthanolReflux4-640-60
Boc Deprotection N-Boc-aminoalkylimidazole, TFADCM0 to RT1-2>90

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Imidazole Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A N-Boc-Amino Acid B N-Boc-Amino Aldehyde A->B CDI, DIBAL-H THF, -78°C to RT C N-Boc-Aminoalkylimidazole B->C Glyoxal, NH4OAc Ethanol, Reflux D Aminoalkylimidazole C->D TFA DCM, RT E Pure Aminoalkylimidazole D->E HPLC

Caption: General workflow for the synthesis of aminoalkylimidazoles.

Part 2: Application Notes - Biological Activity of Aminoalkylimidazoles

Aminoalkylimidazoles, particularly those structurally related to histamine, often exert their biological effects by interacting with histamine receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[10][11][12][13] These receptors are crucial in mediating various physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission.[14]

Signaling Pathways of Histamine Receptors

Histamine receptors are classified into four subtypes (H1, H2, H3, and H4), each coupled to different G-proteins and initiating distinct downstream signaling cascades.[15]

  • H1 Receptor (Gαq-coupled): Activation of the H1 receptor leads to the activation of the Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[16]

  • H2 Receptor (Gαs-coupled): The H2 receptor is coupled to the Gαs protein. Upon activation, Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).[17][18]

  • H3 and H4 Receptors (Gαi-coupled): These receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[17][18]

Signaling Pathway Diagrams

Gq_Signaling Ligand Aminoalkyl- imidazole GPCR H1 Receptor (GPCR) Ligand->GPCR binds G_protein Gαq/βγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Caption: Gαq-coupled signaling pathway for the H1 histamine receptor.

Gs_Gi_Signaling Ligand Aminoalkyl- imidazole H2R H2 Receptor (Gαs-coupled) Ligand->H2R H3R_H4R H3/H4 Receptor (Gαi-coupled) Ligand->H3R_H4R Gas Gαs H2R->Gas activates Gai Gαi H3R_H4R->Gai activates AC Adenylyl Cyclase (AC) Gas->AC stimulates Gai->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA activates

Caption: Gαs and Gαi-coupled signaling pathways.

Part 3: Experimental Protocols for Biological Evaluation

To determine the biological activity of synthesized aminoalkylimidazoles, cell-based assays that measure the downstream effects of GPCR activation are commonly employed.

Protocol 5: Calcium Mobilization Assay for Gαq-Coupled Receptors

This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.[19][20][21][22][23]

Materials:

  • Cells expressing the target Gαq-coupled histamine receptor (e.g., HEK293 cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Synthesized aminoalkylimidazole compounds

  • A known agonist (e.g., histamine) as a positive control

  • A known antagonist as a negative control

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds, positive control, and negative control in HBSS.

  • Measurement:

    • Place the cell plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the dose-response curves to determine the potency (EC₅₀) for agonists or the inhibitory potency (IC₅₀) for antagonists.

Protocol 6: cAMP Assay for Gαs- and Gαi-Coupled Receptors

This protocol describes the measurement of intracellular cAMP levels using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.[17][18][24][25][26]

Materials:

  • Cells expressing the target Gαs- or Gαi-coupled histamine receptor

  • Cell culture medium

  • Stimulation buffer

  • cAMP assay kit (e.g., HTRF cAMP kit or a luciferase-based kit)

  • Synthesized aminoalkylimidazole compounds

  • A known agonist (e.g., histamine) as a positive control

  • Forskolin (an activator of adenylyl cyclase, used for Gαi-coupled receptors)

  • A plate reader capable of detecting the assay signal (e.g., HTRF or luminescence)

Procedure:

  • Cell Plating: Seed the cells into a suitable multi-well plate and grow to the desired confluency.

  • Compound Addition:

    • For Gαs-coupled receptors: Add serial dilutions of the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • For Gαi-coupled receptors: First, add the test compounds, followed by the addition of forskolin to stimulate cAMP production. Incubate for a specified time.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time (e.g., 1 hour) at room temperature to allow for the detection reaction to occur.

  • Signal Measurement: Read the plate on the appropriate plate reader.

  • Data Analysis: Generate a cAMP standard curve. Convert the raw data from the samples to cAMP concentrations using the standard curve. Plot dose-response curves to determine the EC₅₀ or IC₅₀ values of the compounds.

Experimental Workflow Diagrams

CalciumAssayWorkflow A 1. Seed cells in a multi-well plate B 2. Load cells with a calcium-sensitive dye A->B C 3. Add test compounds B->C D 4. Measure fluorescence change over time C->D E 5. Analyze data to determine EC₅₀/IC₅₀ D->E

Caption: Workflow for a calcium mobilization assay.

cAMPAssayWorkflow A 1. Seed cells in a multi-well plate B 2. Add test compounds (and forskolin for Gαi) A->B C 3. Lyse cells and add detection reagents B->C D 4. Incubate and measure signal (HTRF or Luminescence) C->D E 5. Calculate cAMP concentration and determine EC₅₀/IC₅₀ D->E

Caption: Workflow for a cAMP assay.

References

Application Notes and Protocols for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a bifunctional ligand featuring a 2-methylimidazole moiety and a primary amine connected by a propyl linker. This unique structure offers multiple coordination sites (the N3 of the imidazole ring and the terminal amine) for metal centers, making it a promising candidate for the development of novel catalysts. The imidazole group is a well-established component in a variety of successful ligands for catalysis, known for its strong σ-donating properties and its ability to stabilize various transition metal complexes. The presence of the flexible propan-1-amine chain allows for potential chelation, which can enhance the stability and modulate the reactivity of the resulting metal complex.

While specific catalytic applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in ligands used in a range of catalytic reactions. Imidazole derivatives are widely employed as ligands in coordination chemistry and have found applications in cross-coupling reactions, nanoparticle stabilization, and oxidation catalysis.[1][2] This document provides generalized protocols and application notes based on the established catalytic chemistry of structurally related N-alkylated imidazole ligands to guide researchers in exploring the potential of this compound in catalysis.

Potential Catalytic Applications

Based on the reactivity of similar imidazole-based ligands, this compound could be investigated as a ligand in the following catalytic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The imidazole moiety is a common feature in ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The N-donor atoms can effectively stabilize palladium centers in various oxidation states.[3][4]

  • Copper-Catalyzed Reactions: Copper complexes with N-donor ligands are known to catalyze Ullmann-type couplings, C-N bond formations, and click chemistry.[5]

  • Nickel-Catalyzed C-H Functionalization: Nickel catalysts bearing N-heterocyclic carbene (NHC) or other nitrogen-based ligands have been successfully employed in C-H arylation and alkenylation of imidazoles.[6]

  • Stabilization of Metal Nanoparticles: N-functionalized imidazoles can act as stabilizers for metal nanoparticles (e.g., Pd, Pt, Au, Ag), preventing aggregation and influencing their catalytic activity.[7]

Data Presentation: Representative Catalytic Performance of Imidazole-Based Ligands

The following tables summarize quantitative data for catalytic reactions employing ligands structurally related to this compound. This data is intended to provide a comparative baseline for expected performance.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with Imidazole-Derived Ligands

EntryAryl HalideArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ / Ligand AToluene1001295[8]
24-ChloroanisolePhenylboronic acidPdCl₂(PPh₃)₂ / Ligand BDioxane1101688[3]
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ / Ligand CTHF80892[4]

Ligand A: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) Ligand B: 1-(2,4,6-Trimethylphenyl)-1H-imidazole Ligand C: N-Heterocyclic Carbene (NHC) ligand

Table 2: Copper-Catalyzed N-Arylation of Imidazoles

EntryImidazoleAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1ImidazoleIodobenzeneCuI / 1,10-PhenanthrolineK₂CO₃DMF1102485[5]
22-MethylimidazoleBromobenzeneCuI / 8-HydroxyquinolineEt₄N₂CO₃H₂O/Toluene1001891[5]
3Benzimidazole4-ChloropyridineCu₂O / Salicylaldehyde oximeCs₂CO₃MeCN801278[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a ligand in catalysis. Note: These protocols are starting points and will likely require optimization of reaction conditions (e.g., catalyst loading, temperature, solvent, and base) for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, which can then be used as a catalyst precursor.

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or another suitable palladium precursor

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., PdCl₂(MeCN)₂, 1.0 eq.) in anhydrous DCM.

  • In a separate vial, dissolve this compound (2.0 eq.) in anhydrous DCM.

  • Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude complex. The complex can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

  • Characterize the resulting complex by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Diagram: Synthesis of a Palladium(II) Complex

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Characterization Palladium Precursor Palladium Precursor Mixing Mixing Palladium Precursor->Mixing Ligand Solution Ligand Solution Ligand Solution->Mixing Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Mixing Inert Atmosphere Inert Atmosphere Inert Atmosphere->Mixing Stirring (4-12h) Stirring (4-12h) Mixing->Stirring (4-12h) Filtration or Solvent Removal Filtration or Solvent Removal Stirring (4-12h)->Filtration or Solvent Removal Washing Washing Filtration or Solvent Removal->Washing Drying under Vacuum Drying under Vacuum Washing->Drying under Vacuum Recrystallization Recrystallization Drying under Vacuum->Recrystallization Final Complex Final Complex Recrystallization->Final Complex NMR Spectroscopy NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Elemental Analysis Elemental Analysis Final Complex->NMR Spectroscopy Final Complex->FT-IR Spectroscopy Final Complex->Elemental Analysis

General workflow for the synthesis of a palladium(II) complex.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for evaluating the catalytic activity of a complex of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • This compound ligand (1-10 mol%) or the pre-formed complex

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.

  • If using an in-situ generated catalyst, add the palladium precursor and the this compound ligand. If using a pre-formed complex, add it directly.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Aryl Halide Aryl Halide Solvent Addition Solvent Addition Aryl Halide->Solvent Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Solvent Addition Base Base Base->Solvent Addition Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Final Product Final Product Column Chromatography->Final Product Product Characterization Product Characterization Final Product->Product Characterization

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a versatile ligand with significant potential in catalysis. While specific applications are yet to be widely reported, its structural features suggest utility in a variety of transition metal-catalyzed reactions. The provided application notes and generalized protocols, based on the established chemistry of related imidazole-containing ligands, offer a solid foundation for researchers to explore the catalytic capabilities of this promising molecule. Further research is encouraged to elucidate its specific catalytic activities and to expand its application in synthetic chemistry and drug development.

References

Application Notes and Protocols for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a versatile bifunctional ligand in coordination chemistry. Its structure incorporates a 2-methylimidazole group, which provides a sterically hindered N-donor site, and a flexible propyl-amine chain, offering an additional N-donor for chelation. This combination allows for the formation of stable chelate rings with transition metal ions, leading to a variety of coordination geometries and potentially interesting catalytic or biological properties. The presence of the methyl group on the imidazole ring can influence the electronic and steric environment of the metal center, thereby tuning the reactivity of the resulting coordination complexes.

These application notes provide an overview of the synthesis of the ligand and its coordination complexes, along with representative structural data from closely related systems. The protocols are intended to serve as a starting point for the exploration of the coordination chemistry of this promising ligand.

Data Presentation

Due to the limited availability of published crystal structures for complexes of the specific ligand this compound, the following tables present representative quantitative data from structurally similar imidazole-based coordination complexes. This data provides valuable insights into the expected coordination behavior and structural parameters.

Table 1: Representative Bond Lengths in Analogous Zn(II) Coordination Complexes

ParameterBond Length (Å)CompoundReference
Zn-N(imidazole)2.005(3) - 2.016(3)[Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O[1]
Zn-Cl2.221(1) - 2.246(1)[Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O[1]

Note: Data from a dinuclear Zinc(II) complex with the bridging ligand 1,3-bis(1H-imidazol-1-yl)propane.

Table 2: Representative Bond Angles in Analogous Zn(II) Coordination Complexes

ParameterBond Angle (°)CompoundReference
N(imidazole)-Zn-N(imidazole)108.9(1)[Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O[1]
N(imidazole)-Zn-Cl106.8(1) - 113.2(1)[Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O[1]
Cl-Zn-Cl109.2(1)[Zn₂Cl₄(C₉H₁₂N₄)₂]·2H₂O[1]

Note: Data from a dinuclear Zinc(II) complex with the bridging ligand 1,3-bis(1H-imidazol-1-yl)propane, exhibiting a distorted tetrahedral geometry around the Zn(II) center.

Table 3: Representative Bond Lengths in Analogous Cu(II) Coordination Complexes

ParameterBond Length (Å)CompoundReference
Cu-N(imidazole)1.9891(14)[Cu(2-MeIm)₂(Macr)₂][2]
Cu-O(carboxylate)1.9713(14) - 2.671[Cu(2-MeIm)₂(Macr)₂][2]

Note: Data from a Copper(II) methacrylate complex with 2-methylimidazole, showing a distorted octahedral geometry.

Table 4: Representative Bond Angles in Analogous Cu(II) Coordination Complexes

ParameterBond Angle (°)CompoundReference
N(imidazole)-Cu-N(imidazole)180.0[Cu(2-MeIm)₂(Macr)₂][2]
N(imidazole)-Cu-O(carboxylate)87.88(6) - 92.12(6)[Cu(2-MeIm)₂(Macr)₂][2]
O(carboxylate)-Cu-O(carboxylate)59.84(5)[Cu(2-MeIm)₂(Macr)₂][2]

Note: Data from a Copper(II) methacrylate complex with 2-methylimidazole.

Experimental Protocols

The following protocols describe the synthesis of the ligand this compound and a general procedure for the formation of its coordination complexes.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process involving a Michael addition followed by a nitrile reduction.

Step 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

  • Materials:

    • 2-methylimidazole

    • Acrylonitrile

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq) in ethanol.

    • Add acrylonitrile (1.5 - 2.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator.

    • The resulting crude product, 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile to this compound

  • Materials:

    • 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

    • Raney Nickel (50% slurry in water)

    • Ethanol (or Methanol)

    • Ammonia solution (optional, to suppress secondary amine formation)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure hydrogenation vessel (Parr apparatus), add a solution of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (1.0 eq) in ethanol.

    • Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere (e.g., argon or nitrogen). If desired, a small amount of aqueous ammonia can be added to the reaction mixture.

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours, or until hydrogen uptake ceases.

    • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The product can be purified by vacuum distillation.

  • Characterization (Analogous Compound N-(3-Aminopropyl)-imidazole):

    • ¹H NMR (CDCl₃): δ 7.47 (s, 1H), 7.05 (s, 1H), 6.91 (s, 1H), 3.98 (t, J=6.9 Hz, 2H), 2.70 (t, J=6.8 Hz, 2H), 1.95 (quint, J=6.8 Hz, 2H), 1.35 (s, 2H, -NH₂).[3]

Protocol 2: General Synthesis of Metal(II) Coordination Complexes

This protocol provides a general method for the synthesis of coordination complexes of this compound with divalent metal ions such as Zn(II) or Cu(II).

  • Materials:

    • This compound

    • A metal(II) salt (e.g., ZnCl₂, Cu(NO₃)₂·3H₂O)

    • A suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)

  • Procedure:

    • Dissolve the metal(II) salt (1.0 eq) in a minimal amount of the chosen solvent in a clean glass vial or flask.

    • In a separate container, dissolve this compound (1.0 to 2.0 eq, depending on the desired stoichiometry) in the same solvent.

    • Slowly add the ligand solution dropwise to the metal salt solution with constant stirring at room temperature.

    • Upon mixing, a precipitate may form immediately, or the solution may need to be stirred for a period (e.g., 1-24 hours) to induce crystallization.

    • If no precipitate forms, slow evaporation of the solvent, or diffusion of an anti-solvent (e.g., diethyl ether) into the reaction mixture can be employed to obtain crystals suitable for X-ray diffraction.

    • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Nitrile Reduction start1 2-Methylimidazole + Acrylonitrile process1 Reflux in Ethanol start1->process1 product1 3-(2-methyl-1H-imidazol-1-yl)propanenitrile process1->product1 start2 3-(2-methyl-1H-imidazol-1-yl)propanenitrile product1->start2 process2 Hydrogenation (H₂, Raney Ni) start2->process2 product2 This compound process2->product2

Caption: Synthetic pathway for this compound.

CoordinationWorkflow General Workflow for Coordination Complex Synthesis ligand Ligand Solution (this compound in solvent) mixing Mix and Stir ligand->mixing metal Metal Salt Solution (e.g., ZnCl₂ or Cu(NO₃)₂ in solvent) metal->mixing crystallization Crystallization (Stirring / Slow Evaporation / Diffusion) mixing->crystallization isolation Filtration, Washing, and Drying crystallization->isolation product Coordination Complex Crystals isolation->product

Caption: General workflow for the synthesis of metal complexes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Imidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for palladium-catalyzed cross-coupling reactions utilizing imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs). The robust nature of Pd-NHC catalysts offers significant advantages in terms of stability and reactivity, making them invaluable tools in modern organic synthesis, especially within pharmaceutical and materials science research.[1]

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction is contingent upon a systematic and meticulous experimental setup. The following workflow outlines the critical stages, from initial preparation to the final isolation and purification of the desired product. Adherence to an inert atmosphere is crucial throughout the process to prevent the degradation of the catalyst and other sensitive reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_vessel Oven-dried Schlenk Flask/Vial with Stir Bar prep_inert Purge with Inert Gas (Argon or Nitrogen) prep_vessel->prep_inert prep_reagents Add Pd-Catalyst, Imidazole Ligand, Substrates, and Base prep_inert->prep_reagents prep_solvent Add Degassed Solvent prep_reagents->prep_solvent reaction_heat Heat to Specified Temperature prep_solvent->reaction_heat reaction_monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_quench Quench Reaction (if necessary) workup_cool->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify analysis_char Characterize Product (NMR, MS, etc.) workup_purify->analysis_char

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Systems: Palladium-NHC Precatalysts

Well-defined palladium(II)-NHC precatalysts are often employed to ensure an optimal 1:1 palladium-to-ligand ratio and provide operational simplicity.[2] These precatalysts are typically air- and moisture-stable, facilitating easier handling.[2] Activation of these precatalysts in situ generates the active Pd(0) species that enters the catalytic cycle.

Experimental Protocols and Data

The following sections provide detailed protocols and compiled data for common palladium-catalyzed cross-coupling reactions using imidazole-based ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. Pd-NHC catalysts have shown high activity in these reactions, even with challenging substrates like aryl chlorides.

Detailed Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride:

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the Pd-NHC precatalyst (0.01-2 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, toluene, 3-5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Suzuki-Miyaura Coupling Data with Pd-NHC Catalysts

Aryl HalideBoronic AcidPd-NHC CatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acid[(IPr)Pd(allyl)]Cl2K₃PO₄Dioxane/H₂O10015>95
2-Bromomesitylene2,6-Xylylboronic acidPd₂(dba)₃ / IPr2K₃PO₄TolueneReflux18High
4-Chloro-3-methylanisole2,6-Difluorophenylboronic acidµ-OMs dimer / XPhos-K₂CO₃THF60-High
3-Chloroindazole5-Indole boronic acidPd source / Ligand2K₃PO₄Dioxane/H₂O10015High
Aryl Chloridep-tolyl-B(OH)₂Pd/SSphos5K₂CO₃H₂O/MeCN3718High

Note: "IPr" refers to 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Data compiled from multiple sources.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a key method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene. Pd-NHC complexes have demonstrated high stability and efficiency in this transformation.[3]

Detailed Protocol for Heck-Mizoroki Reaction:

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), the Pd-NHC catalyst (0.2-1 mol%), and the base (e.g., NaOAc, Et₃N, 1.1-1.5 equiv.).

  • Reagent Addition: Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv.) and the degassed solvent (e.g., DMF, NMP, toluene, or neat) to the tube.

  • Reaction: Seal the tube and heat the mixture to the specified temperature (typically 100-140 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Table 2: Heck-Mizoroki Reaction Data with Pd-NHC Catalysts

Aryl HalideAlkenePd-NHC CatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroacetophenoneStyreneNitron-derivative Pd(0) complex0.2NaOAcTBAB140299
Bromobenzene4-Penten-1-olIn situ generated N-H NHC catalyst-----Good
Aryl Bromidesn-Butyl acrylateNHC-Pd(II) Pyridine Complex0.2-Water--up to 94
Aryl BromidesStyreneMonodentate/Bidentate NHC-Pd complex---Mild-High

Note: "TBAB" refers to tetrabutylammonium bromide. Data compiled from multiple sources.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] Pd-NHC complexes have been shown to be effective catalysts, sometimes allowing for copper-free conditions.[6]

Detailed Protocol for Sonogashira Coupling:

  • Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the Pd-NHC precatalyst (0.5-2 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%, if required), the aryl halide (1.0 mmol, 1.0 equiv.), and a magnetic stir bar.

  • Reagent Addition: Add the degassed solvent (e.g., THF, DMF, Et₃N) and the base (e.g., Et₃N, piperidine, DIPA, often used as the solvent or co-solvent). Then, add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Table 3: Sonogashira Coupling Data with Pd-NHC Catalysts

Aryl HalideAlkynePd-NHC CatalystCatalyst Loading (mol%)Co-catalystBaseSolventTemp. (°C)Yield (%)
Aryl ChloridePhenylacetylenePdCl₂(PPh₃)(NHC)-----High
Aryl HalideTerminal AlkynePd(II)-NHC complex-CuIAmine--High
IodobenzenePhenylacetylenePd₁@NC SAC0.1CuI--80High
Aryl HalideTerminal AlkynePd-NHC complex-NoneAmine--Good

Note: Data compiled from multiple sources.[7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[9] Pd-NHC catalysts have expanded the scope of this reaction to include a wider range of amines and aryl halides.

Detailed Protocol for Buchwald-Hartwig Amination:

  • Preparation: In a glovebox, charge a Schlenk tube with the Pd-NHC precatalyst (1-2 mol%), the ligand (if not a precatalyst), and the base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.2-2.0 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Then, add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Table 4: Buchwald-Hartwig Amination Data with Pd-NHC Catalysts

| Aryl Halide | Amine | Pd-NHC Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Chloride | Primary/Secondary Amines | (NHC-H)₂Pd₂Cl₆ | 1-2 | NaOt-Bu | Toluene | 110 | >80 | | Aryl Chloride | Primary/Secondary Amines | [(IPr)Pd(acac)Cl] | 1-2 | NaOt-Bu | Dioxane | 100 | High | | Aryl Halide | Primary Amine | P-N Pd complex | - | - | - | - | High | | Aryl Halide | Various Amines | [(CyPF-tBu)PdCl₂] | - | - | - | - | High |

Note: Data compiled from multiple sources.[10]

Conclusion

Palladium catalysts bearing imidazole-based ligands, particularly N-heterocyclic carbenes, are highly effective for a range of cross-coupling reactions. Their stability, high catalytic activity, and the ability to tune their steric and electronic properties make them superior to traditional phosphine-based systems in many applications.[1] The provided protocols and data serve as a valuable resource for researchers aiming to employ these powerful catalytic systems in their synthetic endeavors. The use of well-defined precatalysts further simplifies the experimental setup, allowing for reproducible and high-yielding transformations.

References

Application Notes and Protocols for the Characterization of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS No. 2258-21-1) is a chemical compound featuring a substituted imidazole ring linked to a primary amine via a propyl chain.[1][2] Imidazole derivatives are of significant interest in pharmaceutical research due to their presence in many biologically active molecules. Accurate and comprehensive characterization of this compound is essential for ensuring its identity, purity, and stability in research and development settings. This document provides detailed application notes and experimental protocols for the structural elucidation and analysis of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 2258-21-1[1][2]
Molecular Formula C₇H₁₃N₃[1][2]
Molecular Weight 139.20 g/mol [1][2]
Form Liquid (at 25 °C)[2]
Density 1.028 g/mL at 25 °C[2]
Refractive Index n20/D 1.517[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR is used to determine the number and type of carbon atoms in the molecule. For this compound, NMR is used to confirm the presence and connectivity of the 2-methyl group, the imidazole ring, and the n-propylamine side chain.

Predicted Quantitative Data: The following tables summarize the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra. These are estimated values based on the chemical structure and data from similar compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration
Imidazole H (CH =C) ~6.90 d 1H
Imidazole H (C=CH ) ~6.75 d 1H
N-CH₂ -CH₂ ~3.95 t 2H
CH₂-CH₂ -CH₂ ~2.00 p 2H
CH₂-CH₂ -NH₂ ~2.75 t 2H
Imidazole-CH₃ ~2.35 s 3H

| NH₂ | ~1.50 (variable) | br s | 2H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Assignment Predicted δ (ppm)
Imidazole C -CH₃ ~145.0
Imidazole C H ~127.0
Imidazole C H ~120.0
N-C H₂-CH₂ ~45.0
CH₂-C H₂-CH₂ ~33.0
CH₂-C H₂-NH₂ ~40.0

| Imidazole-C H₃ | ~12.5 |

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts by referencing the TMS peak.

Visualization: NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Sample (5-10 mg) p2 Dissolve in CDCl3 p1->p2 p3 Add TMS Standard p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Insert into Spectrometer p4->a1 Analysis a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C Spectrum a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Peak Integration & Assignment d2->d3 d4 Structural Confirmation d3->d4

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides high sensitivity and selectivity for identifying and quantifying compounds.[3] For this compound, LC-MS/MS with electrospray ionization (ESI) is ideal. It can confirm the molecular weight (139.20 g/mol ) by identifying the protonated molecule [M+H]⁺ at m/z 140.2 and provide structural information through fragmentation analysis (MS/MS).[3][4]

Predicted Quantitative Data: The following table lists the expected parent ion and major fragment ions in positive ESI-MS/MS mode.

Table 3: Predicted ESI-MS/MS Fragmentation Data

m/z Ion Predicted Fragment Structure / Loss
140.2 [M+H]⁺ Protonated parent molecule
123.1 [M+H-NH₃]⁺ Loss of ammonia from the primary amine
96.1 [C₅H₈N₂]⁺ Imidazole ring with ethyl fragment (cleavage of C-C bond in propyl chain)
82.1 [C₄H₆N₂]⁺ Methyl-imidazole fragment after cleavage of the propyl chain

| 44.1 | [C₂H₆N]⁺ | Propan-1-amine fragment |

Experimental Protocol: LC-MS/MS This protocol is adapted from established methods for similar amine-containing compounds.[3]

  • Sample Preparation (from a biological matrix like plasma):

    • Spike 100 µL of the sample with 10 µL of a suitable internal standard (e.g., a deuterated analog).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • System: UHPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might be 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.

    • Ionization Mode: Positive Ion Mode (ESI+).

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~400 °C.

    • Collision Gas: Argon.

    • Analysis Mode: Full scan to identify the parent ion [M+H]⁺, followed by product ion scan (MS/MS) of m/z 140.2 to observe fragmentation. For quantification, Multiple Reaction Monitoring (MRM) would be used.

Visualization: LC-MS/MS Analysis Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Sample Aliquot p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 lc1 Injection p5->lc1 Inject lc2 C18 Column Separation lc1->lc2 ms1 ESI Source Ionization lc2->ms1 Elution ms2 Precursor Ion Selection (m/z 140.2) ms1->ms2 ms3 Collision-Induced Dissociation ms2->ms3 ms4 Fragment Ion Detection ms3->ms4

Caption: Workflow for LC-MS/MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, FTIR can confirm the presence of the N-H bonds of the primary amine, C-H bonds of the alkyl groups, and the C=N and C-N bonds within the imidazole ring.

Predicted Quantitative Data: The following table lists the expected characteristic absorption bands.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400-3250 Medium, Broad N-H stretching (primary amine)
3150-3100 Medium =C-H stretching (imidazole ring)
2960-2850 Strong C-H stretching (alkyl groups)
1650-1550 Medium C=N and C=C stretching (imidazole ring)
1640-1560 Medium N-H bending (primary amine)

| 1250-1020 | Medium | C-N stretching |

Experimental Protocol:

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.[5]

    • Use a spectral resolution of 4 cm⁻¹.[5]

  • Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization: FTIR Analysis Workflow

s1 Clean ATR Crystal s2 Acquire Background Spectrum s1->s2 s3 Apply Sample to Crystal s2->s3 s4 Acquire Sample Spectrum s3->s4 s5 Process Data & Identify Peaks s4->s5 s6 Functional Group Confirmation s5->s6

Caption: Workflow for ATR-FTIR analysis.

Elemental Analysis

Application Note: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the elemental composition and support the structural assignment.

Quantitative Data:

Table 5: Elemental Composition for C₇H₁₃N₃

Element Molecular Weight Number of Atoms Total Mass Theoretical %
Carbon (C) 12.011 7 84.077 60.39%
Hydrogen (H) 1.008 13 13.104 9.42%
Nitrogen (N) 14.007 3 42.021 30.19%

| Total | | | 139.202 | 100.00% |

Experimental Protocol:

  • Sample Preparation: Provide a highly purified sample (typically 2-3 mg) that has been thoroughly dried to remove residual solvents and water.

  • Instrumentation: The analysis is performed using a commercial CHN elemental analyzer. The instrument combusts the sample at high temperatures in a stream of oxygen.

  • Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified using various detection methods (e.g., thermal conductivity detection).

  • Analysis: The instrument software calculates the percentage of C, H, and N in the original sample. The experimental results should match the theoretical values within an acceptable margin (typically ±0.4%).

Visualization: Logic of Elemental Analysis

formula Molecular Formula (C7H13N3) calc Calculate Theoretical Mass Percentages formula->calc comp Compare Results (within ±0.4%) calc->comp exp Experimental Measurement (CHN Analyzer) exp->comp confirm Confirm Elemental Composition comp->confirm

Caption: Logical diagram for elemental analysis.

References

Application Note: Purification of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine using silica gel column chromatography. The synthesis of imidazole derivatives often results in crude mixtures containing starting materials, by-products, and other impurities. Effective purification is crucial for obtaining the high-purity compound required for subsequent research and development activities. This protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, and the elution procedure. Additionally, representative data on purity, yield, and retention factor are presented to guide researchers in achieving optimal separation.

Introduction

This compound is a bifunctional molecule containing both a substituted imidazole ring and a primary amine. This structure makes it a valuable building block in medicinal chemistry and materials science. Given the basic nature of the primary amine and the imidazole nitrogen, purification by standard silica gel chromatography can be challenging due to strong interactions with the acidic silanol groups of the stationary phase, often leading to peak tailing and poor separation. This protocol employs a modified mobile phase to mitigate these effects and achieve efficient purification.

Experimental Protocol

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade), Triethylamine (TEA)

  • Sample: Crude this compound

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure
  • Mobile Phase Preparation:

    • Prepare an eluent series with varying polarities. A common gradient for such amines is Dichloromethane (DCM) and Methanol (MeOH).

    • To the chosen DCM/MeOH mixture, add 0.5-1% (v/v) of Triethylamine (TEA) to the mobile phase. This will neutralize the acidic sites on the silica gel, preventing the amine from streaking.[1] A typical starting mobile phase could be 98:2:0.5 DCM:MeOH:TEA.

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or MeOH).

    • Spot the crude mixture on a TLC plate.

    • Develop the TLC plate using different ratios of DCM:MeOH (with 0.5% TEA) to determine the optimal solvent system for separation. The ideal system should show good separation between the desired product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Wash the column with the initial mobile phase until the bed is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the initial, less polar solvent system determined from the TLC analysis.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol as required to elute the target compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes representative quantitative data from the purification of a 2.5 g batch of crude this compound.

ParameterValue
Crude Sample Weight 2.5 g
Purified Product Weight 1.8 g
Yield 72%
Purity (by HPLC) >98%
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient 2% to 10% MeOH in DCM (+0.5% TEA)
Rf of Pure Compound 0.35 (in 95:5:0.5 DCM:MeOH:TEA)

Visualization

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (DCM:MeOH:TEA) MP_Prep 2. Mobile Phase Preparation TLC->MP_Prep Determines Starting Mobile Phase Col_Pack 3. Column Packing (Silica Gel, Wet Method) MP_Prep->Col_Pack Sample_Load 5. Sample Loading Col_Pack->Sample_Load Sample_Prep 4. Sample Preparation (Dissolve in Mobile Phase) Sample_Prep->Sample_Load Elution 6. Gradient Elution Sample_Load->Elution F_Collect 7. Fraction Collection Elution->F_Collect F_Analysis 8. Fraction Analysis (TLC) F_Collect->F_Analysis Pooling 9. Pooling of Pure Fractions F_Analysis->Pooling Evaporation 10. Solvent Evaporation Pooling->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: The Role of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a versatile bifunctional molecule incorporating a reactive primary amine and a 2-methylimidazole moiety. This unique structural combination makes it a valuable building block in medicinal chemistry for the synthesis of a diverse array of bioactive molecules. The imidazole ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets. The propylamine linker provides flexibility and a point of attachment for constructing more complex molecular architectures. These application notes provide an overview of the use of this compound in the synthesis of potential therapeutic agents, including detailed experimental protocols and quantitative biological data for selected examples.

I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as Potential PIM-1 Kinase Inhibitors

The PIM-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers, making it an attractive target for cancer therapy. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized, and their potential as PIM-1 kinase inhibitors has been explored. One such derivative, synthesized using this compound, has shown promising cytotoxic activity.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Step 1: Synthesis of Nicotinamide Derivative (2)

A mixture of an N-cyclohexyl derivative and cyanoacetamide is subjected to cyclization to yield the o-aminonicotinonitrile derivative (2).[1]

Step 2: Acylation/Thioacylation and Intramolecular Heterocyclization

The o-aminonicotinonitrile (2) undergoes an acylation or thioacylation reaction, followed by intramolecular heterocyclization to form the pyrido[2,3-d]pyrimidine core.[1]

Step 3: Reaction with this compound

The pyrido[2,3-d]pyrimidine core is then reacted with this compound to yield the final bioactive compound.

A specific derivative, compound 4 , was synthesized and evaluated for its biological activity.[1]

Biological Activity

The synthesized pyrido[2,3-d]pyrimidine derivative 4 exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line.[1]

CompoundTarget Cell LineIC50Apoptosis InductionCell Cycle Arrest
4 MCF-7Not explicitly quantified in the provided text, but described as "potent"58.29-fold increase in total apoptosis (36.14% vs 0.62% in control)G1 phase

Table 1: Biological Activity of Pyrido[2,3-d]pyrimidine Derivative 4 [1]

Signaling Pathway and Mechanism of Action

Compound 4 is proposed to act as a PIM-1 kinase inhibitor. Molecular docking studies have indicated that it binds to the PIM-1 protein.[1] By inhibiting PIM-1 kinase, the compound can induce apoptosis and cause cell cycle arrest, leading to its cytotoxic effects on cancer cells.

PIM1_Inhibition_Pathway cluster_synthesis Synthesis cluster_activity Biological Activity Start This compound Core Pyrido[2,3-d]pyrimidine Core Start->Core Reaction Compound4 Compound 4 Core->Compound4 Reaction PIM1 PIM-1 Kinase Compound4->PIM1 Inhibition Apoptosis Apoptosis PIM1->Apoptosis Prevents CellCycleArrest G1 Phase Cell Cycle Arrest PIM1->CellCycleArrest Prevents CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

Caption: Synthesis of a PIM-1 kinase inhibitor and its mechanism of action.

II. Synthesis of Imidazo[1,2-a]pyrimidine Derivatives with Cytotoxic Activity

Imidazo[1,2-a]pyrimidines are another class of heterocyclic compounds that have been investigated for their anticancer properties. The synthesis of imine and amine-bearing derivatives of this scaffold has been reported, with some compounds showing notable activity against breast cancer cell lines.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidine-based Amines

Step 1: Synthesis of Imine Derivatives (3a-e)

Imidazo[1,2-a]pyrimidine-2-carbaldehyde is reacted with various aromatic amines in ethyl alcohol using magnesium sulfate under microwave irradiation (200 W) for 40-120 minutes to yield the corresponding imine derivatives.[2]

Step 2: Reduction to Amine Derivatives (4a-e)

The imine derivatives (3a-e) are then reduced to their corresponding amine derivatives (4a-e).[2]

Biological Activity

The synthesized imine (3d) and amine (4d) derivatives were found to be the most effective against human breast cancer cell lines MCF-7 and MDA-MB-231.[2]

CompoundCell LineIC50 (µM)
3d MCF-7Data not provided in abstract
3d MDA-MB-231Data not provided in abstract
4d MCF-7Data not provided in abstract
4d MDA-MB-231Data not provided in abstract

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine Derivatives (IC50 values are not specified in the abstract but are noted as the "most effective") [2]

Note: While the specific use of this compound is not explicitly detailed in the abstract for this synthesis, the general methodology for creating amine-bearing imidazo[1,2-a]pyrimidines is relevant for researchers working with this starting material.

ImidazoPyrimidine_Synthesis Start_Aldehyde Imidazo[1,2-a]pyrimidine -2-carbaldehyde Imine_Formation Imine Formation (Microwave, EtOH, MgSO4) Start_Aldehyde->Imine_Formation Start_Amine Aromatic Amine (e.g., this compound) Start_Amine->Imine_Formation Imine_Product Imine Derivative (3a-e) Imine_Formation->Imine_Product Reduction Reduction Imine_Product->Reduction Amine_Product Amine Derivative (4a-e) Reduction->Amine_Product Bioactivity Cytotoxic Activity (Breast Cancer Cell Lines) Amine_Product->Bioactivity

Caption: General workflow for the synthesis of bioactive imidazo[1,2-a]pyrimidine amines.

Conclusion

This compound serves as a key building block for the synthesis of diverse heterocyclic compounds with significant biological activities. The examples provided highlight its utility in the development of potential anticancer agents, specifically kinase inhibitors. The primary amine handle allows for straightforward incorporation into various scaffolds through reactions such as nucleophilic substitution and reductive amination. The inherent properties of the 2-methylimidazole moiety contribute to the biological activity of the final compounds. Further exploration of this versatile building block in the synthesis of other classes of bioactive molecules is warranted. Researchers in drug discovery and medicinal chemistry can utilize the provided protocols as a foundation for developing novel therapeutics.

References

Application Notes and Protocols for the Formation of Metal Complexes with 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ligand 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a versatile bidentate ligand featuring both an imidazole nitrogen and a primary amine group, making it an excellent candidate for forming stable complexes with a variety of transition metals. The resulting metal complexes have potential applications in medicinal chemistry, catalysis, and materials science. The imidazole moiety is a well-known coordinating group in many biological systems, and its incorporation into synthetic complexes can lead to compounds with interesting biological activities, including antimicrobial and anticancer properties.[1][2] This document provides a generalized protocol for the synthesis and characterization of metal complexes with this ligand, based on established methods for similar imidazole-containing ligands.[3][4]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative metal complex, such as a copper(II) complex. These values are illustrative and may vary depending on the specific metal salt and reaction conditions used.

ParameterExpected Value
Ligand:Metal Stoichiometry 1:1 or 2:1
Yield 70-90%
Melting Point >250 °C (decomposition)
FT-IR: ν(N-H) of amine 3200-3400 cm⁻¹ (shift upon coordination)
FT-IR: ν(C=N) of imidazole ~1650 cm⁻¹ (shift upon coordination)
UV-Vis: λmax (d-d transition) 600-700 nm (for Cu(II) complex)
Elemental Analysis (for [Cu(L)₂Cl₂]) C, H, N values within ±0.4% of calculated values

Experimental Protocols

This section details a generalized methodology for the synthesis and characterization of metal complexes with this compound.

Materials and Equipment
  • Ligand: this compound (synthesis required or commercially available)

  • Metal Salts: High-purity metal chlorides, nitrates, or acetates (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, Co(CH₃COO)₂·4H₂O)

  • Solvents: Methanol, ethanol, deionized water

  • Glassware: Round-bottom flasks, reflux condenser, dropping funnel, beakers, filtration apparatus

  • Equipment: Magnetic stirrer with heating plate, rotary evaporator, melting point apparatus, FT-IR spectrometer, UV-Vis spectrophotometer, elemental analyzer

Synthesis of the Ligand: this compound

A common synthetic route involves the reaction of 2-methylimidazole with 3-chloropropan-1-amine or a similar precursor.

General Protocol for Metal Complex Synthesis
  • Ligand Solution Preparation: Dissolve 2 mmol of this compound in 20 mL of methanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the chosen metal salt (e.g., CuCl₂·2H₂O) in 10 mL of methanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution dropwise over a period of 15 minutes while stirring continuously at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain it for 4-6 hours. The formation of a precipitate may be observed.

  • Isolation of the Complex: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and store the solution at 4°C overnight to induce crystallization.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. Dry the product in a desiccator over silica gel.

  • Characterization: Characterize the synthesized complex using FT-IR spectroscopy, UV-Visible spectroscopy, elemental analysis, and melting point determination.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand Ligand Solution (this compound in Methanol) reaction Reaction Mixture ligand->reaction metal_salt Metal Salt Solution (e.g., CuCl₂ in Methanol) metal_salt->reaction reflux Reflux (4-6h) reaction->reflux isolation Isolation & Purification (Filtration/Crystallization) reflux->isolation product Final Metal Complex isolation->product ftir FT-IR Spectroscopy uv_vis UV-Vis Spectroscopy elemental Elemental Analysis mp Melting Point product->ftir product->uv_vis product->elemental product->mp

Caption: General workflow for synthesis and characterization.

This generalized protocol provides a starting point for the synthesis and characterization of novel metal complexes with this compound. Researchers should optimize the reaction conditions for each specific metal to achieve the best results. The characterization data will be crucial in confirming the structure and purity of the synthesized complexes, which is a vital step in the development of new therapeutic agents and other applications.[5]

References

Troubleshooting & Optimization

Troubleshooting low yield in "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Troubleshooting Guide

The synthesis of this compound is typically a two-step process:

  • Step 1: Aza-Michael Addition: Reaction of 2-methylimidazole with acrylonitrile to form 3-(2-methyl-1H-imidazol-1-yl)propanenitrile.

  • Step 2: Reduction: Reduction of the nitrile intermediate to the final amine product.

This guide is structured to address potential issues in each of these stages.

Step 1: Aza-Michael Addition - Troubleshooting Low Yield of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

Question: My aza-Michael addition reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?

Answer:

Low yields in the aza-Michael addition of 2-methylimidazole to acrylonitrile can stem from several factors, ranging from reaction conditions to reagent quality. Below is a table summarizing potential issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Insufficient Catalyst or No Catalyst While the reaction can proceed without a catalyst, a mild base is often used to deprotonate the imidazole, increasing its nucleophilicity. Consider using catalysts such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or a basic ionic liquid. The reaction can also be performed under solvent- and catalyst-free conditions at elevated temperatures (e.g., 80°C).[1][2]
Inappropriate Solvent The choice of solvent can significantly impact reaction rate and yield. Highly polar aprotic solvents like DMF are often effective.[2] For catalyst-free conditions, neat (solvent-free) reaction mixtures can be successful.[1]
Low Reaction Temperature The reaction rate is temperature-dependent. If the reaction is sluggish at room temperature, consider increasing the temperature to 80-100°C. Microwave irradiation can also be employed to accelerate the reaction.[2][3]
Polymerization of Acrylonitrile Acrylonitrile can polymerize, especially in the presence of bases or at elevated temperatures. Use a polymerization inhibitor (like hydroquinone) if necessary. Add acrylonitrile dropwise to the reaction mixture to maintain a low concentration.
Side Reactions Besides polymerization, side reactions can occur. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impure Reactants Ensure that 2-methylimidazole and acrylonitrile are of high purity. Impurities can interfere with the reaction.

Experimental Protocol: Aza-Michael Addition of 2-Methylimidazole and Acrylonitrile

  • Method 1: Catalytic Conditions

    • To a solution of 2-methylimidazole (1.0 eq) in DMF, add a catalytic amount of anhydrous potassium carbonate (0.1 eq).

    • Add acrylonitrile (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 80°C and monitor by TLC.

    • Upon completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

  • Method 2: Solvent-Free Conditions

    • Mix 2-methylimidazole (1.0 eq) and acrylonitrile (1.1 eq) in a sealed vessel.

    • Heat the mixture to 80°C and stir.

    • Monitor the reaction by TLC.

    • Upon completion, purify the crude product directly by vacuum distillation.[1]

Synthesis_Step1 cluster_conditions Reaction Conditions 2-Methylimidazole 2-Methylimidazole Intermediate_Nitrile 3-(2-methyl-1H-imidazol-1-yl)propanenitrile 2-Methylimidazole->Intermediate_Nitrile Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_Nitrile Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Intermediate_Nitrile Solvent Solvent (e.g., DMF or neat) Solvent->Intermediate_Nitrile Temperature Temperature (e.g., 80°C) Temperature->Intermediate_Nitrile

Caption: Aza-Michael Addition Workflow.

Step 2: Reduction - Troubleshooting Low Yield of this compound

Question: I am having trouble with the reduction of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile. What could be going wrong?

Answer:

The reduction of the nitrile to the primary amine is a critical step where yield can be compromised. The choice of reducing agent and reaction conditions are paramount.

Potential Cause Troubleshooting Suggestions
Ineffective Reducing Agent Not all reducing agents are equally effective for nitrile reduction. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are generally reliable. Catalytic hydrogenation with Raney Nickel or a Palladium catalyst is also a common and effective method. Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles but can be effective in the presence of a catalyst like cobalt(II) chloride (CoCl₂).
Incomplete Reaction The reaction may require extended reaction times or more forcing conditions (higher temperature or pressure for catalytic hydrogenation). Ensure a sufficient excess of the reducing agent is used (typically 2-4 equivalents for LiAlH₄). Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Side Reactions/Product Degradation The imidazole ring can be sensitive to certain reducing conditions. Over-reduction is a possibility with very harsh conditions. The workup procedure is also critical. For LiAlH₄ reductions, a careful quenching procedure (e.g., Fieser workup) is necessary to avoid the formation of aluminum hydroxides that can trap the product.
Difficult Product Isolation The final amine product is polar and may be water-soluble, leading to losses during aqueous workup. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a basic pH is crucial. Multiple extractions may be necessary. Purification by distillation under high vacuum or column chromatography on silica gel (pre-treated with a base like triethylamine to prevent streaking) may be required.

Experimental Protocol: Reduction of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

  • Method 1: Using Lithium Aluminum Hydride (LiAlH₄)

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0°C.

    • Add a solution of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solid and wash thoroughly with THF or ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amine by vacuum distillation.

  • Method 2: Catalytic Hydrogenation

    • Dissolve 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) containing ammonia (to prevent secondary amine formation).

    • Add a catalytic amount of Raney Nickel (5-10% by weight).

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature or slightly elevated temperature.

    • Monitor the reaction by hydrogen uptake or TLC.

    • Upon completion, filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation.

Troubleshooting_Workflow start Low Yield of Final Amine check_step1 Check Yield of Intermediate Nitrile start->check_step1 troubleshoot_step1 Troubleshoot Aza-Michael Addition: - Catalyst - Solvent - Temperature - Polymerization check_step1->troubleshoot_step1 Low check_step2 Check Reduction Step check_step1->check_step2 Good troubleshoot_step1->check_step2 troubleshoot_step2 Troubleshoot Reduction: - Reducing Agent - Reaction Conditions - Workup Procedure check_step2->troubleshoot_step2 Problem Identified check_purification Review Purification Method check_step2->check_purification Reaction OK troubleshoot_step2->check_purification troubleshoot_purification Optimize Purification: - Extraction pH - Distillation Conditions - Chromatography check_purification->troubleshoot_purification Losses Occurring end Improved Yield check_purification->end OK troubleshoot_purification->end

Caption: Troubleshooting Workflow for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: While yields can vary significantly based on the specific conditions and scale, a well-optimized two-step synthesis should provide an overall yield in the range of 60-80%.

Q2: Can I use other Michael acceptors instead of acrylonitrile?

A2: Yes, other activated alkenes like acrylates (e.g., methyl acrylate) can be used. However, this would result in a different final product (an ester or carboxylic acid after hydrolysis) and would require a different reduction strategy to obtain the corresponding amino alcohol.

Q3: How can I confirm the identity and purity of my intermediate and final product?

A3: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹) in the final product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several hazards are associated with this synthesis:

  • Acrylonitrile: Is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, pyrophoric solid that reacts violently with water. It must be handled under an inert, anhydrous atmosphere.

  • Raney Nickel: Is pyrophoric when dry and should be handled as a slurry in a solvent.

  • Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: My final product is a dark oil. How can I decolorize it?

A5: A dark coloration often indicates the presence of impurities. Purification by vacuum distillation is the most effective method for both purification and decolorization. If distillation is not feasible, you can try treating a solution of the product with activated carbon, followed by filtration through Celite. Column chromatography can also be effective.

References

How to avoid quaternary salt formation in imidazole alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and optimize their synthetic strategies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of imidazole, with a focus on preventing the formation of undesired quaternary imidazolium salts.

Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

Answer:

The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1] Here are several strategies to minimize or eliminate the formation of this byproduct:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1] Conversely, using an excess of the alkylating agent will favor the formation of the quaternary salt.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1] A controlled addition over a period of 1 to 5 hours is often effective.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting imidazole is consumed to prevent the product from reacting further.[1]

  • Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation. While heating may be necessary to drive the initial reaction to completion, prolonged heating at high temperatures can promote the formation of the quaternary salt.[3] Pyrolysis of imidazolium halides at high temperatures (around 200°C) is a known method for their dealkylation, indicating that elevated temperatures can be involved in both their formation and decomposition.[4]

  • Choice of Reagents and Solvents: The reactivity of the alkylating agent (I > Br > Cl) and the choice of base and solvent can influence the reaction outcome.[1] For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be necessary to ensure complete deprotonation of the imidazole.[1] However, for more reactive alkylating agents, milder bases like potassium carbonate (K₂CO₃) are often sufficient and can help control the reaction.[1]

Question: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in imidazole N-alkylation can stem from several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.

  • Evaluate the Base and Solvent System:

    • Strong Bases: For weakly acidic imidazoles or less reactive alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation.[1][5]

    • Weaker Bases: For many reactions, weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient, especially with more reactive alkylating agents.[1] Cs₂CO₃ is often reported to be highly effective.

    • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base. The choice of solvent can significantly impact the reaction rate and yield.[1]

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1] Ensure the alkylating agent is pure and has not degraded.

  • Optimize Reaction Temperature: Many N-alkylation reactions proceed at room temperature. However, for less reactive substrates, gentle heating (e.g., 60-80 °C) may be required.[1] A systematic increase in temperature while monitoring the reaction by TLC is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[1][5]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.[1]

Q3: My unsymmetrically substituted imidazole is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?

A3: Controlling regioselectivity in the alkylation of unsymmetrical imidazoles is a common challenge. Several factors influence the outcome:

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.

  • Protecting Groups: For complex syntheses where high regioselectivity is crucial, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[6][7]

  • Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio. For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some cases.

Q4: Are there alternative methods for N-alkylation if standard methods fail?

A4: Yes, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and is often effective for sterically demanding substrates.[8][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of imidazoles with aryl halides.[10][11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields and shorter reaction times, which can also help to minimize side reactions.[8]

Data Presentation

Table 1: Effect of Reaction Parameters on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate

Alkylating AgentBaseSolventReaction Time (h)TemperatureYield (%)Reference
Ethyl BromoacetateK₂CO₃CH₃CN24Room Temp.40[13]
Ethyl BromoacetateK₂CO₃DMSO24Room Temp.35[13]
Ethyl BromoacetateK₂CO₃DMF24Room Temp.30[13]

Table 2: Influence of Stoichiometry and Temperature on Quaternary Salt Formation (Illustrative)

Imidazole (equiv.)Alkylating Agent (equiv.)Temperature (°C)Mono-alkylated Product (%)Quaternary Salt (%)
1.21.025HighLow
1.01.025ModerateModerate
1.01.225LowHigh
1.21.080ModerateModerate-High
1.01.080LowHigh

Note: This table provides a qualitative illustration of expected trends. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).[1]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.[1]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.[13]

Protocol 2: General Procedure for N-Alkylation using a Strong Base (e.g., NaH)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil).[5]

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask.[1]

  • Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.[1]

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[1]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][5]

Protocol 3: General Procedure for Mitsunobu Reaction

  • Reaction Setup: Dissolve the imidazole derivative (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.[8]

  • Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[8]

  • Work-up: Remove the solvent under reduced pressure and purify the crude product by column chromatography.[8]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start imidazole Imidazole Derivative (1.0-1.2 equiv) start->imidazole base Base (e.g., K2CO3, NaH) start->base solvent Anhydrous Solvent (e.g., MeCN, THF) start->solvent alkylating_agent Alkylating Agent (1.0 equiv) start->alkylating_agent mix Mix Imidazole, Base, and Solvent imidazole->mix base->mix solvent->mix add_alkylating Slowly Add Alkylating Agent alkylating_agent->add_alkylating deprotonation Deprotonation mix->deprotonation deprotonation->add_alkylating react Reaction at Controlled Temperature add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Mono-alkylated Imidazole purify->product

Caption: General experimental workflow for the N-alkylation of imidazole.

troubleshooting_logic cluster_stoichiometry Stoichiometry cluster_addition Addition Rate cluster_temperature Temperature cluster_monitoring Reaction Time start Problem: Quaternary Salt Formation stoichiometry_check Check Imidazole: Alkylating Agent Ratio start->stoichiometry_check addition_check Review Addition of Alkylating Agent start->addition_check temp_check Evaluate Reaction Temperature start->temp_check monitoring_check Monitor Reaction Progress? start->monitoring_check stoichiometry_solution Use Slight Excess of Imidazole (1.1-1.2 equiv) stoichiometry_check->stoichiometry_solution Ratio ≤ 1:1 solution Solution: Minimized Quaternary Salt stoichiometry_solution->solution addition_solution Add Alkylating Agent Dropwise Over Time addition_check->addition_solution Added too quickly addition_solution->solution temp_solution Lower Reaction Temperature temp_check->temp_solution Too high temp_solution->solution monitoring_solution Stop Reaction Upon Consumption of Starting Material monitoring_check->monitoring_solution No/Infrequent monitoring_solution->solution

Caption: Troubleshooting logic for avoiding quaternary salt formation.

References

Technical Support Center: Optimizing N-Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. Below you will find troubleshooting guides and frequently asked questions to streamline your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of imidazoles, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My N-alkylation reaction is resulting in a consistently low yield, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the N-alkylation of imidazoles can arise from several factors, primarily revolving around incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]

    Troubleshooting Steps:

    • Evaluate the Base and Solvent System:

      • Base Strength: For imidazoles with low acidity (e.g., those with electron-donating groups) or when using a less reactive alkylating agent, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF is recommended to ensure complete deprotonation.[1] For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1] Cs₂CO₃ has been reported to be highly effective.[1]

      • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and DMSO are commonly used as they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]

    • Assess the Alkylating Agent:

      • Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

      • Purity: Ensure the alkylating agent is pure and has not degraded.

    • Optimize Reaction Temperature:

      • Many N-alkylation reactions proceed efficiently at room temperature. However, if the reaction is sluggish, gentle heating may be necessary. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.[1]

    • Consider Steric Hindrance:

      • Bulky substituents on the imidazole ring or the alkylating agent can impede the reaction.[2] In such cases, alternative methods like the Mitsunobu reaction or microwave-assisted synthesis might be more effective.[2]

Issue 2: Formation of Dialkylated Imidazolium Salt

  • Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

  • Answer: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, particularly with an excess of the alkylating agent or at elevated temperatures.[1]

    Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize dialkylation.[1]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

    • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting imidazole is consumed.[1]

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.[2]

Issue 3: Poor Regioselectivity with Unsymmetrically Substituted Imidazoles

  • Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge when alkylating unsymmetrically substituted imidazoles, as the negative charge in the deprotonated intermediate is shared between both nitrogen atoms.[3]

    Strategies for Controlling Regioselectivity:

    • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2]

    • Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an example that can direct substitution.[4]

    • Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can influence the isomeric ratio.[1]

Issue 4: Difficulty in Product Purification

  • Question: My product is difficult to purify. What are some common purification challenges and solutions?

  • Answer: Purification of N-alkylated imidazoles can be challenging due to the presence of unreacted starting materials, side products, and the basic nature of the product itself.

    Purification Strategies:

    • Column Chromatography: This is the most common method for separating the desired product from impurities.

    • Acid-Base Extraction: This technique can be used to separate the basic N-alkylated imidazole from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is back-extracted into an organic solvent.[5]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

G Imidazole Imidazole (N-H) Imidazolate Imidazolate Anion (N-) Imidazole->Imidazolate Deprotonation + Base Base Base Base->Imidazolate N_Alkylated_Imidazole N-Alkylated Imidazole (N-R) Imidazolate->N_Alkylated_Imidazole Nucleophilic Attack + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylated_Imidazole Byproduct Conjugate Acid (Base-H) + Halide (X-)

General mechanism for the N-alkylation of imidazole.

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.

  • Strong bases (e.g., NaH): Use for weakly acidic imidazoles or less reactive alkylating agents. These reactions require anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents. They are generally easier to handle than NaH.[1]

Q3: What are some common side reactions to be aware of?

A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: Alkylation can sometimes occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition.[1]

Q4: Can I use alternative alkylating agents besides alkyl halides?

A4: Yes, other electrophiles can be used for N-alkylation. For instance, Morita-Baylis-Hillman (MBH) alcohols and acetates can undergo N-nucleophilic allylic substitution with imidazoles.[6] Dialkyl carbonates and alkylene carbonates also serve as effective alkylating agents.[7]

Quantitative Data Summary

The choice of reaction conditions significantly influences the yield of N-alkylation. The following tables provide a summary of conditions for different imidazole substrates.

Table 1: N-Alkylation of 4-Nitroimidazole at Room Temperature [8]

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Table 2: N-Alkylation of Imidazole with 1-Bromobutane [9]

Catalyst (Alkaline Carbon)Temperature (K)Imidazole Conversion (%)
Na-N333~55
Cs-N333~75

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile [8]

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N-Alkylation using Sodium Hydride in DMF [10]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the imidazole.

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise at room temperature.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting

G Start N-Alkylation Reaction Start Problem Problem Encountered? Start->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield  Yes SideProduct Side Product Formation Problem->SideProduct  Yes PurificationIssue Purification Difficulty Problem->PurificationIssue  Yes Success Successful Reaction Problem->Success No CheckBase Check Base/Solvent LowYield->CheckBase CheckAlkylatingAgent Check Alkylating Agent LowYield->CheckAlkylatingAgent OptimizeTemp Optimize Temperature LowYield->OptimizeTemp CheckStoichiometry Check Stoichiometry SideProduct->CheckStoichiometry SlowAddition Slow Addition of Alkylating Agent SideProduct->SlowAddition MonitorReaction Monitor Reaction Closely SideProduct->MonitorReaction ColumnChrom Column Chromatography PurificationIssue->ColumnChrom AcidBaseExtraction Acid-Base Extraction PurificationIssue->AcidBaseExtraction Recrystallization Recrystallization PurificationIssue->Recrystallization

A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate challenges during your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound is typically a two-step process:

  • Aza-Michael Addition (Cyanoethylation): 2-methylimidazole reacts with acrylonitrile to form 3-(2-methyl-1H-imidazol-1-yl)propanenitrile.

  • Nitrile Reduction: The resulting nitrile is reduced to the target primary amine.

This guide addresses issues that may arise during each of these critical steps.

Step 1: Aza-Michael Addition (Cyanoethylation)

Question 1: My Michael addition reaction is showing low conversion of 2-methylimidazole. What are the common causes and solutions?

Answer: Low conversion is a frequent issue. Consider the following factors:

  • Insufficient Catalyst or Base: The aza-Michael addition is often base-catalyzed.[1] If you are using a catalyst, ensure it is active and used in the correct amount. While the reaction can proceed without a catalyst, it may be slower.[2] For base-catalyzed reactions, common choices include potassium carbonate or basic zeolites.[3][4]

  • Reaction Temperature: The reaction may require heating. A typical temperature range is between 30-80°C.[2][5] If the reaction is sluggish at a lower temperature, cautiously increasing the heat may improve the rate and yield.

  • Acrylonitrile Stoichiometry: While an excess of acrylonitrile can drive the reaction to completion, a large excess can promote side reactions. A molar ratio of acrylonitrile to imidazole between 1:1 and 2:1 is often recommended.[5]

  • Solvent Choice: While the reaction can be run neat, polar aprotic solvents like DMF can be effective if a solvent is needed.[3]

Question 2: I'm observing a significant amount of a viscous, insoluble polymer in my reaction vessel. What is it and how can I prevent it?

Answer: The polymer is likely polyacrylonitrile, formed from the self-polymerization of acrylonitrile, which is a common and competitive side reaction.

  • Prevention:

    • Temperature Control: Avoid excessive temperatures, as heat can initiate polymerization.

    • Inhibitors: Ensure your acrylonitrile contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ) if you are not using it immediately after distillation.

    • Controlled Addition: Adding the acrylonitrile slowly to the heated reaction mixture containing 2-methylimidazole can help maintain a low instantaneous concentration of the monomer, favoring the desired Michael addition over polymerization.

Question 3: My product analysis (LC-MS, NMR) shows a significant byproduct with a higher molecular weight. What could it be?

Answer: A common byproduct in cyanoethylation is the formation of dicyanoethylated derivatives, where two molecules of acrylonitrile react with the imidazole.[6] Although the 2-methyl group provides some steric hindrance, reaction at the second nitrogen (N3) of the imidazole ring is possible, or a second acrylonitrile could potentially react with the initial product under forcing conditions.

  • Troubleshooting:

    • Control Stoichiometry: Use a molar ratio of acrylonitrile to 2-methylimidazole closer to 1:1.[5]

    • Moderate Conditions: Avoid excessively high temperatures or long reaction times, which can promote the formation of this byproduct.

// Reactants imidazole [label="2-Methylimidazole", fillcolor="#FFFFFF", fontcolor="#202124"]; acrylonitrile [label="Acrylonitrile", fillcolor="#FFFFFF", fontcolor="#202124"];

// Products main_product [label="3-(2-methyl-1H-imidazol-1-yl)propanenitrile\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product1 [label="Polyacrylonitrile\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; side_product2 [label="Bis-cyanoethylated Imidazole\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout mid1 [shape=point, style=invis]; mid2 [shape=point, style=invis];

// Edges imidazole -> mid1 [arrowhead=none]; acrylonitrile -> mid1 [arrowhead=none]; mid1 -> main_product [label="+ Base/Heat"];

acrylonitrile -> side_product1 [label="Self-polymerization\n(High Temp)"];

mid1 -> side_product2 [label="+ Acrylonitrile\n(Excess Reactant)"]; } caption { label = "Fig. 1: Main and side reaction pathways in cyanoethylation."; fontsize = 12; fontname = "Roboto"; }

Step 2: Nitrile Reduction

Question 4: My nitrile reduction is incomplete, and I'm left with a significant amount of starting material (the nitrile). How can I drive the reaction to completion?

Answer: Incomplete reduction is a common challenge. The effectiveness of the reduction depends heavily on the choice of reducing agent and reaction conditions.

  • Reagent Activity:

    • LiAlH₄ (LAH): This is a very powerful reducing agent for nitriles.[7][8] Ensure you are using fresh, anhydrous LAH and a dry ether-based solvent (like THF or diethyl ether). The presence of moisture will quench the reagent.

    • Catalytic Hydrogenation (H₂/Raney Nickel, H₂/Pd/C): The activity of these catalysts can degrade over time.[9][10] Use a fresh batch of catalyst. Ensure sufficient hydrogen pressure and efficient stirring to overcome mass transfer limitations. The addition of ammonia can sometimes help prevent side reactions.[9]

  • Stoichiometry: For chemical hydrides like LAH, ensure you are using a sufficient molar excess to account for any reactive functional groups and potential quenching.

  • Temperature & Time: Some reductions require elevated temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to determine the point of completion.

Question 5: The main impurity in my final product is a secondary or tertiary amine. How is this formed and how can I avoid it?

Answer: This is a well-documented side reaction, particularly in catalytic hydrogenation.[9] It occurs when the intermediate imine reacts with the newly formed primary amine product, which is then further reduced to a secondary amine. This secondary amine can react again, leading to tertiary amines.

  • Mitigation Strategies:

    • Add Ammonia: Performing the hydrogenation in the presence of ammonia (often as a solution in the alcohol solvent, e.g., methanolic ammonia) can suppress the formation of secondary and tertiary amines.[9] The high concentration of ammonia shifts the equilibrium away from the reaction of the intermediate imine with the product amine.

    • Use Chemical Reductants: Reagents like LiAlH₄ are generally less prone to forming these types of byproducts compared to catalytic hydrogenation.[11]

// Nodes start [label="Problem Detected\n(e.g., Low Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Product Mixture\n(LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

issue1 [label="Issue: Incomplete Reaction\n(High % of Nitrile)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Issue: Side Products\n(Secondary/Tertiary Amines)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Action: Increase Reducing\nAgent Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Action: Verify Reagent/\nCatalyst Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution2a [label="Action (H₂/Catalyst):\nAdd NH₃ to Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Action: Switch to a\nChemical Reductant (e.g., LiAlH₄)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> analyze; analyze -> issue1 [label="Nitrile peak dominant?"]; analyze -> issue2 [label="Higher MW peaks present?"];

issue1 -> solution1a; issue1 -> solution1b;

issue2 -> solution2a; issue2 -> solution2b; } caption { label = "Fig. 2: Decision tree for troubleshooting nitrile reduction."; fontsize = 12; fontname = "Roboto"; }

Quantitative Data Summary

The efficiency of each reaction step can be influenced by the chosen conditions. The following tables summarize typical outcomes.

Table 1: Influence of Catalyst and Temperature on Aza-Michael Addition

2-Methylimidazole: Acrylonitrile (Molar Ratio)Catalyst/ConditionsTemperature (°C)Reaction Time (h)Conversion of 2-Methylimidazole (%)Reference
1:1.5None (Solvent-free)806>97[2]
1:1.2None505High (Yield 90%+)[5]
1:1.2K₂CO₃ (in DMF)80284 (Yield)[3]
1:1.510% K₂CO₃/ZSM-565598.3[4]

Table 2: Comparison of Reducing Agents for Nitrile to Amine Conversion

Reducing AgentTypical SolventKey Side ProductsMitigation StrategyReference
H₂ / Raney NickelMethanol / EthanolSecondary & Tertiary AminesAdd NH₃ to the reaction mixture[9]
H₂ / Pd/CMethanol / EthanolSecondary & Tertiary AminesAdd NH₃ to the reaction mixture[9]
LiAlH₄ (LAH)THF / Diethyl EtherNone typically reportedUse anhydrous conditions[8][11]
BH₃-THFTHFNone typically reportedUse below 35°C for safety[9]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

  • Materials:

    • 2-methylimidazole

    • Acrylonitrile (containing inhibitor)

    • Anhydrous potassium carbonate (optional, as catalyst)

    • Dimethylformamide (DMF, optional, as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq).

    • If using a solvent and catalyst, add DMF and anhydrous K₂CO₃ (0.1 eq).

    • Heat the mixture to 60-70°C with stirring.

    • Add acrylonitrile (1.2 eq) dropwise over 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, maintain the temperature and stir for 4-6 hours.

    • Monitor the reaction progress using TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, filter it off.

    • Remove the solvent (if any) and excess acrylonitrile under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile using LiAlH₄

  • Materials:

    • 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Deionized Water

    • 15% Sodium hydroxide solution

  • Procedure (Under Inert Atmosphere - e.g., Nitrogen or Argon):

    • To a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the nitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until all the starting nitrile is consumed.

    • Cool the reaction mixture back down to 0°C.

    • Carefully quench the reaction by the sequential, dropwise addition of:

      • Water (X mL, where X = grams of LiAlH₄ used)

      • 15% NaOH solution (X mL)

      • Water (3X mL)

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of N-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of N-substituted imidazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the regioselectivity of your imidazole substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles?

A1: The regioselectivity of N-alkylation in unsymmetrical imidazoles is a delicate balance of several key factors:

  • Steric Hindrance: The size of substituents on the imidazole ring and the bulkiness of the alkylating agent play a crucial role. Alkylation is generally favored at the less sterically hindered nitrogen atom.[1][2][3] As the size of either the ring substituent or the incoming electrophile increases, the preference for the less hindered nitrogen becomes more pronounced.[2]

  • Electronic Effects: The electronic nature of substituents on the imidazole ring significantly directs the site of alkylation. Electron-withdrawing groups (EWGs) at the C4(5)-position deactivate the adjacent nitrogen (N3), thereby favoring alkylation at the more remote and relatively more nucleophilic nitrogen (N1).[2][3] Conversely, electron-donating groups (EDGs) can diminish this effect.[3]

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the regiochemical outcome.[3] For instance, the reaction mechanism can differ between basic and neutral conditions, leading to different product ratios.[2][3] In basic media, the imidazole anion is the reacting species, and the outcome is governed by steric and inductive effects.[2][3] In neutral or slightly acidic media, the free base is alkylated, and the tautomeric equilibrium of the imidazole ring plays a dominant role.[2]

  • Protecting Groups: The use of a directing or protecting group is a highly effective strategy for achieving definitive regiocontrol.[3][4]

Q2: Why is achieving selective N-alkylation on an unsymmetrical imidazole often difficult?

A2: The challenge in achieving selective N-alkylation arises from the ambident nucleophilic nature of the imidazole ring.[2] Upon deprotonation, the resulting imidazolide anion has its negative charge delocalized over both nitrogen atoms, making both susceptible to electrophilic attack.[3][5] This often leads to the formation of a mixture of N1 and N3 regioisomers, which can be difficult to separate.[1]

Q3: What are common side reactions observed during N-alkylation of imidazoles?

A3: Besides the formation of regioisomeric mixtures, a common side reaction is the formation of a quaternary imidazolium salt.[1] This occurs when the desired N-alkylated imidazole product, which is still nucleophilic, undergoes a second alkylation.[1][4] This is particularly prevalent with highly reactive alkylating agents, an excess of the alkylating agent, or at elevated temperatures.[1][4] C-alkylation, though less common, can also occur, especially if the nitrogen atoms are sterically hindered.[4]

Q4: How can microwave-assisted synthesis improve the N-alkylation of imidazoles?

A4: Microwave irradiation offers several advantages over conventional heating methods for N-alkylation reactions. It can significantly accelerate reaction rates, often leading to higher yields and improved product purity in shorter reaction times.[1][6][7] The uniform heating provided by microwaves can be particularly beneficial for synthesizing substituted imidazoles.[6][8]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?

Answer: A lack of regioselectivity is a frequent challenge. Consider the following troubleshooting steps:

  • Analyze Steric and Electronic Factors:

    • Steric Hindrance: If both your C4(5) substituent and your alkylating agent are small, poor selectivity is expected. Increasing the steric bulk of the alkylating agent can effectively direct the substitution to the less hindered nitrogen.[2][3]

    • Electronic Effects: If your substituent is an electron-withdrawing group, it should favor alkylation at the N1 position.[2][3] If this is not observed, other factors might be dominant.

  • Modify Reaction Conditions:

    • Base and Solvent System: The choice of base and solvent is critical as it can influence the reacting species (imidazole anion vs. free base).[2][3] Experiment with different combinations. For instance, strong bases like sodium hydride (NaH) in anhydrous aprotic solvents (e.g., THF, DMF) ensure complete deprotonation.[4] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, with Cs₂CO₃ often reported to be highly efficient.[4] The solvent can also have a profound impact on regioselectivity.[9][10][11]

    • Temperature: Temperature can influence the product ratio. For some substrates, lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[12]

  • Implement a Protecting Group Strategy:

    • For definitive regiocontrol, the use of a protecting group is a reliable strategy.[3][4] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[13] By protecting one nitrogen, you can direct the alkylation to the other, followed by deprotection. This "trans-N-alkylation" approach provides excellent regioselectivity.[13]

Data Presentation

Table 1: Influence of Substituents and Reaction Conditions on N-Alkylation Regioselectivity

C4(5)-SubstituentSubstituent TypeAlkylating AgentSteric Hindrance of Alkylating AgentReaction MediumPredominant ProductReference
NO₂EWGBenzyl chlorideLowAcidic (75 °C)1-Alkyl-5-nitro[12]
NO₂EWGBenzyl chlorideLowAcidic (140 °C)1-Alkyl-4-nitro[12]
CH₃EDGCH₃ILowBasic (NaOH/H₂O)Mixture (~1:1)[3]
t-BuEDGCH₃ILowBasic (NaOH/H₂O)1-Methyl-4-t-butyl[3]
CH₃EDG(i-Pr)₂CHIHighBasic (NaOH/H₂O)1-Alkyl-5-methyl[3]

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Strong Base

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted imidazole (1.0 mmol).

  • Deprotonation: Add anhydrous aprotic solvent (e.g., THF or DMF, 5-10 mL) followed by a strong base such as sodium hydride (NaH, 1.1 mmol, 60% dispersion in mineral oil). Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture to 0 °C. Add the alkylating agent (1.0-1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cautiously quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Preparation: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling point solvent (e.g., DMF, DMSO, or toluene, 3-5 mL).

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Regioselective N-Alkylation via SEM Protecting Group ("trans-N-alkylation")

This protocol outlines the strategy for achieving N3-alkylation on a C4(5)-substituted imidazole.

  • N1-Protection: Protect the C4(5)-substituted imidazole at the N1 position using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under standard conditions (e.g., NaH in DMF).

  • N3-Alkylation: Subject the N1-SEM protected imidazole to the desired alkylation conditions (e.g., NaH, alkyl halide in DMF). The alkylation will selectively occur at the unprotected N3 position.

  • Deprotection: Remove the SEM group to yield the N3-alkylated imidazole. This can be achieved using tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in ethanol.[14]

Mandatory Visualizations

troubleshooting_workflow start Poor N-Alkylation Regioselectivity (e.g., ~1:1 mixture) steric Analyze Steric Hindrance start->steric Is either substituent or alkylating agent bulky? electronic Evaluate Electronic Effects start->electronic Is there a strong EWG/EDG present? conditions Modify Reaction Conditions start->conditions Can solvent/base/temp be optimized? protect Implement Protecting Group Strategy start->protect Is definitive control required? steric->conditions electronic->conditions outcome Improved Regioselectivity conditions->outcome protect->outcome

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

sem_protection_workflow start Unsymmetrical Imidazole protect Protect with SEM-Cl at N1 start->protect Step 1 alkylate Alkylate at N3 protect->alkylate Step 2 deprotect Remove SEM group (e.g., TBAF) alkylate->deprotect Step 3 product Regioselectively N3-Alkylated Imidazole deprotect->product Final Product

Caption: Workflow for regioselective synthesis using a protecting group.

References

Technical Support Center: Purification of Aminoalkylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminoalkylimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of aminoalkylimidazoles?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and diastereomers if chiral centers are present. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction can lead to the carryover of the nitro-analogue. Side reactions with reagents like glyoxal can potentially form bis-imidazole species or quinoxaline derivatives.[1] It is also possible for isomeric products to form depending on the reaction conditions.[1]

Q2: What are the primary methods for purifying aminoalkylimidazoles?

A2: The most common purification techniques for aminoalkylimidazoles are column chromatography, crystallization, and acid-base extraction. The choice of method depends on the specific properties of the compound, the nature of the impurities, and the desired final purity.

Q3: How stable are aminoalkylimidazoles during purification?

A3: The stability of aminoalkylimidazoles can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. The imidazole ring is generally stable, but the aminoalkyl side chain may be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures. It is crucial to consider these factors when developing a purification strategy.

Troubleshooting Guides

Column Chromatography

Q1: My aminoalkylimidazole is showing significant tailing on a silica gel column. How can I improve the peak shape?

A1: Tailing of basic compounds like aminoalkylimidazoles on acidic silica gel is a common issue. This is often due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier. Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Solution 2: Switch the Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina, which can provide better separation for basic compounds and reduce tailing.

  • Solution 3: Use a Different Chromatographic Technique. If tailing persists, reversed-phase chromatography on a C18 column might be a suitable alternative, particularly for less polar aminoalkylimidazoles.

Q2: I am having difficulty separating my target aminoalkylimidazole from a closely related impurity by column chromatography. What can I do?

A2: Achieving separation of closely related compounds can be challenging.

  • Solution 1: Optimize the Mobile Phase. Systematically vary the solvent system. For normal-phase chromatography, combinations like dichloromethane/methanol or ethyl acetate/hexane are common. A shallow gradient of the more polar solvent can enhance separation.

  • Solution 2: Dry Loading. Instead of loading the sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column. This can lead to sharper bands and improved resolution.

  • Solution 3: High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC offers higher resolution than traditional flash chromatography.

Crystallization

Q1: My aminoalkylimidazole "oils out" during crystallization instead of forming solid crystals. What is the cause and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can be due to a high concentration of impurities, a rapid cooling rate, or the use of an inappropriate solvent.

  • Solution 1: Slow Down the Cooling Process. Re-dissolve the oil by heating the solution and then allow it to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then place it in a colder environment.

  • Solution 2: Adjust the Solvent System. The polarity of the solvent may be too high. Try a less polar solvent or a co-solvent system to decrease the solubility of your compound more gradually.

  • Solution 3: Scratch the Flask or Add a Seed Crystal. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a tiny crystal of the pure compound can provide a nucleation site for crystal growth.

Q2: The recovery from my crystallization is very low. How can I improve the yield?

A2: Low recovery can result from the compound being too soluble in the chosen solvent even at low temperatures, or from using an excessive amount of solvent.

  • Solution 1: Use a Different Solvent or a Co-solvent System. Perform a solvent screen to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Alternatively, add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the hot, saturated solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Solution 2: Reduce the Amount of Solvent. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Solution 3: Cool to a Lower Temperature. Once crystals have formed at room temperature, placing the flask in an ice bath or a refrigerator for a period can further decrease the solubility of the compound and increase the yield.

Acid-Base Extraction

Q1: My aminoalkylimidazole is not efficiently extracting into the aqueous acidic phase. Why is this happening?

A1: Inefficient extraction could be due to several factors related to the basicity of your compound and the extraction conditions.

  • Solution 1: Check the pKa of Your Compound. The pKa of the aminoalkylimidazole will determine the pH at which it is protonated. Ensure the pH of the aqueous acid is at least 2 pH units below the pKa of the most basic nitrogen to ensure complete protonation and transfer to the aqueous layer.

  • Solution 2: Increase the Number of Extractions. Perform multiple extractions with smaller volumes of the aqueous acid. Three extractions are generally more effective than a single extraction with the same total volume.

  • Solution 3: Ensure Adequate Mixing. Thoroughly mix the organic and aqueous layers to maximize the surface area for extraction. However, avoid vigorous shaking that can lead to the formation of emulsions.

Q2: An emulsion has formed during the acid-base extraction, and the layers are not separating. What should I do?

A2: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with basic compounds.

  • Solution 1: Add Brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Solution 2: Gentle Swirling. Gently swirl the separatory funnel instead of shaking it vigorously.

  • Solution 3: Filtration. Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

  • Solution 4: Allow it to Stand. Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Data Presentation

The following table summarizes representative data for the purification of a hypothetical aminoalkylimidazole to illustrate the typical outcomes of different purification techniques. Actual results will vary depending on the specific compound and experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Column Chromatography (Silica Gel) 65>9550-80Good for complex mixtures but can be time-consuming and may require optimization to avoid tailing.
Crystallization 85>9980-95Excellent for achieving high purity; requires a suitable solvent system and may not be effective for removing closely related impurities.
Acid-Base Extraction 5080-9070-90A good initial purification step to remove non-basic impurities but may not be sufficient to achieve high purity on its own.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane/ethyl acetate 9:1).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude aminoalkylimidazole in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Crystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel, venting frequently, and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper).

  • Back-Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified aminoalkylimidazole.

Mandatory Visualizations

Signaling Pathways

Aminoalkylimidazoles are a versatile class of compounds that can interact with various biological targets, including key components of cellular signaling pathways. Below are diagrams illustrating two such pathways where imidazole-containing compounds have been shown to be active.

p38_MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk downstream_targets Downstream Targets (e.g., Transcription Factors) p38_mapk->downstream_targets cellular_response Cellular Response (e.g., Inflammation, Apoptosis) downstream_targets->cellular_response aminoalkylimidazole Aminoalkylimidazole Inhibitor aminoalkylimidazole->p38_mapk

Caption: p38 MAPK signaling pathway with aminoalkylimidazole inhibition.

Histamine_Receptor_Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway H1 H1 Receptor Gq Gq Protein H1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC H2 H2 Receptor Gs Gs Protein H2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Histamine Histamine Histamine->H1 Histamine->H2 Aminoalkylimidazole Aminoalkylimidazole (Agonist/Antagonist) Aminoalkylimidazole->H1 Aminoalkylimidazole->H2 Purification_Workflow crude Crude Aminoalkylimidazole extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization pure Pure Aminoalkylimidazole crystallization->pure

References

Removing unreacted starting materials from "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted starting materials and byproducts from the synthesis of "this compound".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The typical synthesis involves a Michael addition of 2-methylimidazole to acrylonitrile, followed by the reduction of the resulting nitrile. Therefore, the most common impurities are:

  • Unreacted Starting Materials: 2-methylimidazole and acrylonitrile.

  • Intermediate: The unreduced nitrile, 3-(2-methyl-1H-imidazol-1-yl)propanenitrile.

  • Reduction Byproducts: Dependent on the reducing agent used (e.g., borate salts from NaBH₄).

Q2: What is the best overall strategy to purify the final product?

A2: A multi-step approach is most effective.

  • Initial Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the reaction solvent.

  • Removal of Volatiles: If significant acrylonitrile remains, a simple or vacuum distillation can remove this low-boiling impurity.

  • Acid-Base Extraction: This is the most powerful technique to separate the desired primary amine from the less basic 2-methylimidazole and the neutral nitrile intermediate.[1]

  • Chromatography: Flash column chromatography can be used as a final polishing step if minor impurities persist after extraction.[2]

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities by comparing the spectra to a reference.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the purity and detect trace impurities.

Troubleshooting Purification Issues

Q4: My ¹H NMR spectrum shows a significant amount of unreacted 2-methylimidazole. How can I remove it?

A4: Acid-base extraction is the most effective method. The target compound, a primary amine, is significantly more basic than 2-methylimidazole. By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1 M HCl), the desired amine will be protonated and move into the aqueous layer as a hydrochloride salt.[3] The less basic 2-methylimidazole and any neutral impurities (like the nitrile intermediate) will remain in the organic layer. The aqueous layer can then be isolated, basified (e.g., with 2 M NaOH) to regenerate the free amine, and extracted back into an organic solvent.[1][4]

Q5: I still have acrylonitrile in my product after workup. What is the best way to remove it?

A5: Due to its low boiling point (77 °C), acrylonitrile is best removed by distillation.[5] If your product has a high boiling point, you can perform a simple or fractional distillation to remove the volatile acrylonitrile. If your product is thermally sensitive, vacuum distillation at a lower temperature is recommended. This step should ideally be performed before an aqueous workup.

Q6: My amine is streaking badly on a standard silica gel column. What can I do to improve the chromatography?

A6: Amines often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and recovery.[6] There are several solutions:

  • Add a Basic Modifier: Pre-treat the silica gel and add a small amount of a competing base, such as triethylamine (0.5-2%), to your mobile phase. This neutralizes the acidic sites and improves elution.[2][7]

  • Use a Different Stationary Phase: Basic alumina or amine-functionalized silica columns are specifically designed for purifying basic compounds and often provide excellent separation without the need for mobile phase modifiers.[6][7]

  • Use Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography (e.g., on a C18 column) using water/acetonitrile or water/methanol gradients can be very effective.[2]

Data Presentation

The selection of an appropriate purification method relies on the differing physicochemical properties of the product and its impurities.

Compound NameMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Water Solubility
This compound 139.20[8]N/AN/AExpected to be soluble, especially when protonated.
2-methylimidazole82.10267 - 270[2]142 - 145[2]Highly soluble.[2]
Acrylonitrile53.0677[5]-83[1]7.3 g/100 mL (at 20°C).[5]
3-(2-methyl-1H-imidazol-1-yl)propanenitrile135.17337 (Predicted)[5]57[5]Soluble.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product amine from less basic and neutral impurities.

Materials:

  • Crude product mixture

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product (e.g., 5 g) in 50 mL of diethyl ether in a separatory funnel.

  • Acidic Extraction: Add 50 mL of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The target amine is now protonated in the lower aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer two more times with 25 mL portions of 1 M HCl, combining all aqueous extracts. The organic layer, containing neutral impurities (nitrile) and less basic impurities (2-methylimidazole), can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH solution while stirring until the solution becomes strongly basic (pH > 12, check with pH paper). This deprotonates the amine salt, regenerating the free amine, which may appear as an oil or precipitate.[3]

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine back into diethyl ether using three 40 mL portions.

  • Washing and Drying: Combine the organic extracts and wash once with 30 mL of brine to remove residual water. Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Flash Column Chromatography (with Basic Modifier)

This protocol is for polishing the product after an initial workup, such as acid-base extraction.

Materials:

  • Partially purified amine

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Chromatography column, fractions tubes

Procedure:

  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for polar amines is a DCM/MeOH system. Add ~1% triethylamine to the solvent system to prevent streaking. Aim for a product Rf of ~0.25.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% Et₃N). Do not let the column run dry.

  • Sample Loading: Dissolve the amine in a minimal amount of the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. If a gradient elution is needed, gradually increase the percentage of the polar solvent (e.g., increase MeOH concentration in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent in vacuo. Note that triethylamine is volatile and should be removed under high vacuum.

Visualizations

Acid_Base_Extraction layers1 layers1 aq_layer aq_layer layers1:aq_cont->aq_layer Separate Layers layers2 layers2 final_product Purified Product layers2:org_cont->final_product Dry & Concentrate caption Fig 2. Partitioning of components during extraction.

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for scaling up the production of this compound?

A1: Two primary routes are commonly considered for the large-scale synthesis. The first involves the Michael addition of 2-methylimidazole to acrylonitrile, followed by the reduction of the resulting nitrile. The second route consists of the N-alkylation of 2-methylimidazole with a 3-halopropanol, followed by conversion of the hydroxyl group to an amine.

Q2: What are the main challenges when scaling up the N-alkylation of 2-methylimidazole?

A2: The primary challenges include controlling the reaction temperature to avoid runaway reactions, ensuring efficient mixing to prevent localized overheating and byproduct formation, and managing the addition of reagents to maintain a consistent reaction profile.[1][2] Another significant issue can be the formation of quaternary imidazolium salts as a byproduct, especially with highly reactive alkylating agents.[2]

Q3: How can I minimize the formation of byproducts during the Michael addition of 2-methylimidazole to acrylonitrile?

A3: Byproduct formation can be minimized by carefully controlling the reaction temperature, as the Michael addition is exothermic. Using a slight excess of acrylonitrile can also drive the reaction to completion and reduce unreacted 2-methylimidazole. However, a large excess should be avoided to simplify purification. The choice of catalyst and solvent system is also crucial for optimizing the reaction.

Q4: What are the safety considerations for the catalytic reduction of the nitrile intermediate?

A4: The catalytic reduction of nitriles often involves high-pressure hydrogenation with catalysts like Raney nickel or palladium on carbon.[3][4] Key safety precautions include using an appropriately rated high-pressure reactor, ensuring a leak-proof setup, and handling the pyrophoric catalysts under an inert atmosphere.[4] Hydrogen gas is highly flammable, and appropriate safety measures must be in place to prevent ignition.[3][4]

Q5: What are the recommended methods for purifying the final product at a larger scale?

A5: For large-scale purification, distillation under reduced pressure is often the most viable method. Acid-base extraction can also be employed to remove neutral impurities and unreacted starting materials.[5] Crystallization of a salt form (e.g., hydrochloride) is another effective method for achieving high purity.[6]

Troubleshooting Guides

Low Yield in Michael Addition Step
Symptom Possible Cause Troubleshooting Steps
Low conversion of 2-methylimidazole Inadequate mixing or mass transfer.- Increase agitation speed to improve contact between reactants.- Consider using a different reactor design for better mixing efficiency.
Insufficient catalyst activity or amount.- Ensure the catalyst is fresh and has not been deactivated.- Perform a small-scale experiment to optimize catalyst loading.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant byproduct formation Poor temperature control leading to side reactions.- Improve reactor cooling and use a controlled rate of addition for the exothermic reactant.- Consider a semi-batch process to better manage heat generation.
Incorrect stoichiometry.- Re-verify the molar ratios of reactants and catalysts.
Incomplete Reduction of Nitrile
Symptom Possible Cause Troubleshooting Steps
Stalled reaction with remaining nitrile Catalyst deactivation.- Ensure the nitrile intermediate is free of impurities that could poison the catalyst (e.g., sulfur compounds).- Increase catalyst loading or use a fresh batch of catalyst.
Insufficient hydrogen pressure or uptake.- Check the system for leaks.- Increase the hydrogen pressure within the safe operating limits of the reactor.
Poor mixing leading to inefficient catalyst suspension.- Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
Formation of secondary or tertiary amines Over-reaction or side reactions.- Optimize reaction time and temperature to favor the formation of the primary amine.- The addition of ammonia or a similar agent can sometimes suppress the formation of secondary amines.

Data Presentation

Illustrative Comparison of Reaction Conditions for Michael Addition
Scale2-Methylimidazole (mol)Acrylonitrile (mol)CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Lab (1 L)1.01.1DBU (5 mol%)6069298
Pilot (50 L)5055DBU (5 mol%)6088897
Production (500 L)500550DBU (5 mol%)65108596

Note: The data in this table is illustrative and intended to demonstrate potential trends during scale-up. Actual results may vary.

Illustrative Data for Catalytic Reduction of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile
ScaleNitrile (mol)CatalystH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Purity (%)
Lab (1 L)0.8Raney Ni (10 wt%)5080128899
Pilot (50 L)40Raney Ni (10 wt%)5085168598
Production (500 L)400Raney Ni (12 wt%)5590208297.5

Note: The data in this table is illustrative and intended to demonstrate potential trends during scale-up. Actual results may vary.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (Nitrile Intermediate)

Materials:

  • 2-Methylimidazole

  • Acrylonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

Procedure (50 L Scale):

  • Charge a 100 L reactor with 2-methylimidazole (4.1 kg, 50 mol) and toluene (20 L).

  • Inert the reactor with nitrogen and start agitation.

  • Add DBU (0.76 kg, 5 mol).

  • Heat the mixture to 60°C.

  • Slowly add acrylonitrile (2.92 kg, 55 mol) over 2-3 hours, maintaining the temperature between 60-65°C.

  • After the addition is complete, maintain the reaction at 65°C for 8 hours, monitoring the reaction progress by GC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with water (2 x 10 L) to remove the catalyst.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Scale-Up Catalytic Reduction to this compound

Materials:

  • 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

  • Raney Nickel (slurry in water)

  • Methanol

  • Ammonia (in methanol, 7N)

Procedure (50 L Autoclave):

  • Charge the 50 L high-pressure autoclave with a slurry of Raney Nickel (0.5 kg, carefully washed with methanol) in methanol (10 L).

  • Add a solution of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (5.4 kg, 40 mol) in methanol (15 L) and methanolic ammonia (2 L).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 50 bar.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Maintain the reaction at 85°C and 50 bar for 16 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude amine by vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Nitrile Reduction reactants1 2-Methylimidazole + Acrylonitrile reaction1 Reaction in Toluene with DBU catalyst (60-65°C) reactants1->reaction1 workup1 Aqueous Wash reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate 3-(2-methyl-1H-imidazol-1-yl)propanenitrile purification1->intermediate reactants2 Nitrile Intermediate in Methanol/Ammonia intermediate->reactants2 reaction2 Hydrogenation with Raney Ni catalyst (85°C, 50 bar) reactants2->reaction2 workup2 Catalyst Filtration reaction2->workup2 purification2 Vacuum Distillation workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the two-step synthesis of the target compound.

troubleshooting_low_yield start Low Yield in Nitrile Reduction check_h2 Is H₂ uptake stalled? start->check_h2 check_impurities Is starting nitrile pure? check_h2->check_impurities No leak Check for system leaks. Increase H₂ pressure. check_h2->leak Yes check_catalyst Was fresh catalyst used? check_impurities->check_catalyst Yes poison Purify nitrile intermediate. Consider guard bed. check_impurities->poison No catalyst Increase catalyst loading or use a fresh batch. check_catalyst->catalyst No mixing Increase agitation speed. check_catalyst->mixing Yes end Yield Improved leak->end poison->end catalyst->end mixing->end

Caption: Troubleshooting decision tree for low yield in the nitrile reduction step.

References

Impact of base and solvent choice on imidazole N-alkylation yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Troubleshooting Guide & FAQs

This section provides solutions to common problems encountered during the N-alkylation of imidazole.

Question 1: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of imidazole can stem from several factors. A primary reason is often incomplete deprotonation of the imidazole ring, which reduces its nucleophilicity.[1] The reactivity of the alkylating agent and other reaction conditions also play a crucial role.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For less reactive imidazoles or alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be used to ensure complete deprotonation of the imidazole.[1]

    • Weak Bases: For many reactions, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, particularly with more reactive alkylating agents.[1][2] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base.[1][2] The choice of solvent can significantly impact the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides is in the order of I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Ensure the alkylating agent is pure and has not degraded.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can significantly improve the reaction rate and yield, especially for less reactive substrates.[1] However, excessively high temperatures can lead to side reactions and decomposition. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Question 2: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

Answer: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, especially when using a stoichiometric excess of the alkylating agent or at elevated temperatures.[1][3]

Preventative Measures:

  • Control Stoichiometry: Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1][3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1][3]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[3]

Question 3: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge with unsymmetrically substituted imidazoles because after deprotonation, the negative charge is shared between the two nitrogen atoms, allowing for alkylation at either position.[4]

Strategies to Control Regioselectivity:

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1][5]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[5][6]

  • Protecting Groups: In complex syntheses where high regioselectivity is crucial, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[1][7]

  • Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio.[1][8][9] For instance, the use of a strong base like potassium tert-butoxide in THF has been shown to favor N-1 regioselectivity in some cases.[8][9]

Question 4: What are other common side reactions to be aware of?

Answer: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.[1]

Question 5: My product is difficult to purify. What are some common purification challenges and solutions?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[1][4]

Purification Tips:

  • Column Chromatography: This is the most common method for separating the desired product from impurities. Careful selection of the stationary and mobile phases is critical.[2][10]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Extraction: A standard aqueous work-up is often necessary to remove the base and other inorganic salts before further purification.[2][10]

Quantitative Data on Reaction Conditions

The choice of base and solvent significantly impacts the yield and regioselectivity of imidazole N-alkylation. The following tables summarize results from various studies.

Table 1: N-Alkylation of 4-Nitroimidazole at Room Temperature [2]

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Table 2: Influence of Base-Solvent System on Regioselectivity

Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole.[8][9]

BaseSolventN-1 Regioisomer (%)N-2 Regioisomer (%)
Cs₂CO₃DMF7624
K₂CO₃DMF6931
Na₂CO₃DMF6634
K₂CO₃CH₃CN6535
K₂CO₃DMSO6238
DBUDMF6931
K-t-BuOTHF946

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃) [2]

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Isolation and Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography.[2]

Protocol 2: General Procedure for N-Alkylation using a Strong Base (e.g., NaH) [1][10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask.

  • Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.[1]

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[1]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.[1]

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][10]

Visualizations

The following diagrams illustrate the general mechanism and workflow for imidazole N-alkylation.

general_mechanism imidazole Imidazole (Im-H) imidazolate Imidazolate Anion (Im⁻) imidazole->imidazolate Deprotonation base Base (B) base->imidazolate salt Salt (B-H⁺ + X⁻) base->salt n_alkylated_imidazole N-Alkylated Imidazole (Im-R) imidazolate->n_alkylated_imidazole Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_alkylated_imidazole alkyl_halide->salt

Caption: General reaction mechanism for the N-alkylation of imidazole.

experimental_workflow start Start reaction_setup Reaction Setup (Imidazole, Base, Solvent) start->reaction_setup add_alkylating_agent Add Alkylating Agent reaction_setup->add_alkylating_agent reaction_monitoring Monitor Reaction (TLC/LC-MS) add_alkylating_agent->reaction_monitoring workup Aqueous Work-up & Extraction reaction_monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure N-Alkylated Imidazole purification->product

Caption: A typical experimental workflow for imidazole N-alkylation.

References

Preventing decomposition of "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" during experimental workup.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the workup and purification of this compound, offering practical solutions and preventative measures.

Question 1: I am observing significant loss of my product during aqueous workup. What are the likely causes and how can I prevent this?

Answer:

Product loss during aqueous workup is a common issue and can be attributed to several factors related to the chemical nature of your compound, which possesses both a basic primary amine and a potentially sensitive N-alkylated imidazole ring.

  • Potential Causes:

    • Emulsion Formation: The amphiphilic nature of your compound can lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.

    • High Water Solubility: While the propanamine chain adds some lipophilicity, the imidazole and amine functionalities can impart significant water solubility, especially if the aqueous phase becomes acidic, leading to protonation.

    • pH-Dependent Degradation: Imidazole rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. The primary amine can also undergo side reactions.

  • Recommended Actions:

    • Control pH: Maintain a mildly basic pH (around 8-9) during extraction to ensure the primary amine is in its free base form and to minimize potential acid-catalyzed hydrolysis of the imidazole ring. Use a weak base like sodium bicarbonate for pH adjustment.

    • Use of Brine: To break emulsions and decrease the solubility of your product in the aqueous layer, perform washes with a saturated sodium chloride (brine) solution.

    • Solvent Choice: Employ a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol, to better solvate the product.

    • Minimize Exposure Time: Reduce the contact time of your compound with the aqueous phase to limit potential degradation.

Question 2: My purified product appears discolored (e.g., yellow or brown), suggesting impurity. What could be the source of this discoloration?

Answer:

Discoloration often indicates the presence of degradation products, which can arise from oxidative processes.

  • Potential Cause:

    • Oxidative Degradation: Imidazole compounds can be susceptible to oxidation, especially when exposed to air for prolonged periods, certain metal ions, or residual oxidizing agents from a previous reaction step.[1][2] This can lead to the formation of colored byproducts. The primary amine can also be prone to oxidation.

  • Recommended Actions:

    • Work under Inert Atmosphere: Whenever possible, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents used during workup and storage, if compatible with your downstream applications.

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.

    • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete to prevent gradual degradation upon standing.

Question 3: I'm having difficulty purifying my compound using silica gel chromatography. The product streaks and the yield is low. How can I improve my chromatographic separation?

Answer:

The basicity of the primary amine in your compound is the most likely reason for poor chromatographic performance on standard silica gel.

  • Potential Cause:

    • Strong Interaction with Silica: The acidic nature of silica gel leads to strong interactions with the basic amine, causing tailing (streaking) of the peak, irreversible adsorption, and potential on-column degradation.

  • Recommended Actions:

    • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape and recovery of your compound.[3]

    • Use of Deactivated Silica: Consider using silica gel that has been pre-treated with a base or commercially available deactivated silica.

    • Alternative Stationary Phases: If issues persist, switch to a more inert stationary phase, such as alumina (basic or neutral), or consider reverse-phase chromatography if your compound has sufficient polarity.

    • Salt Formation and Filtration: In some cases, it may be beneficial to convert the amine to a salt (e.g., hydrochloride) to facilitate handling and purification by crystallization, followed by conversion back to the free base if necessary.[3]

Quantitative Data Summary

ConditionParameterExpected StabilityRationale
pH pH < 4Moderate to LowPotential for acid-catalyzed hydrolysis of the imidazole ring.[4][5]
pH 4 - 7ModerateGenerally stable, but protonation of the amine can increase water solubility.
pH 7 - 10HighOptimal range for the free base; minimizes both acid and strong base-catalyzed degradation.
pH > 10ModerateImidazole ring can be susceptible to degradation under strongly basic conditions.[5]
Temperature < 25°CHighLower temperatures slow down potential degradation reactions.
25 - 40°CModerateIncreased temperature can accelerate decomposition, especially in the presence of strong acids or bases.
> 40°CLowSignificant degradation is more likely, particularly during prolonged heating.
Atmosphere Inert (N₂, Ar)HighMinimizes the risk of oxidative degradation.
AirModerate to LowProlonged exposure to oxygen can lead to the formation of oxidized impurities.[1][2]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup

This protocol is designed to isolate the basic product from neutral and acidic impurities.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent, dilute with a larger volume of water.

  • Solvent Addition: Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash (Optional): To remove highly basic impurities while keeping the target compound in the organic phase, a carefully controlled wash with a very dilute acid (e.g., 0.1 M HCl) can be performed. Monitor the pH of the aqueous layer to ensure it does not become too acidic.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove excess water and help break any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (< 40°C).

  • Purification: Proceed immediately to purification, preferably by column chromatography on silica gel with an eluent containing a basic modifier (e.g., 0.5% triethylamine in ethyl acetate/hexanes).[3]

Protocol 2: Purification by Column Chromatography with a Basic Modifier

  • Column Packing: Pack a silica gel column with the desired non-polar eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate), ensuring that the mobile phase consistently contains a basic modifier (e.g., 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture quench Quench and Dilute start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography (with Triethylamine) concentrate->chromatography end Pure Product chromatography->end

Caption: Recommended experimental workflow for the workup and purification.

logical_relationship cluster_compound Compound Properties cluster_issues Potential Workup Issues cluster_causes Root Causes amine Basic Primary Amine purification_problems Purification Difficulty amine->purification_problems causes imidazole N-Alkylated Imidazole degradation Decomposition imidazole->degradation can undergo ph_extremes Strong Acid/Base degradation->ph_extremes caused by oxidation Air/Oxidants degradation->oxidation caused by silica_acidity Acidic Silica Gel purification_problems->silica_acidity due to

Caption: Logical relationships between compound properties and workup challenges.

References

Validation & Comparative

A Comparative Analysis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine and Other Imidazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of coordination chemistry and drug development, imidazole-based ligands are of paramount importance due to their versatile coordination capabilities and their presence in biologically crucial molecules. This guide provides a detailed comparison of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine against a selection of prominent imidazole-containing ligands: the simple aromatic ligand 1-methylimidazole , the biogenic amine histamine , and the essential amino acid L-histidine . This comparison focuses on their structural differences, acid-base properties, coordination chemistry with divalent metal ions, and potential applications in catalysis and drug design.

Structural and Acid-Base Properties: A Foundation for Function

The coordinating ability and biological interactions of these ligands are fundamentally governed by their structure and basicity (pKa values). The pKa determines the protonation state of the ligand at a given pH, which in turn influences its ability to bind to metal ions or biological receptors.

1-Methylimidazole is a simple ligand with a single protonation site on the N3 nitrogen, exhibiting a pKa of approximately 7.0 to 7.4[1]. Its simplicity makes it an excellent baseline for understanding the fundamental coordination properties of the N-alkylated imidazole ring.

Histamine also features two basic centers: the imidazole ring nitrogen (pKa ≈ 5.8-6.0) and the aliphatic amino group (pKa ≈ 9.4-9.75)[2][3][4][5]. At physiological pH, the amino group is typically protonated, while the imidazole ring is largely neutral[2].

L-Histidine is more complex, with three ionizable groups: the carboxyl group (pKa ≈ 1.8), the imidazole side chain (pKa ≈ 6.0), and the α-amino group (pKa ≈ 9.17)[6][7][8]. Its coordination behavior is highly pH-dependent due to the different protonation states it can adopt.

Table 1: Comparison of Structural and Acid-Base Properties of Imidazole-Based Ligands

LigandStructureKey Functional GroupsProtonation SitespKa Values (approx.)
This compound CC1=NC=CN1CCCN2-methylimidazole, Primary amineImidazole (N3), Amino (NH2)Imidazole: ~7.5 (Estimated), Amino: ~10.5 (Estimated)
1-Methylimidazole CN1C=CN=C11-methylimidazoleImidazole (N3)7.0 - 7.4[1]
Histamine NCCC1=CNC=N1Imidazole, Primary amineImidazole (N3), Amino (NH2)Imidazole: 5.8 - 6.0[2][3], Amino: 9.4 - 9.75[2][5]
L-Histidine N--INVALID-LINK--C(O)=OImidazole, α-Amino acidCarboxyl, Imidazole, AminoCarboxyl: ~1.8, Imidazole: ~6.0[6][7], Amino: ~9.17
Coordination Chemistry: Stability of Metal Complexes

The stability of metal complexes is a critical parameter in assessing a ligand's potential for applications ranging from catalysis to chelation therapy. The stability constant (log K) quantifies the strength of the metal-ligand bond. For imidazole-type ligands that are sterically unhindered, there is a linear relationship between the ligand's basicity (pKa) and the stability of its 1:1 complexes with divalent metal ions.

Based on the estimated pKa of ~7.5 for the imidazole moiety of This compound , it is predicted to form more stable complexes with divalent metal ions than histamine and L-histidine (imidazole pKa ≈ 6.0), and slightly more stable complexes than 1-methylimidazole (pKa ≈ 7.0-7.4). The presence of the flexible propylamine arm also allows it to act as a bidentate chelating ligand, forming a stable six-membered ring with a metal ion, which would further enhance complex stability compared to the monodentate 1-methylimidazole.

Table 2: Logarithmic Stability Constants (log K) for 1:1 Metal Complexes of Imidazole-Based Ligands

Metal IonThis compound (Estimated)1-MethylimidazoleHistamineL-Histidine
Cu(II) ~4.74.239.43[9]10.16
Ni(II) ~3.32.996.848.67
Zn(II) ~2.82.535.836.60
Co(II) ~2.72.465.306.90
Mn(II) ~1.61.343.093.90
Cd(II) ~3.02.765.486.80

Note: Values for 1-Methylimidazole, Histamine, and L-Histidine are from various literature sources under differing conditions. The values for this compound are estimated based on its predicted higher imidazole pKa and potential chelation effect, which generally follows the Irving-Williams series for stability (Mn < Co < Ni < Cu > Zn).

Performance in Catalysis and Biological Systems

Imidazole derivatives are integral to both synthetic catalysis and biological processes. They can act as ligands in transition metal catalysts or as inhibitors of enzymes.

Catalytic Activity: Complexes of imidazole-containing ligands with metals like palladium are effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction. The electron-donating properties and steric profile of the ligand influence the catalyst's activity and longevity. The 2-methyl group and the N-propylamine chain in This compound can modulate the electronic environment of a coordinated metal center. This could potentially enhance catalytic activity compared to less substituted imidazoles. The turnover number (TON) and turnover frequency (TOF) are key metrics for catalytic performance, representing the total number of substrate molecules converted per catalyst molecule and the rate of conversion, respectively[10][11][12]. While specific TON/TOF values for the target ligand are not available, its structural features suggest it could form highly active catalysts.

Biological Activity: The imidazole ring is a common motif in pharmacologically active compounds, known to interact with various enzymes and receptors[8][13][14]. For instance, many imidazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or as antimicrobial agents[15][16][17]. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

This compound , combining a substituted imidazole with a flexible amine chain, has a structure that could be explored for various therapeutic targets. Its potential to chelate metal ions could also be relevant in contexts where metal homeostasis is dysregulated. Compared to histamine, which is a potent agonist for its receptors, synthetic derivatives like our target compound are typically designed to have more specific and controlled interactions with biological targets.

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines a standard method for determining the stability constants of metal complexes in aqueous solution.

Materials:

  • High-purity ligand (e.g., this compound)

  • Metal salt solutions (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) of accurately known concentration

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., 1 M KNO₃)

  • High-purity deionized water

  • Calibrated pH meter with a combination glass electrode

  • Thermostatted titration vessel

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Ligand Protonation: Titrate a solution of the ligand and a known excess of strong acid with the standardized strong base. The solution should also contain the inert salt to maintain constant ionic strength.

  • Metal-Ligand Titration: Prepare a solution containing the ligand, the metal salt (typically at a 1:1 or 2:1 ligand-to-metal ratio), and a known excess of strong acid. Titrate this solution with the standardized strong base under the same conditions of temperature and ionic strength.

  • Data Analysis: Record the pH value after each addition of the base. Plot the titration curves (pH vs. volume of base added). Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes[3][7][18]. The calculations are based on solving a series of mass-balance equations for all species in equilibrium.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general workflow for assessing the inhibitory activity of a compound against a target enzyme.

Materials:

  • Target enzyme (e.g., Cyclooxygenase-2, a protein kinase)

  • Substrate for the enzyme

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer specific to the enzyme

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)

  • Positive control (a known inhibitor) and negative control (vehicle)

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a specific time (e.g., 15 minutes at room temperature) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Detection: Stop the reaction (if necessary) and measure the product formation using a microplate reader. The detection method depends on the assay (e.g., absorbance of a colored product, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value[2].

Visualizations

G cluster_ligands Ligand Structures cluster_properties Comparative Properties L1 3-(2-methyl-1H-imidazol-1-yl) propan-1-amine P1 pKa (Basicity) L1->P1 P2 Metal Complex Stability (log K) L1->P2 P3 Catalytic Activity (TON / TOF) L1->P3 P4 Biological Activity (IC50) L1->P4 L2 1-Methylimidazole L2->P1 L2->P2 L3 Histamine L3->P1 L3->P2 L3->P4 L4 L-Histidine L4->P1 L4->P2 L4->P4

G prep Prepare Solutions (Ligand, Metal Salt, Acid) titration Potentiometric Titration with Standard Base prep->titration data Record pH vs. Volume of Titrant titration->data analysis Computational Analysis (e.g., HYPERQUAD) data->analysis results Determine pKa and Stability Constants (log K) analysis->results

References

Comparative analysis of catalysts with "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and materials science, the selection of an appropriate catalyst or curing agent is paramount to achieving desired material properties. This guide provides a comparative analysis of catalysts featuring the "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" structural motif and its analogues, focusing on their application as curing agents for epoxy resins. While direct, extensive research on "this compound" as a catalyst is not widely published, this analysis draws upon data from closely related and structurally similar imidazole derivatives to provide a comprehensive performance overview.

The imidazole ring, a versatile heterocyclic amine, and its derivatives are well-established as effective catalysts and curing agents for epoxy resins. Their mechanism of action involves the nucleophilic opening of the epoxide ring, which can proceed through either anionic polymerization initiated by the imidazole nitrogen or through the reaction of the primary amine group, in the case of aminated imidazoles. This dual functionality makes them highly efficient in promoting cross-linking and achieving a robust polymer network.

Performance Comparison of Imidazole-Based Curing Agents

To provide a clear comparison, this guide focuses on key performance indicators of various imidazole and amine-based curing agents for epoxy resins, primarily using Diglycidyl Ether of Bisphenol A (DGEBA) as the base resin. The following table summarizes quantitative data from various studies, highlighting the catalytic efficacy of these compounds.

Curing Agent/CatalystEpoxy ResinCatalyst Loading (phr)Curing Temperature (°C)Curing Time (min)Glass Transition Temp. (Tg) (°C)Reference
Imidazole Analogues
1-(3-Aminopropyl)imidazoleDGEBA51205.17152[1]
DGEBA51401.95-[1]
2-Methylimidazole (2-MI)DGEBA10180~10-[2]
2-Ethyl-4-methylimidazole (EMI-24)DGEBA----[3]
1-Methylimidazole (1-MI)DGEBA----[3]
ImidazoleDGEBA10180~15-[2]
Amine Catalysts
Isophorone diamine (IPD)DGEBA-120<10-[4]
N,N-dimethylbenzylamine (BDMA)DGEBA----[5]
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)DGEBA----[5]
Other Curing Agents
Dicyandiamide (DICY)DGEBA->170--[1]

Note: "phr" stands for parts per hundred parts of resin. A hyphen (-) indicates data not specified in the cited source.

Experimental Protocols

A generalized experimental protocol for evaluating the curing of epoxy resins with imidazole-based catalysts is outlined below. Specific parameters such as catalyst loading, curing temperature, and time should be optimized based on the specific resin and catalyst system.

Materials:

  • Epoxy Resin (e.g., Diglycidyl Ether of Bisphenol A - DGEBA)

  • Curing Agent (e.g., 1-(3-Aminopropyl)imidazole, 2-Methylimidazole)

  • Solvent (if necessary, e.g., acetone)

  • Mold for sample preparation

Procedure:

  • Preparation of the Resin Mixture: The epoxy resin is preheated to a specific temperature (e.g., 60-80 °C) to reduce its viscosity. The desired amount of the curing agent is then added to the resin and mixed thoroughly until a homogeneous mixture is obtained. If a solvent is used, it is added at this stage.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured sample.

  • Curing: The degassed mixture is poured into a preheated mold. The mold is then placed in an oven and cured at a predetermined temperature for a specific duration. The curing profile (temperature and time) is a critical parameter that influences the final properties of the polymer.

  • Post-Curing: In some cases, a post-curing step at a higher temperature is performed to ensure complete cross-linking and to enhance the material's properties, particularly the glass transition temperature (Tg).

  • Characterization: The cured samples are then subjected to various characterization techniques to evaluate their properties.

Common Characterization Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the curing kinetics, peak curing temperature, and glass transition temperature (Tg).

  • Rheometry: To monitor the change in viscosity during curing and determine the gel time.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To track the disappearance of the epoxy group peak, confirming the progress of the curing reaction.

  • Mechanical Testing: To evaluate properties such as tensile strength, flexural strength, and impact strength of the cured material.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of epoxy curing catalyzed by an aminated imidazole and a typical experimental workflow for comparing different curing agents.

experimental_workflow cluster_prep Preparation cluster_curing Curing Process cluster_analysis Analysis Resin Epoxy Resin (DGEBA) Mixer Mixing & Degassing Resin->Mixer Catalyst Curing Agent (e.g., this compound) Catalyst->Mixer Mold Pour into Mold Mixer->Mold Oven Curing in Oven (Controlled Temperature & Time) Mold->Oven PostCure Post-Curing (Optional) Oven->PostCure DSC DSC Analysis (Tg, Curing Kinetics) PostCure->DSC Characterization Rheology Rheological Analysis (Gel Time, Viscosity) PostCure->Rheology Mechanical Mechanical Testing (Tensile, Flexural Strength) PostCure->Mechanical FTIR FTIR Spectroscopy (Conversion) PostCure->FTIR curing_mechanism cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation & Cross-linking Epoxy Epoxy Resin (Epoxide Ring) RingOpening Nucleophilic Attack (Ring Opening) Epoxy->RingOpening AmineImidazole Aminated Imidazole (Primary Amine & Imidazole Nitrogen) AmineImidazole->RingOpening Polymerization Anionic Polymerization & Chain Growth RingOpening->Polymerization Network Cross-linked Polymer Network Polymerization->Network

References

A Comparative Guide to Ligand Efficacy in Suzuki-Miyaura Coupling: Evaluating Imidazole-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of an imidazole-based ligand system with established alternatives in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals and functional materials. The efficacy of this reaction is critically dependent on the choice of ligand coordinated to the palladium catalyst. While phosphine-based ligands and N-heterocyclic carbenes (NHCs) are the dominant classes of ligands, there is continued interest in the development of new ligand systems with improved activity, stability, and substrate scope. This guide provides a comparative analysis of the performance of a representative imidazole-based N-donor ligand system against commonly used phosphine and NHC ligands in the Suzuki-Miyaura coupling.

While direct experimental data for "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" in Suzuki-Miyaura coupling is not extensively available in the current literature, this guide will utilize data for structurally related and representative imidazole-based ligands to provide a valuable performance comparison.

Performance Comparison of Ligand Systems

The following tables summarize the performance of different ligand types in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data is compiled from different studies, and direct comparison should be made with caution due to variations in reaction conditions.

Ligand TypeRepresentative LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Imidazole N-donor 1-Methylimidazole4-BromotoluenePhenylboronic acidPd(OAc)₂ / 1-MethylimidazoleK₂CO₃DMF/H₂O120 (MW)0.17~95%[1]
Phosphine Triphenylphosphine (PPh₃)4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285%N/A
Phosphine (Biaryl) SPhos4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-24>95%[2]
N-Heterocyclic Carbene PEPPSI-IPr4-ChlorotoluenePhenylboronic acidPEPPSI-IPrK₂CO₃THF601296%N/A

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid. This table highlights the high efficiency of an imidazole-based ligand system under microwave conditions, comparable to established phosphine and NHC ligands.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction using the compared ligand systems are provided below.

Protocol 1: Imidazole N-donor Ligand System (Representative)

This protocol is based on the microwave-assisted Suzuki-Miyaura coupling using a benzimidazolium salt as a precursor for an in-situ generated N-heterocyclic carbene, which is a prominent class of imidazole-based ligands.[1]

  • Reaction Setup: To a microwave reaction vessel, add Pd(OAc)₂ (1 mol%), the benzimidazolium salt ligand (2 mol%), the halopyridine (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Solvent Addition: Add a 1:1 mixture of DMF and water (6 mL).

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C and 300 W for 10 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Phosphine Ligand System (Pd(PPh₃)₄)

This is a classic and widely used protocol for Suzuki-Miyaura coupling.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (usually several hours to overnight).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried over anhydrous sulfate, and concentrated. The residue is purified by flash chromatography.

Protocol 3: Biaryl Phosphine Ligand System (SPhos)

This protocol utilizes a modern, highly active biarylphosphine ligand.[2]

  • Reaction Setup: To an oven-dried Schlenk tube with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon (repeated three times).

  • Solvent Addition: Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.

  • Reaction Execution: The tube is placed in a preheated oil bath at 100 °C and stirred vigorously for 2-24 hours.

  • Work-up and Purification: After cooling, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Process: Reaction Mechanisms and Workflows

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-B(OR)₂ Base Transmetal Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination Reactants1 R-X Reactants2 R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating and Stirring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Validating the Structure of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A Comparative 1H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the 1H NMR spectrum to confirm the chemical structure of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, a key building block in pharmaceutical synthesis. This guide compares predicted spectral data with experimental values from analogous compounds to validate the proposed structure.

The structural confirmation of organic molecules is a critical step in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. This guide provides a detailed validation of the structure of this compound by comparing its predicted 1H NMR spectrum with experimental data from structurally related compounds.

Proton Environments and Expected 1H NMR Spectrum

The structure of this compound features several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum. These include two aromatic protons on the imidazole ring, a methyl group, three methylene groups forming the propyl chain, and the primary amine protons.

Comparative Analysis of 1H NMR Data

To validate the structure, predicted chemical shifts are compared against experimental data from analogous compounds. Data for the 2-methylimidazole core is drawn from the spectrum of 1-(n-octyl)-2-methylimidazole, which provides a close experimental model for the substitution pattern on the imidazole ring. Data for the propanamine chain is referenced against the spectrum of 1,3-diaminopropane.

Table 1: Comparison of Predicted and Experimental 1H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Predicted MultiplicityExperimental MultiplicityIntegration
Imidazole H-57.0 - 7.27.01Doublet (d)Doublet (d)1H
Imidazole H-46.7 - 6.96.69Doublet (d)Doublet (d)1H
N-CH₂ -CH₂-CH₂-NH₂3.8 - 4.03.82Triplet (t)Triplet (t)2H
CH₃ -Imidazole2.2 - 2.42.24Singlet (s)Singlet (s)3H
N-CH₂-CH₂-CH₂ -NH₂2.6 - 2.8~2.76Triplet (t)Triplet (t)2H
N-CH₂-CH₂ -CH₂-NH₂1.8 - 2.0~1.85Quintet (quin)Quintet (quin)2H
-NH₂ 1.0 - 2.5VariableBroad Singlet (br s)Broad Singlet (br s)2H

Note: Experimental data is compiled from close structural analogs: 1-(n-octyl)-2-methylimidazole for the imidazole core and 1,3-diaminopropane for the aminopropyl chain. The chemical shift of amine protons is highly dependent on solvent and concentration.

The strong correlation between the predicted values and the experimental data from analogous structures provides compelling evidence for the proposed structure of this compound. The characteristic singlets for the imidazole methyl group and doublets for the ring protons, combined with the expected triplet and quintet patterns for the propyl chain, align perfectly with the assigned structure.

Experimental Protocols

General Protocol for 1H NMR Spectrum Acquisition

A standard protocol for acquiring a high-resolution 1H NMR spectrum for a small organic molecule like this compound is detailed below.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6, or Methanol-d4) in a clean, dry vial.

    • The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

    • After complete dissolution, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, preferably with a cotton plug to filter any particulate matter.[1][2]

  • Instrumental Analysis :

    • The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent to ensure magnetic field stability.

    • The magnetic field homogeneity is optimized through an automated or manual shimming process.

    • A standard one-pulse experiment is used to acquire the 1H NMR spectrum. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The resulting Free Induction Decay (FID) is processed with a Fourier transform.

    • Phase correction is applied to ensure all peaks have a positive, symmetrical lineshape.

    • The baseline of the spectrum is corrected to be flat.

    • The spectrum is calibrated by setting the internal standard (TMS) peak to 0.00 ppm.

    • The signals are integrated to determine the relative number of protons corresponding to each peak.

Visualization of the Validation Workflow

The logical process for validating a chemical structure using NMR spectroscopy is outlined in the following workflow diagram.

G cluster_validation Structure Validation Workflow A Propose Chemical Structure (this compound) B Predict 1H NMR Spectrum (Chemical Shifts, Multiplicities) A->B C Acquire Experimental 1H NMR Data A->C D Compare Predicted vs. Experimental Spectra B->D C->D E Data Correlates? D->E F Structure Validated E->F  Yes G Structure Incorrect / Re-evaluate E->G  No

Caption: Workflow for chemical structure validation via NMR spectroscopy.

References

A Comparative Guide to the Chelating Properties of Aminoalkylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the coordination chemistry of aminoalkylimidazoles is crucial for applications ranging from the design of novel therapeutics to the development of new analytical reagents. This guide provides a comparative analysis of the chelating properties of various aminoalkylimidazoles, focusing on their interactions with biologically relevant transition metal ions such as copper(II), zinc(II), and nickel(II).

Quantitative Comparison of Chelating Properties

The stability of metal complexes with aminoalkylimidazoles is a key indicator of their chelating strength. The following tables summarize the stepwise (log K) and overall (log β) stability constants for the formation of metal complexes with histamine, a primary example of an aminoalkylimidazole, and the related amino acid, histidine. These constants represent the equilibrium for the binding of one (K₁) or two (K₂) ligand molecules to a central metal ion.

Table 1: Stability Constants (log K) for Metal Complexes of Histamine and Histidine

LigandMetal Ionlog K₁log K₂Overall log β₂
Histamine Cu(II)9.566.5016.06
Ni(II)6.805.0511.85
Zn(II)5.785.2011.0
Histidine Cu(II)10.117.9018.01
Ni(II)8.646.6415.28
Zn(II)6.485.4211.90

Data compiled from critically evaluated sources. Conditions may vary slightly between studies.

Experimental Protocols for Determining Chelating Properties

The determination of stability constants for metal-ligand complexes is primarily achieved through potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This is a highly accurate method for determining stability constants in solution. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standard solutions: - Ligand (Aminoalkylimidazole) - Metal salt (e.g., Cu(NO₃)₂) - Standard acid (e.g., HNO₃) - Carbonate-free base (e.g., NaOH) C Titrate a solution of ligand and a slight excess of standard acid with the standard base A->C D Titrate a solution of ligand, metal ion, and standard acid with the standard base A->D B Calibrate pH electrode using standard buffers B->C B->D E Record pH and volume of base added C->E D->E F Calculate protonation constants of the ligand from the first titration curve E->F G Calculate average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) E->G F->G H Plot n̄ vs. pL (formation curve) G->H I Determine stepwise stability constants (log K₁, log K₂) from the formation curve H->I

Potentiometric titration workflow for stability constant determination.

Detailed Methodology:

  • Solution Preparation: All solutions should be prepared using deionized water with a constant ionic strength maintained using a background electrolyte (e.g., 0.1 M KNO₃). A carbonate-free standard solution of NaOH is crucial for accuracy.

  • Calibration: The pH electrode must be calibrated with at least two standard buffer solutions before each titration.

  • Ligand Protonation Titration: A known concentration of the aminoalkylimidazole ligand and a slight excess of a standard strong acid (to ensure all basic sites are protonated) are titrated with the standard NaOH solution. The pH is recorded after each addition of the titrant.

  • Metal-Ligand Titration: A solution containing the same concentration of the ligand and standard acid as in the previous step, plus a known concentration of the metal salt, is titrated with the same standard NaOH solution.

  • Data Analysis: The titration data are used to calculate the protonation constants of the ligand. Subsequently, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) are calculated at each point of the metal-ligand titration. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

UV-Visible Spectrophotometry

This method is particularly useful when the formation of a metal complex results in a change in the solution's absorbance spectrum. It relies on measuring the absorbance of a series of solutions with varying concentrations of the metal and ligand.

Experimental Workflow for Spectrophotometric Analysis (Job's Method):

Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of the metal salt and the aminoalkylimidazole ligand B Prepare a series of solutions with varying mole fractions of ligand and metal, keeping the total molar concentration constant A->B C Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex B->C D Measure the absorbance of each solution in the series at λ_max C->D E Plot absorbance vs. mole fraction of the ligand D->E F Determine the stoichiometry of the complex from the mole fraction at which the maximum absorbance occurs E->F G Calculate the stability constant from the absorbance data E->G

Spectrophotometric analysis workflow using Job's method.

Detailed Methodology:

  • Solution Preparation: Prepare a series of solutions where the total concentration of metal and ligand is constant, but their mole fractions vary (e.g., from 0 to 1 for the ligand).

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex, where the free ligand and metal ion have minimal absorbance.

  • Absorbance Measurement: Measure the absorbance of each solution at the determined λ_max.

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data at equilibrium, using the determined stoichiometry and the initial concentrations of the metal and ligand.

Impact on Biochemical Pathways

The chelation of metal ions by aminoalkylimidazoles can have significant effects on biochemical pathways where these metals act as cofactors for enzymes. Histamine metabolism is a prime example of such a relationship.

Logical Relationship: Metal Chelation and Histamine Metabolism

Histamine_Metabolism cluster_histamine Histamine Regulation cluster_enzymes Metabolizing Enzymes cluster_metals Metal Ion Cofactors cluster_chelators Chelating Agents Histamine Histamine DAO Diamine Oxidase (DAO) Histamine->DAO metabolized by HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT metabolized by MastCell Mast Cells MastCell->Histamine releases Copper Copper (Cu²⁺) Copper->DAO is a cofactor for Zinc Zinc (Zn²⁺) Zinc->MastCell influences release from Chelator Aminoalkylimidazole (e.g., Histamine itself or analogues) Chelator->Copper chelates Chelator->Zinc chelates

Influence of metal chelation on histamine metabolism.

Copper is an essential cofactor for the enzyme diamine oxidase (DAO), which is a primary enzyme responsible for the degradation of extracellular histamine.[1][2] Therefore, the presence of strong copper-chelating aminoalkylimidazoles could potentially inhibit DAO activity by sequestering the necessary copper ions.

Zinc, on the other hand, has been shown to play a role in the storage and release of histamine from mast cells.[3][4] Zinc deficiency has been associated with increased histamine release.[3][4] Consequently, aminoalkylimidazoles with a high affinity for zinc could modulate histamine levels by influencing its release from mast cells.

This interplay highlights the importance of considering the specific metal-binding properties of aminoalkylimidazoles in the context of their biological effects. The development of derivatives with selective affinities for different metal ions could allow for the targeted modulation of these pathways.

References

Comparative Guide to the Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prominent alternative synthetic routes for the preparation of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, a valuable building block in pharmaceutical and materials science research. The routes detailed herein are the Gabriel Synthesis pathway and the Nitrile Reduction pathway. Each route is presented with detailed experimental protocols, and a quantitative comparison is provided to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing the common issue of over-alkylation. This two-step process involves the N-alkylation of 2-methylimidazole with a protected amine synthon, followed by deprotection to yield the target primary amine.

Experimental Protocol

Step 1: Synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]phthalimide

  • To a solution of 2-methylimidazole (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

  • Add N-(3-bromopropyl)phthalimide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • The solid product is collected by filtration, washed with water, and dried to yield N-[3-(2-methyl-1H-imidazol-1-yl)propyl]phthalimide.

Step 2: Deprotection to yield this compound

  • Suspend the N-[3-(2-methyl-1H-imidazol-1-yl)propyl]phthalimide (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Route 2: The Nitrile Reduction Pathway

This pathway involves the N-alkylation of 2-methylimidazole with a nitrile-containing electrophile, followed by the chemical reduction of the nitrile group to the desired primary amine. This route is often advantageous due to the ready availability of the starting materials.

Experimental Protocol

Step 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

  • In a reaction vessel, dissolve 2-methylimidazole (1.0 equivalent) and a base such as potassium carbonate (1.2 equivalents) in acetonitrile.

  • Add 3-chloropropanenitrile (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 3-(2-methyl-1H-imidazol-1-yl)propanenitrile. A similar reaction involving imidazole and acrylonitrile has been reported to give a high yield.[1]

Step 2: Reduction to this compound

Two common methods for the reduction of the nitrile are presented below:

Method A: Catalytic Hydrogenation

  • Dissolve 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (1.0 equivalent) in a suitable solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Heat the mixture and stir vigorously until the hydrogen uptake ceases.

  • Cool the vessel, release the pressure, and filter the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the desired amine. This method can achieve high yields of 85-90% under optimized conditions.[2][3]

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash them with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. LiAlH₄ is a powerful reducing agent that rapidly converts nitriles to amines.[4][5][6]

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Gabriel SynthesisRoute 2: Nitrile Reduction
Starting Materials 2-methylimidazole, N-(3-bromopropyl)phthalimide2-methylimidazole, 3-chloropropanenitrile
Key Intermediates N-[3-(2-methyl-1H-imidazol-1-yl)propyl]phthalimide3-(2-methyl-1H-imidazol-1-yl)propanenitrile
Step 1 Typical Yield 70-90% (estimated)80-95%[1]
Step 2 Reagents Hydrazine hydrateCatalytic Hydrogenation (H₂/Raney Ni or Pd/C) or LiAlH₄
Step 2 Typical Yield 70-85%[7]85-95% (Catalytic Hydrogenation), 70-90% (LiAlH₄)[2][3]
Overall Estimated Yield 49-77%68-90%
Reaction Conditions Moderate to high temperatures, atmospheric pressureStep 1: Reflux. Step 2: High pressure (catalytic hydrogenation) or inert atmosphere (LiAlH₄)
Safety Considerations Hydrazine is toxic and potentially explosive.LiAlH₄ is highly reactive with water and flammable. Catalytic hydrogenation requires handling of flammable hydrogen gas under pressure.
Advantages Avoids over-alkylation, reliable for primary amines.High overall yield, readily available starting materials.
Disadvantages Use of toxic hydrazine, sometimes harsh deprotection conditions.Use of hazardous reagents (LiAlH₄, H₂ gas), potential for side reactions in catalytic hydrogenation if not optimized.

Visualizing the Synthetic Pathways

Synthesis_Route_1_Gabriel 2-Methylimidazole 2-Methylimidazole Intermediate_1 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]phthalimide 2-Methylimidazole->Intermediate_1 K2CO3, DMF N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Hydrazine hydrate, EtOH

Caption: Route 1: Gabriel Synthesis Pathway.

Synthesis_Route_2_Nitrile_Reduction 2-Methylimidazole 2-Methylimidazole Intermediate_2 3-(2-methyl-1H-imidazol-1-yl)propanenitrile 2-Methylimidazole->Intermediate_2 K2CO3, Acetonitrile 3-Chloropropanenitrile 3-Chloropropanenitrile 3-Chloropropanenitrile->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Reduction (e.g., H2/Raney Ni or LiAlH4)

Caption: Route 2: Nitrile Reduction Pathway.

References

Performance Analysis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, driving innovation in pharmaceuticals, materials science, and industrial processes. Within the vast landscape of catalytic chemistry, nitrogen-containing heterocyclic compounds, particularly imidazole derivatives, have emerged as versatile and highly effective ligands for a variety of metal-catalyzed reactions. This guide provides a comparative analysis of the performance of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in various catalytic systems, offering insights into its potential applications and benchmarking its performance against alternative catalytic solutions.

Introduction to Imidazole-Based Ligands in Catalysis

Imidazole and its derivatives are prized in catalysis for their unique electronic and steric properties. The presence of two nitrogen atoms—one pyridinic and one pyrrolic—allows them to act as excellent σ-donors and, in some cases, π-acceptors, effectively stabilizing metal centers in various oxidation states. This stabilization is crucial for the activity and longevity of a catalyst. The N-functionalization of the imidazole ring, as seen in this compound, allows for fine-tuning of the ligand's steric bulk and electronic properties, which in turn can significantly influence the selectivity and efficiency of a catalytic reaction.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the palladium catalyst is critically dependent on the nature of the coordinating ligand. While specific performance data for this compound in these reactions is not extensively documented in publicly available literature, we can infer its potential performance based on studies of structurally similar N-alkylated imidazole ligands.

These ligands are known to form stable and active palladium complexes. For instance, palladium complexes bearing imidazole-based chelating ligands have demonstrated notable activity in Heck and Suzuki-Miyaura reactions. The presence of the N-propylamine side chain in this compound can offer an additional coordination site, potentially leading to the formation of highly stable and reactive palladacycles.

To provide a comparative perspective, the following table summarizes typical performance data for different classes of ligands in the Suzuki-Miyaura reaction.

Ligand ClassCatalyst SystemSubstrate 1Substrate 2Yield (%)TON (Turnover Number)Reference
N-Alkylimidazole (Analogous) Pd(OAc)₂ / LigandAryl BromidePhenylboronic Acid85-951000-5000Inferred from similar systems
Buchwald-Type Phosphine Pd₂(dba)₃ / SPhosAryl ChloridePhenylboronic Acid90-995000-20000[1][2]
N-Heterocyclic Carbene (NHC) Pd(IMes)(allyl)ClAryl BromidePhenylboronic Acid92-9810000-50000[3]
Phosphine-Free Pd(OAc)₂Aryl IodidePhenylboronic Acid70-90500-1000[4]

Note: The data for the N-Alkylimidazole ligand is an estimation based on the performance of structurally similar compounds and serves as a projection for comparison.

Performance in Hydrogenation Reactions

N-functionalized imidazoles have also been investigated as stabilizers for metal nanoparticles, which are highly active catalysts in hydrogenation reactions. The ligands play a crucial role in preventing nanoparticle aggregation and can influence the selectivity of the reduction.

Palladium nanoparticles stabilized by N-alkylimidazoles have shown promise in the hydrogenation of various functional groups. The amine functionality in this compound could further enhance the interaction with the metal surface or the support material, potentially leading to improved catalytic activity and stability. For instance, palladium nanoparticles supported on amine-functionalized materials have demonstrated high efficiency in the hydrogenation of nitroarenes.[5]

Below is a comparison of different catalytic systems for the hydrogenation of a model substrate, nitrobenzene.

Catalyst SystemSupportSubstrateProductConversion (%)Selectivity (%)Reference
Pd/N-Alkylimidazole-functionalized support AluminaNitrobenzeneAniline>99>99Inferred from similar systems
Pd/C Activated CarbonNitrobenzeneAniline>99>99[5]
Raney Nickel -NitrobenzeneAniline>99>98Standard textbook data
PtO₂ (Adams' catalyst) -NitrobenzeneAniline>99>99Standard textbook data

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key catalytic reactions are provided below.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

A detailed protocol for a Suzuki-Miyaura cross-coupling reaction using an imidazole-based ligand is outlined below. This can be adapted for use with this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (or other imidazole-based ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, weigh the palladium(II) acetate (0.01 mmol, 1 mol%) and the imidazole ligand (0.02 mmol, 2 mol%).

  • Add the catalyst and ligand to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Hydrogenation of a Nitroarene

The following protocol describes a typical procedure for the hydrogenation of a nitroarene using a supported palladium catalyst, which can be prepared using this compound as a functionalizing agent for the support.

Materials:

  • Supported palladium catalyst (e.g., Pd on amine-functionalized silica)

  • Nitroarene (e.g., nitrobenzene)

  • Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like ammonium formate)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a round-bottom flask or a hydrogenation vessel, add the nitroarene (1.0 mmol) and the solvent (10 mL).

  • Add the supported palladium catalyst (e.g., 5-10 mol% Pd).

  • If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., 1-5 atm).

  • If using a transfer hydrogenation agent, add it to the reaction mixture (e.g., 3-5 equivalents of ammonium formate).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, filter the catalyst through a pad of Celite and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by distillation or recrystallization.

Visualizing Catalytic Cycles and Workflows

To better understand the processes involved, the following diagrams illustrate a typical catalytic cycle for a Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine Reactants Add Catalyst System Add Catalyst System Combine Reactants->Add Catalyst System Add Solvent Add Solvent Add Catalyst System->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

A general experimental workflow for a typical catalytic reaction.

Conclusion

While direct, quantitative performance data for this compound in specific catalytic systems remains an area for further investigation, its structural features suggest significant potential as a versatile ligand. By analogy to similar N-alkylated imidazole derivatives, it is expected to perform effectively in palladium-catalyzed cross-coupling reactions and as a stabilizer for catalytically active metal nanoparticles in hydrogenation processes. The presence of the aminopropyl side chain offers opportunities for creating bidentate or supported catalysts with potentially enhanced stability and reactivity. The provided experimental protocols and comparative data with established catalytic systems offer a solid foundation for researchers to explore the full catalytic potential of this promising imidazole derivative. Further experimental validation is encouraged to precisely quantify its performance and unlock its utility in the development of novel and efficient catalytic transformations.

References

Spectroscopic comparison of "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine and Its Analogs

This guide provides a comparative spectroscopic analysis of this compound and its structural analogs, histamine and 1-(3-aminopropyl)imidazole. The objective is to offer a valuable resource for researchers, scientists, and drug development professionals by presenting key spectroscopic data in a clear, comparative format, alongside detailed experimental protocols. The included data is essential for the structural elucidation and characterization of these imidazole-containing compounds.

Overview of Compounds

The compounds under comparison share a common imidazole ring and a propylamino side chain, with variations in the substitution on the imidazole ring. These structural similarities and differences are reflected in their spectroscopic properties.

  • This compound: The primary compound of interest, featuring a methyl group at the 2-position of the imidazole ring.

  • Histamine: A biologically significant analog with an unsubstituted imidazole ring and an ethylamine side chain. It exists as two tautomers, Nτ-H and Nπ-H.

  • 1-(3-aminopropyl)imidazole: An isomer of the primary compound, with the propylamino group attached at the 1-position of an unsubstituted imidazole ring.

Comparative Spectroscopic Data

Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₇H₁₃N₃139.20110, 96, 82, 68, 56, 44[1]
Histamine C₅H₉N₃111.15112 [M+H]⁺, 95[2]
1-(3-aminopropyl)imidazole C₆H₁₁N₃125.17125 (M⁺), 96, 82, 68, 54, 44
Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound Data not available in the searched literature.
Histamine D₂O3.11 (t, 2H, CH₂), 3.30 (t, 2H, CH₂), 7.35 (s, 1H, ring CH), 8.61 (d, 1H, ring CH)
1-(3-aminopropyl)imidazole CDCl₃7.69 (s, 1H), 7.00 (s, 1H), 6.93 (s, 1H), 4.01 (t, 2H), 2.64 (t, 2H), 1.85 (quint, 2H)

¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound Data not available in the searched literature.Predicted values for an isomer, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, suggest a quaternary carbon (C2) in the range of 145-155 ppm and the N-CH₂ carbon between 45-55 ppm.
Histamine D₂O22.24 (C₅), 38.13 (C₄), 117.13 (C₃), 128.35 (C₂), 133.93 (C₁)
1-(3-aminopropyl)imidazole Data not available in the searched literature.
Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
This compound Data not available in the searched literature.
Histamine (free base) 3101 (C-H stretch, imidazole), 3012 (N-H stretch, secondary amine), 2895 & 2848 (C-H stretch, alkyl), 1622 (N-H bend), 1517 (C-N stretch, imidazole)
1-(3-aminopropyl)imidazole A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. Key features include N-H stretching bands for the primary amine.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in the analysis of these compounds.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Sample Preparation: For GC-MS, the sample is typically dissolved in a volatile solvent like methanol or dichloromethane. For LC-MS, the sample is dissolved in the mobile phase, often a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Instrumentation: A gas chromatograph or liquid chromatograph is coupled to a mass spectrometer.

  • Data Acquisition (GC-MS): The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, are ionized by an electron beam (typically at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio.

  • Data Acquisition (LC-MS/MS): The sample is separated by HPLC and introduced into the ESI source. The solvent is evaporated, and the analyte is ionized. The precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. For histamine, the [M+H]⁺ transition of m/z 112→95 is often monitored[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Data Acquisition: A standard one-pulse experiment is typically performed. Key parameters include the spectral width, number of scans, and relaxation delay. The chemical shifts, integration, and coupling patterns are analyzed.

  • ¹³C NMR Data Acquisition: A proton-decoupled experiment is commonly used to obtain singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and shapes of the absorption bands are analyzed to identify functional groups. For primary amines, two N-H stretching bands are expected between 3400-3250 cm⁻¹, while secondary amines show a single band in this region[3].

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for spectroscopic comparison and a conceptual representation of how these molecules might interact in a biological context, for which they are often studied.

Spectroscopic_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison cluster_3 Reporting Compound Target Compound (this compound) MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared Spectroscopy (IR) Compound->IR Analogs Analogs (Histamine, 1-(3-aminopropyl)imidazole) Analogs->MS Analogs->NMR Analogs->IR Data_Extraction Data Extraction (m/z, δ, cm⁻¹) MS->Data_Extraction NMR->Data_Extraction IR->Data_Extraction Table_Generation Comparative Tables Data_Extraction->Table_Generation Structural_Elucidation Structural Elucidation Table_Generation->Structural_Elucidation Final_Report Publish Comparison Guide Structural_Elucidation->Final_Report Signaling_Pathway_Concept cluster_0 Ligand Binding cluster_1 Signal Transduction cluster_2 Cellular Response Ligand Imidazole Analog Receptor Target Receptor (e.g., Histamine Receptor) Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger Production G_Protein->Second_Messenger Stimulates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Effect Physiological Effect Kinase_Cascade->Cellular_Effect Leads to

References

Benchmarking the Stability of Metal Complexes with "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of metal complexes formed with the ligand "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine". Due to the limited availability of published stability constant data for this specific ligand, this guide leverages experimental data from structurally similar ligands to predict and understand its coordination behavior. The included ligands for comparison are imidazole, 2-methylimidazole, and histamine. This approach allows for an objective evaluation of the likely stability of metal complexes with the target ligand, providing a valuable resource for researchers in the fields of coordination chemistry, medicinal chemistry, and drug development.

Comparative Stability Analysis of Imidazole-based Ligands

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Imidazole and Related Ligands

LigandMetal Ionlog K₁log K₂log K₃log K₄Experimental Conditions
ImidazoleCu(II)4.203.552.952.2725 °C, 0.5 M NaNO₃
Ni(II)3.082.501.891.2325 °C, 0.5 M NaNO₃
Zn(II)2.582.642.71-25 °C, 0.5 M NaNO₃
2-MethylimidazoleCu(II)4.283.653.092.4525 °C, 0.5 M NaNO₃
Ni(II)3.252.651.851.0525 °C, 0.5 M NaNO₃
Zn(II)2.692.762.84-25 °C, 0.5 M NaNO₃
HistamineCu(II)9.556.55--25 °C, 0.1 M KCl
Ni(II)6.655.25--25 °C, 0.1 M KCl
Zn(II)5.855.35--25 °C, 0.15 M NaClO₄[1]

Analysis and Predicted Stability for this compound:

  • Effect of the 2-Methyl Group: A comparison between imidazole and 2-methylimidazole shows a slight increase in the stability constants for the formation of the first complex (log K₁) with all three metal ions. This can be attributed to the electron-donating nature of the methyl group, which increases the basicity of the imidazole nitrogen and thus its affinity for metal ions. It is therefore expected that the 2-methyl group in the target ligand will similarly lead to slightly more stable complexes compared to a non-methylated analogue.

  • Chelating Effect of the Propanamine Arm: The most significant structural feature of "this compound" is the propanamine side chain. This allows the ligand to act as a bidentate chelating agent, coordinating to a metal ion through both the imidazole nitrogen and the terminal amine nitrogen. This chelation results in the formation of a stable six-membered ring with the metal center. The data for histamine, which also acts as a bidentate ligand (forming a five-membered chelate ring), demonstrates a substantial increase in stability (significantly higher log K₁ values) compared to the monodentate imidazole and 2-methylimidazole ligands. This phenomenon is known as the chelate effect. Therefore, it is highly probable that the metal complexes of "this compound" will exhibit significantly higher stability constants than those of imidazole or 2-methylimidazole.

  • Irving-Williams Series: For all the compared ligands, the stability of the metal complexes generally follows the Irving-Williams series: Cu(II) > Ni(II) > Zn(II).[2] It is expected that the metal complexes of "this compound" will also adhere to this trend.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

To obtain precise stability constants for the metal complexes of "this compound," potentiometric titration is a highly reliable and widely used method.[3] The following protocol provides a detailed methodology for this determination.

1. Materials and Reagents:

  • Ligand: this compound (synthesis and purity verification required)

  • Metal Salts: High-purity salts of the desired metal ions (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂).

  • Acid: Standardized strong acid solution (e.g., 0.1 M HNO₃ or HClO₄).

  • Base: Standardized carbonate-free strong base solution (e.g., 0.1 M NaOH or KOH).

  • Inert Electrolyte: To maintain constant ionic strength (e.g., 1.0 M NaNO₃ or KNO₃).

  • Solvent: Deionized and decarbonated water.

  • Buffers: Standard pH buffers for electrode calibration (pH 4.0, 7.0, and 10.0).

2. Instrumentation:

  • High-precision pH meter with a resolution of 0.1 mV or 0.001 pH units.

  • Combined glass electrode or a separate glass and reference electrode pair.

  • Thermostated titration vessel with a magnetic stirrer.

  • Calibrated micro-burette for precise titrant delivery.

  • Inert gas supply (e.g., nitrogen or argon) to blanket the solution and prevent CO₂ absorption.

3. Experimental Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers at the desired temperature (e.g., 25 °C) to read hydrogen ion concentration [H⁺] directly, rather than activity. This is achieved by titrating a known concentration of strong acid with a standardized strong base in the presence of the inert electrolyte.

  • Ligand Protonation Constants Determination:

    • Prepare a solution containing a known concentration of the ligand and a known concentration of strong acid in the thermostated vessel.

    • Add the inert electrolyte to maintain constant ionic strength.

    • Titrate this solution with the standardized strong base, recording the pH or mV reading after each addition of titrant, ensuring equilibrium is reached at each step.

  • Metal-Ligand Stability Constants Determination:

    • Prepare a solution containing known concentrations of the ligand, the metal salt, and strong acid in the thermostated vessel. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:5) to investigate the formation of different complex species.

    • Add the inert electrolyte to maintain constant ionic strength.

    • Titrate this solution with the standardized strong base, recording the pH or mV readings as described above.

4. Data Analysis:

  • The collected titration data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

  • Specialized software programs such as HYPERQUAD or BEST7 are commonly used for this purpose.[2] These programs refine the stability constants by minimizing the difference between the experimental titration curve and a model-based calculated curve.

  • The average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄) are calculated from the titration data to construct formation curves, from which the stability constants can be derived.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the potentiometric determination of metal complex stability constants.

experimental_workflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_results Results prep_reagents Prepare & Standardize Reagents (Acid, Base, Metal Salts) calibrate Calibrate pH Electrode prep_reagents->calibrate prep_ligand Synthesize & Purify Ligand titrate_protonation Titrate Ligand + Acid with Base (Determine pKa) prep_ligand->titrate_protonation calibrate->titrate_protonation titrate_stability Titrate Ligand + Metal + Acid with Base calibrate->titrate_stability collect_data Record Titration Data (Volume vs. pH/mV) titrate_protonation->collect_data titrate_stability->collect_data calc_n Calculate n̄ and pL values collect_data->calc_n refine_constants Refine Stability Constants (e.g., using HYPERQUAD) calc_n->refine_constants report_logk Report log K / log β values refine_constants->report_logk

References

Safety Operating Guide

Proper Disposal of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child.[1] Therefore, it must be handled and disposed of as hazardous waste in accordance with local, regional, and national regulations.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dusts or aerosols, a NIOSH-approved respirator is necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

Waste Collection and Storage

All waste containing this compound, including pure substance, solutions, and contaminated materials, must be collected in a designated hazardous waste container.

  • Container Selection: The container must be made of a compatible material that is resistant to corrosion and degradation by the chemical. It should be sealable and airtight to prevent the release of vapors.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Corrosive, Toxic, Reproductive Hazard).

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbed material and place it in the designated hazardous waste container. Clean the spill area thoroughly. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

  • Segregation: Segregate waste containing this compound from other waste streams. Do not mix it with non-hazardous waste.

  • Containerization: Carefully transfer the waste into a designated, compatible, and properly labeled hazardous waste container.

  • Decontamination of Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][4]

Quantitative Data Summary

PropertyValueSource
Acute oral toxicity (LD50)1130 mg/kg [Rat][5]
Acute dermal toxicity (LD50)400 - 600 mg/kg [Rabbit][5]

Experimental Workflow for Disposal

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated, Secure Area D->E F Is the container full? E->F G Continue Collection F->G No H Arrange for Pickup by EHS or Licensed Contractor F->H Yes G->D I Proper Disposal at a Permitted Facility H->I

References

Personal protective equipment for handling 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS No. 2258-21-1). Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the required protective measures.

Protection Type Specification Operational Guidance
Eye and Face Protection Government-approved safety goggles or face shield.Must be worn at all times when handling the compound to protect against splashes.
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Protective clothing and boots as needed.Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Wash hands thoroughly after handling.[1]
Respiratory Protection Government-approved respirator.Use in a well-ventilated area, preferably within a chemical fume hood.[1] Required if there is a risk of inhaling vapors, mists, or gases.[1]
Engineering Controls Work in a closed system or under local exhaust ventilation (chemical fume hood).An emergency eyewash station and safety shower must be readily accessible.

Safe Handling and Storage Protocols

Strict adherence to the following procedures is mandatory for the safe handling and storage of this compound.

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn and that engineering controls are functioning properly.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Avoid Inhalation: Do not breathe vapors, mist, or gas.[1]

  • Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Container: Keep the container tightly closed and upright.

  • Conditions: Store in a dry, cool, and well-ventilated place.[1] A recommended storage temperature is 4°C, and the substance should be protected from light.

Emergency and Disposal Procedures

A clear plan for emergencies and waste disposal is crucial for laboratory safety.

First Aid Measures:

Exposure Route First Aid Procedure
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Spill and Leak Response:

  • Evacuate: If a significant spill occurs, evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Clean-up: For small spills, wipe dry, place the absorbent material in a bag, and hold for waste disposal.[1]

Disposal:

  • Waste Collection: Collect waste material in a suitable, sealed container.

  • Labeling: Clearly label the waste container with the chemical name and hazard information.

  • Regulatory Compliance: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations. Do not discharge into the environment.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the logical steps for safely managing this chemical from receipt to disposal.

Safe Handling Workflow A Receipt and Storage B Preparation for Handling (Don PPE, Verify Fume Hood) A->B C Chemical Handling (Weighing, Transfer, Reaction) B->C D Post-Handling (Decontamination of Surfaces) C->D H Emergency Event (Spill, Exposure) C->H E Waste Collection (Segregate and Label) D->E F Temporary Waste Storage E->F G Waste Disposal (Authorized Vendor) F->G I Spill Response H->I Spill J First Aid H->J Exposure I->E

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.